1-Chloro-2-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloropropan-2-ol | |
|---|---|---|
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InChI |
InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3 | |
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InChI Key |
YYTSGNJTASLUOY-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(CCl)O | |
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Molecular Formula |
C3H7ClO | |
| Record name | 1-CHLORO-2-PROPANOL | |
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DSSTOX Substance ID |
DTXSID5020285 | |
| Record name | 1-Chloro-2-propanol | |
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Molecular Weight |
94.54 g/mol | |
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Physical Description |
1-chloro-2-propanol is a clear colorless to light amber liquid with a mild non residual odor. (NTP, 1992), Liquid, Colorless liquid with a faintly ethereal odor; [ACGIH] | |
| Record name | 1-CHLORO-2-PROPANOL | |
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| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |
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Boiling Point |
259 to 261 °F at 760 mmHg (NTP, 1992), 126-127 °C | |
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| Record name | 2-PROPANOL, 1-CHLORO- | |
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Flash Point |
125 °F (NTP, 1992), 125 °F | |
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| Record name | 2-PROPANOL, 1-CHLORO- | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN WATER, ALC, SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE | |
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| Record name | 2-PROPANOL, 1-CHLORO- | |
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Density |
1.115 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.115 @ 20 °C | |
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| Record name | 2-PROPANOL, 1-CHLORO- | |
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Vapor Density |
3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (air=1) | |
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Vapor Pressure |
4.9 mmHg at 68 °F (NTP, 1992), 4.9 [mmHg], 4.9 mm Hg @ 20 °C | |
| Record name | 1-CHLORO-2-PROPANOL | |
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| Record name | 1-Chloro-2-propanol | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
127-00-4, 68081-94-7, 68187-16-6, 68187-18-8, 68187-19-9 | |
| Record name | 1-CHLORO-2-PROPANOL | |
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| Record name | 1-CHLORO-2-PROPANOL | |
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| Record name | 2-PROPANOL, 1-CHLORO- | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-2-propanol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-chloro-2-propanol (propylene chlorohydrin), a significant chemical intermediate. The information is presented to be a valuable resource for professionals in research, development, and manufacturing.
Chemical Identity and Structure
This compound is a secondary alcohol and an organochlorine compound.[1] Its chemical structure consists of a propane (B168953) backbone with a chlorine atom attached to the first carbon and a hydroxyl group on the second carbon.[1]
Synonyms: Propylene (B89431) chlorohydrin, 1-Chloro-2-hydroxypropane, sec-Propylene chlorohydrin, α-Propylene chlorohydrin[1][2][3]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO | [1][2][4] |
| Molecular Weight | 94.54 g/mol | [1][2][4] |
| Appearance | Clear, colorless to light amber liquid | [1][5] |
| Odor | Mild, non-residual, faintly ethereal | [1][3] |
| CAS Number | 127-00-4 | [1][2] |
| IUPAC Name | 1-chloropropan-2-ol | [1] |
Table 2: Thermodynamic Properties
| Property | Value | Reference(s) |
| Boiling Point | 126-127 °C (259-261 °F) at 760 mmHg | [5][6][7] |
| Melting Point | Data not available | |
| Flash Point | 51-52 °C (123.8-125.6 °F) (closed cup) | [5][7][8] |
| Vapor Pressure | 4.9 mmHg at 20 °C (68 °F) | [8] |
| Vapor Density | 3.3 (relative to air) | [8] |
| Enthalpy of Vaporization | 45.0 ± 2.2 kJ/mol at 340 K | [9] |
Table 3: Other Physical and Chemical Properties
| Property | Value | Reference(s) |
| Density | 1.111 - 1.115 g/mL at 20-25 °C | [5][6][7] |
| Solubility in Water | Soluble (≥100 mg/mL at 23 °C) | [5] |
| Solubility in Organic Solvents | Soluble in chloroform (B151607) and slightly soluble in methanol. Miscible with ethanol (B145695) and ether. | [5][10] |
| Refractive Index (n²⁰/D) | 1.439 | [5][6][7] |
| LogP (Octanol/Water Partition Coefficient) | 0.6 (Computed) | [1] |
Experimental Protocols
This section outlines general methodologies for key experiments related to this compound.
Synthesis of this compound via Chlorohydrination of Propylene
This compound is primarily synthesized through the reaction of propylene with chlorine and water.[3] This process, known as chlorohydrination, yields a mixture of this compound and its isomer, 2-chloro-1-propanol.[3]
Experimental Procedure Outline:
-
Reaction Setup: A reaction vessel is charged with water.
-
Gas Introduction: Propylene and chlorine gases are bubbled through the water. The reaction is typically carried out at controlled temperatures and pressures to optimize the formation of the desired chlorohydrin isomers.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of reactants and the formation of products.[4]
-
Work-up: The resulting aqueous solution contains the mixture of this compound and 2-chloro-1-propanol.
Purification by Fractional Distillation
The isomeric mixture of chloropropanols can be separated by fractional distillation due to their different boiling points.[7]
Experimental Protocol Outline:
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[1]
-
Charging the Flask: The crude mixture of chloropropanol (B1252657) isomers is placed in the distillation flask along with boiling chips.[1]
-
Heating: The flask is heated gently.[1]
-
Fractional Distillation: As the mixture boils, the vapor rises through the fractionating column. The component with the lower boiling point (this compound) will preferentially move up the column and distill over first.[7] The temperature at the top of the column is monitored.
-
Fraction Collection: Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound (126-127 °C) is collected as the purified product.[1]
-
Analysis: The purity of the collected fractions can be verified using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Determination of Boiling Point
The boiling point of a liquid is a key physical property for its identification and purity assessment.
Experimental Protocol Outline (Thiele Tube Method):
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[9]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[9]
-
Heating: The side arm of the Thiele tube is heated gently and evenly.[9]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. The heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9]
Biological Activity and Metabolism
This compound does not have known roles in specific biological signaling pathways. Its primary biological relevance is in the context of toxicology. Studies have shown that it can be mutagenic in vitro.[11] The National Toxicology Program has conducted studies on its toxicity and carcinogenicity.[2][12]
Upon entering the body, this compound is metabolized. Identified metabolites include N-acetyl-S-(2-hydroxypropyl)-cysteine, β-chlorolactaldehyde, and β-chlorolactate.[]
Applications
The primary industrial use of this compound is as a chemical intermediate in the production of propylene oxide.[3][6][14] Propylene oxide is a key raw material for the manufacture of polyurethanes, propylene glycol, and other chemicals.[6][14]
Safety Information
This compound is a flammable liquid and is considered hazardous.[11][15] It is harmful if inhaled, ingested, or absorbed through the skin.[16] It can cause irritation to the skin, eyes, and respiratory system.[11][16] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[16] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-氯-2-丙醇 70% | Sigma-Aldrich [sigmaaldrich.com]
- 7. US3673264A - Method of preparing optically active propylene chlorohydrins and propylene oxides - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. This compound (127-00-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 12. NTP Toxicology and Carcinogenesis Studies of this compound (Technical Grade) (CAS NO. 127-00-4) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents [patents.google.com]
- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. How To [chem.rochester.edu]
(S)-1-Chloro-2-propanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(S)-1-Chloro-2-propanol is a valuable chiral building block widely utilized in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a chlorine atom and a hydroxyl group on a chiral scaffold, allows for a variety of chemical transformations, making it a versatile intermediate in asymmetric synthesis. This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-1-chloro-2-propanol, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Properties
(S)-1-Chloro-2-propanol is a colorless liquid with a mild odor. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (S)-1-Chloro-2-propanol
| Property | Value | Reference |
| Molecular Formula | C₃H₇ClO | [1] |
| Molecular Weight | 94.54 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 127 °C | [2] |
| Density | 1.1154 g/mL | [2] |
| Solubility | Soluble in water and organic solvents. | [2] |
The spectroscopic data for (S)-1-chloro-2-propanol is crucial for its identification and characterization.
Table 2: Spectroscopic Data of 1-Chloro-2-propanol
| Technique | Data | Reference |
| ¹H NMR | Spectra available, showing characteristic peaks for the methyl, methine, and methylene (B1212753) protons. | [1][3] |
| ¹³C NMR | Spectra available, with distinct signals for the three carbon atoms. | [4] |
| IR Spectroscopy | Infrared spectrum shows characteristic absorptions for the hydroxyl and C-Cl bonds. | [5][6] |
| Mass Spectrometry | Mass spectrum available for structural confirmation. | [7] |
Enantioselective Synthesis of (S)-1-Chloro-2-propanol
The synthesis of enantiomerically pure (S)-1-chloro-2-propanol is of paramount importance for its application as a chiral building block.[8] Several methodologies have been developed to achieve high enantioselectivity, primarily through kinetic resolution and asymmetric synthesis.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution of racemic this compound using lipases is a widely employed method for the preparation of the (S)-enantiomer. This technique relies on the enantioselective acylation of one enantiomer by the lipase (B570770), allowing for the separation of the unreacted enantiomer.
Table 3: Lipase-Catalyzed Kinetic Resolution of this compound
| Lipase Source | Acyl Donor | Solvent | Yield of (S)-alcohol | Enantiomeric Excess (ee) of (S)-alcohol | Reference |
| Pseudomonas fluorescens | Vinyl acetate | Toluene | >49% | 95.4% | [9] |
| Candida antarctica Lipase B | Isopropenyl acetate | tert-Butyl methyl ether | 42% | 99.6% | [10] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Chloro-2-propanol
-
To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene), add the selected lipase (e.g., Pseudomonas fluorescens lipase).
-
Add the acyl donor (e.g., vinyl acetate, 1.2 eq).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral GC or HPLC.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted (S)-1-chloro-2-propanol from the acylated (R)-enantiomer by column chromatography.
-
Determine the enantiomeric excess of the purified (S)-1-chloro-2-propanol using chiral GC or HPLC.[9]
Asymmetric Reduction of Chloroacetone (B47974)
The asymmetric reduction of 1-chloro-2-propanone (chloroacetone) using alcohol dehydrogenases (ADHs) from various microorganisms is another efficient route to (S)-1-chloro-2-propanol.
Table 4: Asymmetric Reduction of Chloroacetone to (S)-1-Chloro-2-propanol
| Microorganism/Enzyme | Co-substrate | pH | Yield | Enantiomeric Excess (ee) | Reference |
| Saccharomyces cerevisiae B5 | Ethanol (B145695) (5% v/v) | 8.0 | >99% | >99% | [11] |
| Alcohol Dehydrogenase (ADH-LB) | 2-Propanol | 7.4 (PBS buffer) | - | - | [12] |
Experimental Protocol: Asymmetric Reduction of Chloroacetone using Saccharomyces cerevisiae
-
Prepare a culture of Saccharomyces cerevisiae B5.
-
To a buffered solution (pH 8.0) containing the yeast cells, add 1-chloro-2-propanone (1 g/L).
-
Add a co-substrate, such as ethanol (5% v/v), to facilitate cofactor regeneration.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with shaking.
-
Monitor the conversion of chloroacetone and the formation of (S)-1-chloro-2-propanol by GC.
-
After completion of the reaction (e.g., 24 hours), extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Purify the (S)-1-chloro-2-propanol by distillation or column chromatography.
-
Determine the enantiomeric excess by chiral GC analysis.[11]
Key Reactions and Applications
(S)-1-Chloro-2-propanol serves as a precursor to other valuable chiral building blocks and is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
Conversion to (S)-Propylene Oxide
(S)-1-Chloro-2-propanol can be readily converted to the corresponding epoxide, (S)-propylene oxide, by treatment with a base. This intramolecular Williamson ether synthesis proceeds with inversion of configuration.[2]
Experimental Protocol: Synthesis of (S)-Propylene Oxide
-
Dissolve (S)-1-chloro-2-propanol in a suitable solvent.
-
Add a strong base, such as potassium hydroxide, to the solution.
-
Heat the reaction mixture to facilitate the intramolecular cyclization.
-
The volatile (S)-propylene oxide can be distilled directly from the reaction mixture.
Synthesis of Chiral β-Blockers
(S)-1-Chloro-2-propanol is a key intermediate in the synthesis of various β-adrenergic receptor blockers. For instance, it is used in the synthesis of (S)-propranolol.
Analytical Methods for Enantiomeric Purity Determination
The determination of the enantiomeric excess (ee) of (S)-1-chloro-2-propanol is crucial to ensure its quality for use in asymmetric synthesis. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.[13][14]
Chiral Gas Chromatography (GC)
Chiral GC offers excellent resolution for the separation of volatile enantiomers like this compound.
Experimental Protocol: Chiral GC Analysis
-
Column: Chiral capillary column (e.g., β-cyclodextrin-based stationary phase).
-
Carrier Gas: Hydrogen or Helium.
-
Injection Temperature: 230 °C.
-
Oven Temperature Program: Start at 60 °C (hold for 1 min), then ramp to 200 °C at 2 °C/min.
-
Detector: Flame Ionization Detector (FID) at 220 °C.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) before injection.[15]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another powerful technique for enantiomeric separation, often requiring derivatization of the alcohol to improve resolution on certain chiral stationary phases (CSPs).
Experimental Protocol: Chiral HPLC Analysis
-
Column: Chiral stationary phase (e.g., polysaccharide-based CSP like Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: The sample can be injected directly or after derivatization with a suitable chiral or achiral reagent to form diastereomers or improve chromophoric properties.[16][17]
Conclusion
(S)-1-Chloro-2-propanol is a cornerstone chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. The availability of efficient enantioselective synthetic routes, coupled with robust analytical methods for determining its enantiomeric purity, ensures its continued importance in the development of new and improved therapeutic agents. This guide provides researchers and drug development professionals with a comprehensive technical resource to effectively utilize this versatile chiral intermediate in their synthetic endeavors.
References
- 1. This compound | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound(127-00-4) 13C NMR spectrum [chemicalbook.com]
- 5. This compound(127-00-4) IR Spectrum [chemicalbook.com]
- 6. 2-Propanol, 1-chloro- [webbook.nist.gov]
- 7. 2-Propanol, 1-chloro- [webbook.nist.gov]
- 8. (S)-1-Chloro-2-propanol | 37493-16-6 | Benchchem [benchchem.com]
- 9. Kinetic resolution of ( RS )-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06499C [pubs.rsc.org]
- 10. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. mdpi.com [mdpi.com]
- 15. gcms.cz [gcms.cz]
- 16. Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds - Publications of the IAS Fellows [repository.ias.ac.in]
- 17. researchgate.net [researchgate.net]
Synthesis of 1-Chloro-2-propanol from Propylene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 1-chloro-2-propanol from propylene (B89431) oxide. The core of this process involves the acid-catalyzed ring-opening of the epoxide, a reaction of significant interest in organic synthesis and for the production of key chemical intermediates. This document details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data to facilitate reproducibility and optimization. Visual diagrams are included to elucidate the reaction pathway and experimental workflow, adhering to strict formatting guidelines for clarity and technical accuracy.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its production from propylene oxide via reaction with a chlorine source, typically hydrochloric acid, is a common and industrially relevant method.[1][2] The reaction proceeds through the ring-opening of the propylene oxide epoxide ring. Understanding the regioselectivity of this reaction is crucial, as it can lead to the formation of the isomeric byproduct, 2-chloro-1-propanol. This guide will explore the factors influencing this selectivity and provide methodologies to favor the desired this compound isomer.
Reaction Mechanism and Regioselectivity
The synthesis of this compound from propylene oxide and hydrochloric acid is an acid-catalyzed nucleophilic ring-opening reaction. The reaction mechanism is a subject of discussion in many organic chemistry textbooks, with the regioselectivity being a key point of interest. The reaction can proceed via two main pathways, SN1 and SN2, or a mechanism with characteristics of both.
Under acidic conditions, the oxygen atom of the epoxide ring is protonated, making the electrophilic carbon atoms more susceptible to nucleophilic attack by the chloride ion. The attack can occur at either the more substituted carbon (C2) or the less substituted carbon (C1) of the propylene oxide molecule.
-
SN2 Pathway: Nucleophilic attack occurs preferentially at the less sterically hindered carbon atom (C1), leading to the formation of this compound. This pathway is generally favored.[3]
-
SN1 Pathway: In a more idealized SN1 mechanism, the protonated epoxide ring opens to form a secondary carbocation at the more substituted carbon (C2). Subsequent attack by the chloride ion would lead to 2-chloro-1-propanol. However, experimental evidence suggests that a full carbocation is unlikely to be the primary intermediate.
In practice, the reaction often exhibits characteristics of both pathways, with the product ratio of this compound to 2-chloro-1-propanol being influenced by factors such as the concentration of the acid and the solvent used.[3][4] Studies have shown that the slow addition of propylene oxide to concentrated hydrochloric acid predominantly yields this compound, indicating a preference for the SN2-like attack at the less hindered carbon.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data from various experimental setups for the synthesis of this compound from propylene oxide. This data is essential for researchers aiming to replicate or adapt these procedures.
| Parameter | Value | Conditions | Predominant Product | Isomer Ratio (this compound : 2-chloro-1-propanol) | Reference |
| Reactants | Propylene oxide, Concentrated Hydrochloric Acid (12.2 M) | Slow addition of propylene oxide to acid | This compound | ~1.83 : 1 | [3] |
| Reactants | Propylene oxide, Dilute Hydrochloric Acid (1.74 M) | Slow addition of propylene oxide to acid | This compound | ~1.54 : 1 | [3] |
| Solvent Effect | Dioxane and Hydrochloric Acid | Low polarity solvent | This compound | ~4.10 : 1 | [3] |
| Temperature | 65°C | Reaction time: 7-9 hours | 2-chloro-1-propanol | Not specified, but 2-chloro-1-propanol selectivity was 43.83% | [5] |
| Molar Ratio | n(PO):n(HCl) = 1:2 to 1:4 | Temperature: 65°C | 2-chloro-1-propanol | Not specified, but 2-chloro-1-propanol selectivity was 43.83% | [5] |
| Dilution Ratio | n(PO):n(ether) = 1:1 | Temperature: 65°C | 2-chloro-1-propanol | Not specified, but 2-chloro-1-propanol selectivity was 43.83% | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, based on established laboratory procedures.
Macroscale Synthesis of this compound
This protocol is adapted from a procedure demonstrated to be reliable in an undergraduate organic chemistry laboratory setting.[3]
Caution: Propylene oxide is flammable and toxic. Always add the oxide to the acid. Never reverse the mode of addition.[3]
Materials:
-
Propylene oxide
-
Concentrated hydrochloric acid (12 M)
-
Stir bar
-
Small Erlenmeyer flask or beaker
-
Stir plate
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a small Erlenmeyer flask or beaker equipped with a stir bar, add 12 mL of concentrated hydrochloric acid (0.15 moles).
-
Place the flask on a stir plate and begin stirring.
-
Slowly add propylene oxide to the stirring hydrochloric acid. It is critical to add the propylene oxide to the acid to control the reaction.
-
Continue stirring for a specified period (e.g., 30 minutes) at room temperature to ensure the reaction goes to completion.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product mixture of this compound and 2-chloro-1-propanol.
-
The product can be further purified by fractional distillation. This compound is the lower-boiling constituent.
Visualizations
Reaction Pathway
The following diagram illustrates the acid-catalyzed ring-opening of propylene oxide to form this compound and its isomer, 2-chloro-1-propanol.
Caption: Acid-catalyzed synthesis of this compound.
Experimental Workflow
The diagram below outlines the key steps in the laboratory synthesis and purification of this compound.
Caption: Laboratory workflow for this compound synthesis.
Conclusion
The synthesis of this compound from propylene oxide is a well-established reaction with predictable, yet nuanced, outcomes regarding regioselectivity. By carefully controlling reaction conditions, particularly the mode of addition and the choice of solvent, the formation of the desired this compound isomer can be maximized. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize this important chemical intermediate. Further optimization of reaction parameters may lead to even higher yields and selectivities, contributing to more efficient and cost-effective production processes.
References
Spectroscopic data of 1-Chloro-2-propanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-2-propanol
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0 | m | 1H | CH |
| ~3.5 | m | 2H | CH₂ |
| ~1.2 | d | 3H | CH₃ |
Solvent: CDCl₃. Instrument frequency: 400 MHz.[1]
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~68 | CH |
| ~52 | CH₂ |
| ~22 | CH₃ |
Solvent: CDCl₃.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The major IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1100 | Strong | C-O stretch (secondary alcohol) |
| ~750 | Strong | C-Cl stretch |
Sample preparation: Liquid film.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The key mass spectral data for this compound, obtained by electron ionization (EI), are presented below.
| m/z | Relative Intensity (%) | Assignment |
| 94 | ~5 | [M]⁺ (Molecular ion, ³⁵Cl) |
| 96 | ~1.5 | [M+2]⁺ (Molecular ion, ³⁷Cl) |
| 45 | 100 | [C₂H₅O]⁺ (Base peak) |
| 43 | ~40 | [C₂H₃O]⁺ or [C₃H₇]⁺ |
| 31 | ~35 | [CH₃O]⁺ |
Ionization method: Electron Ionization (EI).[5][6]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a liquid sample like this compound.
NMR Spectroscopy Protocol (Liquid Sample)
-
Sample Preparation :
-
Accurately weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7][8]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[7]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To avoid issues with shimming, the solution height in the tube should be at least 4-5 cm.[7][8]
-
Cap the NMR tube securely to prevent solvent evaporation.[7]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust its position using a depth gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for stabilizing the magnetic field.[7]
-
Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution. This can be done manually or automatically.[7]
-
Tune and match the probe to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient signal detection.[7]
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Initiate the data acquisition.
-
IR Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation :
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.[9]
-
Using a Pasteur pipette, place 1-2 drops of neat this compound onto the center of one salt plate.[9][10]
-
Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates. The liquid should spread evenly.[9][10]
-
-
Data Acquisition :
-
Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.[10]
-
First, run a background spectrum with an empty sample compartment. This will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.[11]
-
Place the sample holder with the this compound sample into the instrument's sample beam.[12]
-
Acquire the IR spectrum of the sample.
-
After the measurement, clean the salt plates with a dry solvent like acetone (B3395972) and return them to a desiccator for storage.[9][10]
-
Mass Spectrometry Protocol (Volatile Liquid)
-
Sample Introduction :
-
For a volatile liquid like this compound, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.[13]
-
If using direct infusion, a small amount of the liquid sample is introduced into the ion source via a heated reservoir or a direct insertion probe.[14]
-
-
Ionization :
-
Mass Analysis and Detection :
-
The newly formed ions are accelerated into the mass analyzer.
-
An external magnetic field deflects the ions in an arc, with the radius of deflection being proportional to the mass-to-charge ratio (m/z) of the ion. Lighter ions are deflected more than heavier ones.[14]
-
The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.[14]
-
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound(127-00-4) 1H NMR spectrum [chemicalbook.com]
- 2. This compound(127-00-4) 13C NMR spectrum [chemicalbook.com]
- 3. This compound(127-00-4) IR Spectrum [m.chemicalbook.com]
- 4. 2-Propanol, 1-chloro- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Propanol, 1-chloro- [webbook.nist.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
- 11. ursinus.edu [ursinus.edu]
- 12. scribd.com [scribd.com]
- 13. organomation.com [organomation.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
Reaction of propylene with aqueous chlorine to produce 1-Chloro-2-propanol
An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-propanol via the Reaction of Propylene (B89431) with Aqueous Chlorine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a key chemical intermediate, through the chlorohydrination of propylene. The document details the underlying reaction mechanism, competing side reactions, and the optimization of process parameters. It includes a summary of quantitative data and a generalized experimental protocol for laboratory and industrial applications.
Introduction
The reaction of propylene with aqueous chlorine, commonly known as the chlorohydrin process, is a cornerstone of industrial organic synthesis. It primarily yields a mixture of propylene chlorohydrin isomers, with this compound being the major product. This compound serves as a crucial precursor in the manufacture of propylene oxide, which is extensively used in the production of polyurethanes, glycols, and other valuable chemicals.[1][2] Understanding the intricacies of this reaction is paramount for process optimization, yield maximization, and ensuring product purity.
The overall process involves two main stages: the synthesis of propylene chlorohydrin from propylene and chlorine in water, followed by the dehydrochlorination of the chlorohydrin to produce propylene oxide.[1][2] This guide focuses on the first stage, the formation of this compound.
Reaction Mechanism and Stereoselectivity
The formation of this compound from propylene and aqueous chlorine proceeds via an electrophilic addition mechanism. The reaction is initiated by the dissolution of chlorine in water, which establishes an equilibrium with hypochlorous acid (HOCl) and hydrochloric acid (HCl).
Step 1: Formation of the Electrophile Cl₂ + H₂O ⇌ HOCl + HCl
Step 2: Electrophilic Attack and Formation of a Chloronium Ion The π-bond of the propylene molecule acts as a nucleophile, attacking the electrophilic chlorine atom of a chlorine molecule. This results in the formation of a cyclic, bridged chloronium ion intermediate.[3]
Step 3: Nucleophilic Attack by Water Water, being the solvent and present in vast excess, acts as a nucleophile. It attacks one of the two carbon atoms of the chloronium ion. According to Markovnikov's rule, the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.[3] This regioselective attack leads to the formation of this compound as the major isomer. The reaction of aqueous chlorine with propene yields a mixture of CH₃CH(OH)CH₂Cl and CH₃CH(Cl)CH₂OH in approximately a 10:1 ratio.[4]
Step 4: Deprotonation The resulting oxonium ion is then deprotonated by a water molecule to yield the final product, this compound, and a hydronium ion.
Caption: Reaction mechanism for the formation of this compound.
Competing Side Reactions
Several side reactions can occur, reducing the yield and purity of the desired product. The most significant of these is the formation of 1,2-dichloropropane (B32752).[5][6]
-
Formation of 1,2-Dichloropropane: This occurs through the direct electrophilic addition of chlorine (Cl₂) across the double bond of propylene. This reaction is competitive with chlorohydrin formation and is favored at higher chlorine concentrations and lower water concentrations.[6][7]
-
Formation of Dichloroisopropyl Ether: This byproduct can be formed from the reaction of the chloronium ion intermediate with a molecule of propylene chlorohydrin instead of water.[5][8]
Controlling reaction conditions is crucial to minimize these side reactions.[8]
Caption: Main reaction versus the primary side reaction.
Quantitative Data and Optimal Reaction Conditions
The yield and selectivity of the reaction are highly dependent on the process parameters. The following table summarizes key quantitative data gathered from various sources.
| Parameter | Value / Condition | Effect on Reaction | Source(s) |
| Product Yield | 87.5% - 97% | Varies with conditions. | [8] |
| Selectivity | ~90-95% for chlorohydrin isomers | High selectivity is achievable under optimal conditions. | [5] |
| Isomer Ratio | 10:1 (this compound : 2-chloro-1-propanol) | Regioselectivity is governed by the mechanism. | [4] |
| Temperature | < 50-60°C (Optimal: 35-45°C) | Lower temperatures suppress byproduct formation. | [8] |
| Pressure | ~1.5 bar (slightly above atmospheric) | Standard operating pressure for this process. | [5] |
| pH | Acidic (e.g., pH ≈ 4.7) | Necessary for the chlorohydrination to proceed. | [8] |
| Chlorine Conc. | < 0.5 g/L (in aqueous phase) | Low concentration minimizes 1,2-dichloropropane formation. | [8] |
| Byproducts | 1,2-Dichloropropane (primary), Dichloroisopropyl ether | Formation is minimized by controlling reaction conditions. | [5][8] |
At 45°C and a chlorine concentration of 0.15 g/L, a 97% yield of propylene chlorohydrin can be achieved.[8] However, in some industrial settings, yields might be around 87.5%, with 11.0% propylene dichloride and 1.5% dichloroisopropyl ether as byproducts.[8]
Experimental Protocol
This section outlines a generalized experimental procedure for the synthesis of this compound.
1. Materials and Equipment:
-
Propylene gas (chemical grade)
-
Chlorine gas
-
Deionized water
-
Jacketed glass reactor or bubble column reactor
-
Gas flow meters
-
Temperature and pH probes
-
Stirring mechanism (if applicable)
-
Gas chromatography (GC) system for analysis
2. Reactor Setup and Preparation:
-
The reaction is typically performed in a bubble column reactor to ensure efficient gas-liquid contact.[5]
-
The reactor is filled with a specific volume of deionized water.
-
The temperature of the reactor is brought to the desired setpoint (e.g., 40°C) using a circulating bath connected to the reactor jacket.
3. Reaction Procedure:
-
A continuous stream of propylene gas is bubbled through the water in the reactor.
-
Simultaneously, chlorine gas is introduced into the water. To suppress the formation of 1,2-dichloropropane, it is crucial that the chlorine first dissolves and reacts with water to form hypochlorous acid before significant interaction with propylene.[7][8] This can be achieved by having separate inlet points or using a two-column system.
-
The flow rates of propylene and chlorine are carefully controlled to maintain a low concentration of free chlorine in the solution.
-
The pH of the reaction mixture is monitored and should remain acidic.
-
The reaction is allowed to proceed, and the aqueous solution containing the propylene chlorohydrin is continuously withdrawn or collected at the end of the batch.
4. Product Analysis:
-
Samples of the resulting aqueous solution are taken periodically or at the end of the reaction.
-
The composition of the product mixture (this compound, 2-chloro-1-propanol, 1,2-dichloropropane, and other byproducts) is determined using gas chromatography (GC) with an appropriate column and detector.
-
Yield and selectivity are calculated based on the GC analysis results.
Caption: Generalized experimental workflow for propylene chlorohydrination.
Conclusion
The synthesis of this compound from propylene and aqueous chlorine is a well-established industrial process that requires precise control of reaction conditions to achieve high yields and selectivity. The reaction proceeds through a chloronium ion intermediate, with the regioselective attack of water favoring the desired product. Key to optimizing the process is maintaining a low temperature, dilute reactant concentrations, and an acidic pH to suppress the formation of byproducts, primarily 1,2-dichloropropane. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals involved in the synthesis and application of this important chemical intermediate.
References
- 1. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. globallcadataaccess.org [globallcadataaccess.org]
- 3. HW 6 Answers [web.pdx.edu]
- 4. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. benchchem.com [benchchem.com]
- 7. US7157609B2 - Process for producing propylene chlorohydrin - Google Patents [patents.google.com]
- 8. cyberleninka.ru [cyberleninka.ru]
1-Chloro-2-propanol IUPAC nomenclature and other identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-chloro-2-propanol, a significant chemical intermediate. The document details its nomenclature, chemical identifiers, and physicochemical properties. Furthermore, it outlines key experimental protocols for its synthesis, purification, and analysis, and presents logical workflows for its safe handling and industrial production.
Nomenclature and Chemical Identifiers
This compound is a secondary alcohol and an organochlorine compound.[1] Its systematic IUPAC name is 1-chloropropan-2-ol .[1][2][3][4] It is also commonly known by a variety of synonyms.
A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in literature, databases, and regulatory documents.
| Identifier Type | Identifier |
| IUPAC Name | 1-chloropropan-2-ol[1][2][3][4] |
| Synonyms | Propylene (B89431) chlorohydrin, 1-Chloro-2-hydroxypropane, Chloroisopropyl alcohol, sec-Propylene chlorohydrin, alpha-Propylene chlorohydrin[1][4][5][6][7] |
| CAS Number | 127-00-4[1][5][8] |
| PubChem CID | 31370[1] |
| EC Number | 204-819-6[1][8] |
| UN Number | 2611[1] |
| InChI Key | YYTSGNJTASLUOY-UHFFFAOYSA-N[1][8] |
| InChI | InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3[1][8] |
| SMILES | CC(O)CCl[8] |
| Molecular Formula | C3H7ClO[1][5] |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 94.54 g/mol | [1][5][8] |
| Appearance | Clear colorless to light amber liquid | [1] |
| Odor | Mild, non-residual odor | [1] |
| Boiling Point | 126-127 °C (259-261 °F) at 760 mmHg | [1][8][9] |
| Density | 1.111 - 1.115 g/mL at 20-25 °C | [1][8][9] |
| Flash Point | 125 °F (51.7 °C) | [1][9] |
| Solubility in Water | ≥ 100 mg/mL at 73 °F | [1][9] |
| Vapor Pressure | 4.9 mmHg at 68 °F | [9] |
| Vapor Density | 3.3 (relative to air) | [9] |
| Refractive Index | 1.4392 at 20 °C | [1][8] |
| Lower Explosive Limit (LEL) | 4.1% at 158°F | [9] |
| Upper Explosive Limit (UEL) | 8.5% at 158°F | [9] |
Experimental Protocols
Synthesis of this compound
This compound is primarily synthesized through the chlorohydrination of propylene. This process involves the reaction of propylene with chlorine in the presence of water. This reaction yields a mixture of two isomers, with this compound being the major product (approximately 90%) and 2-chloro-1-propanol as the minor product.
A general laboratory-scale synthesis can be described as follows:
Materials:
-
Propylene gas
-
Chlorine gas
-
Deionized water
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control
Procedure:
-
Charge the reaction vessel with deionized water.
-
Cool the vessel to the desired reaction temperature, typically between 0 and 10 °C.
-
Simultaneously bubble propylene and chlorine gas through the stirred water. The flow rates should be carefully controlled to maintain a slight excess of propylene.
-
Monitor the reaction progress by analyzing aliquots for the consumption of starting materials and the formation of chloropropanols.
-
Upon completion, the reaction mixture will contain the two isomers of propylene chlorohydrin.
This isomeric mixture is often used directly in the subsequent step for the production of propylene oxide.
Purification
For applications requiring high purity this compound, separation from its isomer and other impurities is necessary. Fractional distillation is a common method for purification.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Charge the crude this compound mixture into the distillation flask.
-
Assemble the fractional distillation apparatus.
-
Heat the flask gently. The more volatile components will begin to vaporize and rise through the fractionating column.
-
Carefully control the heating rate to maintain a steady distillation.
-
Collect the fractions at their respective boiling points. This compound has a boiling point of approximately 127 °C at atmospheric pressure.
-
For temperature-sensitive applications or to lower the boiling point, the distillation can be performed under reduced pressure.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis and quantification of this compound.
Instrumentation:
-
Gas chromatograph with a suitable capillary column (e.g., a polar column for good separation of isomers)
-
Mass spectrometer detector
-
Autosampler (optional)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as ethyl acetate. An internal standard (e.g., a deuterated analog) can be added for improved quantification.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. A temperature program is typically used to achieve optimal separation.
-
Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
-
Quantification: The concentration of this compound can be determined by comparing the peak area of the analyte to that of the internal standard or by using an external calibration curve.
Industrial Production and Safety Workflow
The industrial production of propylene oxide via the chlorohydrin process is a major application of this compound. The following diagram illustrates the key steps in this pathway.
Caption: Production of Propylene Oxide via the Chlorohydrin Process.
Given its hazardous properties, the safe handling of this compound is of paramount importance. The following workflow outlines the key safety considerations and procedures.
Caption: Safe Handling Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method for preparing 1-chloro-2-methyl-2-propanol - Eureka | Patsnap [eureka.patsnap.com]
- 4. scribd.com [scribd.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Solved Design a synthesis of this compound from | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (R)-1-Chloro-2-propanol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Enantioselective Synthesis of (S)-1-chloro-2-propanol
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed overview of the primary enantioselective synthesis pathways for (S)-1-chloro-2-propanol, a critical chiral building block in the pharmaceutical industry. It includes quantitative data summarized in tables, detailed experimental protocols for key reactions, and logical diagrams of synthetic pathways created using the DOT language.
Introduction
(S)-1-chloro-2-propanol is a high-value chiral intermediate essential for the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is crucial for the biological activity and efficacy of the final drug products. Consequently, developing efficient, scalable, and highly selective methods for its synthesis is a significant focus of chemical research and industrial application. This document details the core enantioselective strategies employed for its production: biocatalytic asymmetric reduction, hydrolytic kinetic resolution (HKR), and enzymatic kinetic resolution.
Biocatalytic Asymmetric Reduction of 1-Chloro-2-propanone
This pathway offers a green and highly selective route starting from the prochiral ketone, 1-chloro-2-propanone (chloroacetone). The stereocenter is established through the enantioselective reduction of the carbonyl group, catalyzed by enzymes or whole microbial cells.
The overall transformation is as follows:
Data Presentation: Performance of Various Biocatalysts
The selection of the biocatalyst is critical for achieving high enantiomeric excess (ee) and yield. Various microorganisms and isolated enzymes have been successfully employed.
| Biocatalyst | Substrate | Cofactor System | Temp (°C) | pH | Yield (%) | ee (%) | Reference |
| Rhodotorula glutinis (Yeast) | Chloroacetone | Endogenous | RT | N/A | Good | 98 | [1] |
| S. cerevisiae Reductase (YOL151W) | 3-Chloro-1-phenyl-1-propanone | GDH/Glucose (NADPH) | 40 | 7.5-8.0 | >99 | 100 | [2] |
| Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | Ethanol (co-substrate) | 25 | 8.0 | >99 | >99 | [3] |
Note: Data for analogous substrates are included to demonstrate the versatility of the biocatalytic approach.
Experimental Protocol: Asymmetric Reduction Using Recombinant S. cerevisiae Reductase
This protocol is adapted from the synthesis of (S)-3-chloro-1-phenyl-1-propanol, which utilizes a highly selective yeast reductase.[2]
-
Enzyme Expression and Purification: The Saccharomyces cerevisiae reductase gene (e.g., YOL151W) is expressed in a suitable host, such as E. coli. The recombinant enzyme is then purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).
-
Component Addition: To the buffer, add the substrate (e.g., 1-chloro-2-propanone, 30 mM), the purified reductase, and the components for the NADPH regeneration system. A common system consists of glucose dehydrogenase (GDH) and D-glucose. Add NADP+ to initiate the cycle.
-
Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 40°C) with gentle agitation.[2]
-
pH Control: The oxidation of glucose to gluconic acid by GDH will lower the pH. Monitor the pH and maintain it within the optimal range (7.0-7.5) by the periodic addition of a base, such as a dilute NaOH solution.[2]
-
Monitoring and Work-up: Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the substrate is fully consumed, terminate the reaction.
-
Product Isolation: Extract the product from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-chloro-2-propanol.
-
Analysis: Determine the enantiomeric excess of the product using chiral GC or HPLC.
Hydrolytic Kinetic Resolution (HKR) of Racemic Epoxides
The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful method for resolving racemic terminal epoxides.[4] In this process, a chiral (salen)Co(III) catalyst selectively hydrolyzes one enantiomer of the epoxide to a 1,2-diol, leaving the other enantiomer unreacted and in high enantiomeric purity.[5][6] For the synthesis of (S)-1-chloro-2-propanol, one would start with racemic epichlorohydrin, resolve it to obtain (R)-epichlorohydrin, and then perform a regioselective reduction. A more direct conceptual route starts from racemic propylene (B89431) oxide.
Data Presentation: Jacobsen HKR of Terminal Epoxides
The HKR is known for its broad substrate scope, low catalyst loadings, and exceptional selectivity.[5]
| Substrate | Catalyst Loading (mol%) | Time (h) | Temp | Yield of Epoxide (%) | ee of Epoxide (%) | Reference |
| Propylene Oxide | 0.0003 | 14 | RT | 46 | >99 | [5][7] |
| Epichlorohydrin | 0.2 | 14 | RT | 43 | >99 | [5] |
| 1,2-Epoxyhexane | 0.2 | 12 | RT | 44 | >99 | [4] |
Experimental Protocol: Hydrolytic Kinetic Resolution of Propylene Oxide
This representative procedure is based on the highly efficient methods developed by Jacobsen and coworkers.[5]
-
Catalyst Preparation (in situ): The active Co(III) catalyst is typically generated in situ from the more stable Co(II) precursor. In a reaction flask, dissolve the chiral (salen)Co(II) complex (e.g., (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)) in toluene. Add acetic acid (1-2 equivalents) and stir the solution open to the air for approximately 30 minutes. The color change from orange to dark brown indicates the oxidation to the active Co(III) species.
-
Reaction Setup: To the flask containing the activated catalyst, add the racemic terminal epoxide (e.g., propylene oxide, 1.0 equiv). The reaction can often be run neat or with minimal solvent.
-
Water Addition: Cool the mixture to 0°C and add water (0.5 to 0.7 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours.[5]
-
Monitoring: The progress of the resolution can be monitored by chiral GC to determine the enantiomeric excess of the remaining epoxide.
-
Product Isolation: The unreacted, enantioenriched epoxide is highly volatile and can be separated from the diol product by simple distillation. The diol remains as a less volatile residue.
-
Conversion to Halohydrin: The resulting enantioenriched (S)-propylene oxide can be converted to (S)-1-chloro-2-propanol by treatment with a chloride source, such as aqueous HCl.
Enzymatic Kinetic Resolution of (±)-1-Chloro-2-propanol
This strategy involves the resolution of the racemic alcohol itself. A lipase (B570770) enzyme is used to selectively acylate one of the enantiomers, typically the (R)-enantiomer, in the presence of an acyl donor. This allows for the separation of the unreacted (S)-1-chloro-2-propanol from its acylated (R)-enantiomer.
Data Presentation: Lipase-Catalyzed Resolution of Halohydrins
Lipases are robust and versatile biocatalysts for kinetic resolutions. The efficiency depends on the choice of enzyme, acyl donor, and solvent.[8]
| Enzyme | Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | ees (%) / eep (%) | Reference |
| Pseudomonas fluorescens Lipase (PFL) | (RS)-Metoprolol Intermediate* | Vinyl Acetate | Toluene | 3 | 50.5 | 95.4 / 97.2 | [8] |
| Candida antarctica Lipase B (CAL-B) | Racemic Chlorohydrin** | Vinyl Butanoate | Acetonitrile | 23-48 | ~50 | >99 (for both) | [9] |
| Pseudomonas cepacia Lipase (PSL-CI) | Racemic Naphthofurandione*** | Vinyl Acetate | THF | 3 | ~50 | 99 / 99 | [10] |
-
(RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol ** Methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate *** Data for a different secondary alcohol resolution to show efficacy.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a general method based on the successful resolution of various chlorohydrin intermediates.[8][9]
-
Reaction Setup: To a flask containing an appropriate organic solvent (e.g., toluene, acetonitrile, or THF), add the racemic (±)-1-chloro-2-propanol (1.0 equiv).
-
Acyl Donor: Add the acyl donor, typically an activated ester like vinyl acetate (1.0-1.5 equiv).
-
Enzyme Addition: Add the lipase catalyst (e.g., Pseudomonas fluorescens lipase or immobilized Candida antarctica lipase B). The enzyme can be free or immobilized on a support, which facilitates recovery and reuse.[1]
-
Reaction Conditions: Stir the suspension at a controlled temperature (typically 30-45°C).[11]
-
Monitoring: Monitor the reaction by GC or HPLC, tracking the consumption of the starting material and the formation of the ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.
-
Work-up: Once the target conversion is reached, remove the enzyme by filtration.
-
Separation: The unreacted (S)-1-chloro-2-propanol can be separated from the more nonpolar (R)-1-chloro-2-propyl acetate by column chromatography on silica (B1680970) gel.
-
Hydrolysis (Optional): If the (R)-enantiomer is also desired, the separated (R)-ester can be hydrolyzed back to (R)-1-chloro-2-propanol using acidic or basic conditions.
-
Analysis: Determine the enantiomeric excess of the separated alcohol and ester fractions using chiral GC or HPLC.
References
- 1. Immobilization of Amano lipase from Pseudomonas fluorescens on silk fibroin spheres: an alternative protocol for the enantioselective synthesis of halohydrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic resolution of ( RS )-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06499C [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Purification and characterization of the lipase from Pseudomonas fluorescens HU380 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Olfactory Properties of 1-Chloro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and olfactory characteristics of 1-chloro-2-propanol (CAS No. 127-00-4). The information is curated for researchers, scientists, and professionals in drug development, with a focus on clear data presentation and detailed experimental methodologies.
Physical and Chemical Properties
This compound is a colorless to light amber liquid.[1] It is a chiral molecule and a secondary alcohol. The following tables summarize its key physical and chemical properties.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₇ClO | [1] |
| Molecular Weight | 94.54 g/mol | [1] |
| Appearance | Clear colorless to light amber liquid | [1] |
| Boiling Point | 126-127 °C (at 760 mmHg) | [2] |
| Melting Point | No data available | |
| Density | 1.111 g/mL at 25 °C | [2] |
| Solubility | Soluble in water | [3] |
| Refractive Index | n20/D 1.439 | [2] |
Table 2: Safety and Flammability Data of this compound
| Property | Value | Source |
| Flash Point | 51 °C (123.8 °F) | [4] |
| Vapor Pressure | 4.9 mmHg at 20 °C | [5] |
| Vapor Density | 3.3 (Air = 1) | [5] |
Odor Profile
The olfactory characteristics of this compound are generally described as mild and non-residual.[1] Qualitative descriptions from various sources include "faintly ethereal" and "mild Ether-like odor". While a specific, universally recognized odor threshold has not been established in the reviewed literature, one source provides a speculative breakdown of its odor profile, the methodology for which is not specified.
Table 3: Descriptive Odor Profile of this compound
| Descriptor | Prevalence |
| Odorless | 33.1% |
| Fishy | 32.74% |
| Sweet | 31.67% |
| Buttery | 30.78% |
| Cheesy | 28.32% |
Source: Scent.vn (Note: The experimental context and methodology for these percentages are not provided and should be interpreted with caution.)
Experimental Protocols
Due to the lack of a standardized odor threshold value for this compound, this section outlines a detailed experimental protocol for its determination using dynamic olfactometry, a widely accepted method conforming to standards such as EN 13725.
Determination of Odor Detection Threshold by Dynamic Olfactometry
Objective: To determine the odor detection threshold of this compound in terms of odor units per cubic meter (ouE/m³).
Materials and Equipment:
-
This compound (high purity)
-
Odor-free air generation system (compressor, filters)
-
Dynamic olfactometer (e.g., TO8 evolution)
-
Nalophan® sampling bags
-
Mass flow controllers
-
Gas-tight syringes
-
A panel of qualified human assessors (screened according to EN 13725)
-
Odor-free testing room with controlled temperature and humidity
Methodology:
-
Panel Selection and Screening: A panel of at least four qualified assessors should be selected based on their sensitivity to a reference odorant (e.g., n-butanol) as prescribed by EN 13725.
-
Sample Preparation:
-
Prepare a primary standard of this compound in a suitable solvent or by direct injection of a known mass into a sampling bag filled with a precise volume of odor-free air.
-
Create a series of dilutions from the primary standard in Nalophan® bags using dynamic dilution with mass flow controllers. The dilution series should span a range that is expected to include the detection threshold.
-
-
Olfactometry Measurement:
-
The olfactometer will present the diluted odor samples to the panelists in a forced-choice method (typically triangular, with one port presenting the diluted odor and two ports presenting blank, odor-free air).
-
The presentation should start with the highest dilution (lowest concentration) and proceed to lower dilutions (higher concentrations).
-
Each panelist is required to identify the port from which the odor is emanating.
-
-
Data Analysis:
-
The individual threshold estimate (ITE) for each panelist is calculated as the geometric mean of the concentration at which they last gave an incorrect answer and the concentration at which they first gave a correct answer.
-
The group odor detection threshold is calculated as the geometric mean of the individual threshold estimates of all panelists.
-
The result is expressed in odor units per cubic meter (ouE/m³), where one odor unit is the amount of odorant that, when evaporated into one cubic meter of neutral gas, elicits a physiological response from 50% of the panel members.
-
Visualizations
The following diagrams illustrate key aspects of the information presented in this guide.
References
A Comprehensive Technical Guide to the Solubility of 1-Chloro-2-propanol
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of 1-chloro-2-propanol in water and various organic solvents. The information presented herein is curated to support laboratory research, chemical synthesis, and formulation development by providing essential data on the compound's behavior in different solvent systems.
Core Concepts in Solubility
The solubility of a substance is a fundamental chemical property that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a liquid solute like this compound, its solubility in a liquid solvent is often described in terms of miscibility, where miscible liquids will mix in all proportions to form a single phase. The principle of "like dissolves like" is a key determinant of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group and a chloro (-Cl) group, as well as a short hydrocarbon chain, giving it a degree of polarity that influences its solubility profile.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in water and a selection of common organic solvents.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Citations |
| Water | H₂O | Polar Protic | ≥ 100 g/L | 22.8 | [1][2] |
| Ethanol | C₂H₅OH | Polar Protic | 723.14 g/L | 25 | [3] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Not Specified | [4] |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified | [4] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Specified | |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Not Specified |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is a composite of standard laboratory practices for determining liquid-liquid miscibility and solubility.
Objective: To determine the solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Solvent of interest (analytical grade)
-
Calibrated positive displacement pipettes or microsyringes
-
A set of calibrated volumetric flasks (e.g., 10 mL)
-
A series of sealable glass vials or test tubes
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical balance (for gravimetric analysis)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC) for quantitative analysis
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. These will be used to create a calibration curve for quantitative analysis.
-
For example, prepare standards at concentrations of 1, 5, 10, 25, 50, and 100 g/L.
-
-
Sample Preparation (Shake-Flask Method):
-
Add a known volume (e.g., 5 mL) of the solvent to a series of sealable glass vials.
-
Using a calibrated pipette, add increasing volumes of this compound to each vial.
-
Securely seal the vials to prevent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer for a set period (e.g., 1-2 minutes) at regular intervals (e.g., every 30 minutes) for a total equilibration time of at least 24 hours. This ensures that the system reaches equilibrium.
-
-
Phase Observation:
-
After equilibration, visually inspect each vial for the presence of a single homogeneous phase or two distinct phases.
-
The highest concentration of this compound that results in a single phase represents the approximate solubility.
-
-
Quantitative Analysis (for precise determination):
-
For the vial containing the highest concentration of this compound that appears to be a single phase, and for the first vial that shows phase separation, carefully extract an aliquot from the solvent-rich phase.
-
If necessary, centrifuge the samples to ensure complete separation of any micro-droplets.
-
Analyze the aliquot using a pre-calibrated GC-FID (or other suitable instrument) to determine the precise concentration of this compound.
-
The concentration determined from the saturated solution (from the vial with two phases) represents the quantitative solubility.
-
-
Data Reporting:
-
Report the solubility in g/L or mg/mL at the specified temperature.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide to the Stereoisomers of 1-Chloro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1-chloro-2-propanol, a crucial chiral building block in the chemical and pharmaceutical industries. This document details their synthesis, properties, resolution, and biological significance, with a focus on providing practical information for laboratory and development settings.
Introduction to the Stereoisomers of this compound
This compound (C₃H₇ClO) is a chiral molecule possessing a single stereocenter at the second carbon atom. This chirality gives rise to two non-superimposable mirror-image isomers, known as enantiomers: (R)-1-chloro-2-propanol and (S)-1-chloro-2-propanol. The racemic mixture, an equal-parts combination of both enantiomers, is the most common commercially available form.
The distinct spatial arrangement of the atoms in each enantiomer leads to different interactions with other chiral molecules, a property of paramount importance in drug development, where biological targets such as enzymes and receptors are themselves chiral. Consequently, the synthesis and separation of enantiomerically pure (R)- and (S)-1-chloro-2-propanol are critical for the production of various pharmaceuticals. For instance, the (S)-enantiomer is a key precursor in the synthesis of the antibiotic linezolid.[1]
Physical and Chemical Properties
The physical properties of the racemic mixture and the individual enantiomers of this compound are summarized in the table below. While the boiling point, density, and refractive index are identical for both enantiomers, their interaction with plane-polarized light, known as optical activity, is equal in magnitude but opposite in direction.
| Property | Racemic this compound | (R)-1-Chloro-2-propanol | (S)-1-Chloro-2-propanol |
| CAS Number | 127-00-4 | 19141-39-0 | 37493-16-6 |
| Molecular Weight | 94.54 g/mol | 94.54 g/mol | 94.54 g/mol |
| Appearance | Colorless to light amber liquid | Colorless liquid | Colorless liquid |
| Boiling Point | 126-127 °C | 126-127 °C | 123-124 °C[2][3] |
| Density (at 20°C) | ~1.111 g/mL | 1.083 g/mL | 1.108 g/mL[2][3] |
| Refractive Index (n²⁰/D) | ~1.439 | Not available | Not available |
| Specific Rotation ([α]²⁰/D) | 0° | +6.9° (neat)[4] | -6.92° (neat) (inferred)[4][5] |
Synthesis of this compound Stereoisomers
Synthesis of Racemic this compound
A common industrial method for the synthesis of racemic this compound involves the chlorohydrination of propylene (B89431). This process typically utilizes the reaction of propylene with hypochlorous acid.[6][7] Another established route is the reaction of propylene oxide with hydrogen chloride.[6]
Experimental Protocol: Synthesis of Racemic this compound from Propylene and Hypochlorous Acid
Objective: To synthesize racemic this compound via the chlorohydrination of propylene.
Materials:
-
Propylene gas
-
Chlorine gas
-
Water
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control
Procedure:
-
Bubble propylene gas through cold water in the reaction vessel.
-
Simultaneously, introduce chlorine gas into the aqueous solution. The in-situ formation of hypochlorous acid (HOCl) will occur.
-
Maintain the reaction temperature between 0-10 °C to minimize the formation of byproducts.
-
The reaction mixture will form two layers. The organic layer contains this compound and its regioisomer, 2-chloro-1-propanol.
-
Separate the organic layer and purify by fractional distillation to isolate this compound.
Enantioselective Synthesis
The demand for enantiomerically pure this compound, particularly the (S)-enantiomer for pharmaceutical applications, has driven the development of several enantioselective synthesis strategies.[1]
One prominent method is the biocatalytic reduction of chloroacetone (B47974). The yeast Rhodotorula glutinis has been shown to reduce chloroacetone to optically pure (S)-1-chloro-2-propanol with a high enantiomeric excess of 98%.[1] This transformation is catalyzed by an NAD(P)H-dependent alcohol dehydrogenase.
Another approach involves the asymmetric chlorohydrination of propylene using transition metal catalysts with chiral ligands.[1]
Resolution of Racemic this compound
The separation of the racemic mixture into its constituent enantiomers is a critical process known as resolution. A highly effective and widely used method for the resolution of alcohols is enzymatic kinetic resolution.
Enzymatic Kinetic Resolution
This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be separated by chromatography.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Objective: To separate the enantiomers of racemic this compound using lipase-catalyzed transesterification.
Materials:
-
Racemic this compound
-
Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B, CALB)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene (B28343) or hexane)
-
Reaction vessel with temperature and agitation control
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Enzyme Activation: Pre-treat the immobilized lipase by washing with the reaction solvent to remove any adsorbed water.
-
Reaction Setup: To a solution of racemic this compound in the anhydrous organic solvent, add the activated lipase and the acyl donor. A typical molar ratio of racemate to acyl donor is 1:1.5. The enzyme loading is typically 10-20% by weight of the substrate.
-
Reaction Conditions: Maintain the reaction at a constant temperature, typically between 30-40°C, with gentle agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester.
-
Work-up: Once the desired conversion is reached, filter off the enzyme.
-
Separation: Separate the unreacted alcohol from the ester by column chromatography on silica gel.
-
Hydrolysis of the Ester: The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., sodium carbonate in methanol/water) to obtain the other enantiomer in high purity.
Biological Significance and Applications
The stereochemistry of this compound is of critical importance in pharmacology and toxicology. The two enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1]
As previously mentioned, (S)-1-chloro-2-propanol is a vital intermediate in the synthesis of the antibiotic linezolid.[1] The specific stereochemistry is crucial for its antibacterial activity.
Toxicological studies on racemic this compound have been conducted. The National Toxicology Program (NTP) found no evidence of carcinogenic activity in male or female rats and mice in drinking water studies.[8][9] However, the compound can cause skin and eye irritation and may be harmful if inhaled, ingested, or absorbed through the skin.[10] It has been noted to cause damage to the liver and other organs in animal feeding studies.[11] Studies on the individual enantiomers' toxicity are less common in publicly available literature.
Visualizations
Stereoisomeric Relationship of this compound
Caption: Relationship between the stereoisomers of this compound.
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of this compound.
References
- 1. (S)-1-Chloro-2-propanol | 37493-16-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. US3673264A - Method of preparing optically active propylene chlorohydrins and propylene oxides - Google Patents [patents.google.com]
- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (127-00-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
In-Depth Technical Guide to the Health and Safety of 1-Chloro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 1-Chloro-2-propanol (CAS No. 127-00-4), a crucial chemical intermediate in various industrial and research applications. Adherence to the following procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Chemical and Physical Properties
This compound is a colorless liquid with a mild, ether-like odor.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO | [2][3] |
| Molecular Weight | 94.54 g/mol | [2][3][4] |
| Appearance | Clear, colorless to light amber liquid | [2][5] |
| Odor | Mild, non-residual odor | [2][5] |
| Boiling Point | 126-127 °C (259-261 °F) at 760 mmHg | [2][5] |
| Flash Point | 51.67 °C (125 °F) | [5][6] |
| Density | 1.111 - 1.115 g/mL at 20-25 °C | [2][5] |
| Vapor Pressure | 4.9 mmHg at 20 °C | [5] |
| Vapor Density | 3.3 (Air = 1) | [5] |
| Solubility | Soluble in water (≥ 100 mg/mL at 23 °C) | [2][5] |
| Refractive Index | n20/D 1.439 | [2] |
| Autoignition Temperature | Not available | [4] |
| Lower Explosive Limit (LEL) | 4.1% at 158°F | [5] |
| Upper Explosive Limit (UEL) | 8.5% at 158°F | [5] |
Toxicological Data
This compound is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[4] It is also a skin and eye irritant.[7] A summary of acute toxicity data is provided in Table 2.
Table 2: Acute Toxicity of this compound
| Route of Exposure | Species | Value | Reference(s) |
| Oral | Rat | LD50: 100-300 mg/kg, 220 mg/kg, 381 mg/kg | [2][6] |
| Oral | Mouse | LD50: 300 mg/kg | [6] |
| Dermal | Rabbit | LD50: 430 mg/kg, 480 mg/kg | [4][6] |
| Inhalation | Rat | LC50: 1000 ppm/4h, 1550 mg/m³/4h | [2][4][6] |
| Inhalation | Mouse | LC50: 3150 mg/m³/2h | [6] |
Long-term exposure to this compound may have cumulative health effects.[7] It is identified as a mutagen, which may indicate a cancer risk, and should be handled with extreme caution.[1] However, in a two-year drinking water study, there was no evidence of carcinogenic activity in male and female rats or mice at the tested concentrations.[7]
Occupational Exposure Limits
To minimize the risk of adverse health effects from occupational exposure, several organizations have established exposure limits for this compound. These are summarized in Table 3.
Table 3: Occupational Exposure Limits for this compound
| Organization | Limit | Value | Notes | Reference(s) |
| ACGIH | Time-Weighted Average (TWA) | 1 ppm | - | [1][8] |
| Cal/OSHA | Permissible Exposure Limit (PEL) - TWA | - | - | [9] |
| NIOSH | Recommended Exposure Limit (REL) - TWA | - | - | [9] |
| OSHA | Permissible Exposure Limit (PEL) - TWA | - | No established limit | [6][9] |
It is important to note that skin absorption can contribute to overall exposure.[8]
Experimental Protocols
Detailed experimental protocols for specific studies on this compound are not always publicly available. However, the methodologies generally follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Chronic Toxicity Studies (Representative Protocol based on OECD 452)
Chronic toxicity studies aim to characterize the effects of a substance following prolonged and repeated exposure.[10][11]
-
Test System: Typically involves two mammalian species, most commonly rats. At least 20 animals of each sex are used per dose group.[10][11]
-
Dose Levels: A minimum of three dose levels are used, along with a control group. The highest dose is selected to induce toxic effects but not death or severe suffering.
-
Administration: The route of administration (oral, dermal, or inhalation) is chosen based on the most likely route of human exposure. For the National Toxicology Program study on this compound, administration was via drinking water.[12][13]
-
Duration: The exposure period is typically 12 months.[10][11]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.
-
Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at specified intervals.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are examined microscopically for any pathological changes.[14][15]
Reproductive and Developmental Toxicity Studies (Representative Protocol based on EPA Guidelines)
These studies are designed to assess the potential of a substance to interfere with reproduction and normal development.[16][17][18][19]
-
Test System: Typically conducted in rats.
-
Study Design: A common design is the two-generation study, where the substance is administered to the parent generation before mating and throughout mating, gestation, and lactation. The offspring (F1 generation) are then exposed to the substance and assessed for reproductive capability.[20]
-
Endpoints:
-
Parental: Mating behavior, fertility, gestation length, and maternal behavior are observed.
-
Offspring: Viability, growth, and development are monitored. At maturity, the reproductive performance of the offspring is evaluated.
-
-
Pathology: Reproductive organs of both the parental and offspring generations are examined for any abnormalities.[20]
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate PPE are critical to minimizing exposure to this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4]
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn when there is a risk of splashing.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., Viton®, Butyl rubber) and a lab coat.[1] Avoid direct skin contact.[1]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
A workflow for the safe handling of this compound is illustrated below.
References
- 1. nj.gov [nj.gov]
- 2. This compound | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-Chloro-2-propanol | C3H7ClO | CID 6999046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. E-Limit [elimit.online.worksafebc.com]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. NTP Toxicology and Carcinogenesis Studies of this compound (Technical Grade) (CAS NO. 127-00-4) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to the Historical Manufacturing of 1-Chloro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methods employed in the manufacturing of 1-chloro-2-propanol, a key chemical intermediate. The document provides a detailed overview of the core chemical processes, including reaction mechanisms, experimental protocols, and quantitative data, to offer a comprehensive resource for professionals in the fields of chemistry and drug development.
Introduction
This compound (also known as propylene (B89431) chlorohydrin) is a significant chemical intermediate, historically pivotal in the production of propylene oxide and other organic compounds.[1] Its synthesis has been dominated by one primary industrial method, the chlorohydrin process, with other routes being of lesser historical and commercial significance. This guide will delve into the foundational manufacturing processes, offering a granular look at the chemistry and procedural aspects of these methods.
The Chlorohydrin Process: The Cornerstone of Historical Production
The most prominent and historically significant method for producing this compound is the chlorohydrin process. This process involves the reaction of propylene with chlorine in the presence of water.[2] The reaction proceeds through the formation of hypochlorous acid (HOCl) as a key intermediate, which then reacts with propylene to yield a mixture of two isomers: this compound and 2-chloro-1-propanol, with the former being the major product in a roughly 10:1 ratio.[3]
Reaction Mechanism and Signaling Pathway
The overall process can be summarized by the following reactions:
-
Formation of Hypochlorous Acid: Chlorine gas dissolves in water to establish an equilibrium with hypochlorous acid and hydrochloric acid. Cl₂ + H₂O ⇌ HOCl + HCl
-
Electrophilic Addition of Hypochlorous Acid to Propylene: The propylene double bond attacks the electrophilic chlorine of hypochlorous acid, forming a chloronium ion intermediate. Subsequent attack by a water molecule leads to the formation of the chlorohydrin.
The process is typically carried out in a tower reactor or a series of reactors designed to ensure efficient gas-liquid contact.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Propylene Oxide from 1-Chloro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of propylene (B89431) oxide, a crucial intermediate in the chemical and pharmaceutical industries, utilizing 1-chloro-2-propanol as the key precursor. The synthesis is primarily achieved through the chlorohydrin process, a well-established industrial method that can be adapted for laboratory-scale applications. This process involves two main stages: the formation of propylene chlorohydrin from propylene and an aqueous chlorine solution, followed by the dehydrochlorination of the resulting this compound to yield propylene oxide.
I. Chemical Pathway and Principles
The synthesis of propylene oxide via the chlorohydrin route begins with the reaction of propylene with hypochlorous acid (HOCl), which is typically generated in situ from chlorine and water. This reaction yields a mixture of two isomers: this compound and 2-chloro-1-propanol, with the former being the major product.[1] The subsequent and key step is the dehydrochlorination of this compound using a base, such as calcium hydroxide (B78521) or sodium hydroxide, to produce propylene oxide.[2][3]
The overall process can be summarized by the following reactions:
-
Formation of Propylene Chlorohydrin: CH₃CH=CH₂ + Cl₂ + H₂O → CH₃CH(OH)CH₂Cl + CH₃CH(Cl)CH₂OH + HCl
-
Dehydrochlorination of this compound: 2 CH₃CH(OH)CH₂Cl + Ca(OH)₂ → 2 CH₃CH(O)CH₂ + CaCl₂ + 2 H₂O or CH₃CH(OH)CH₂Cl + NaOH → CH₃CH(O)CH₂ + NaCl + H₂O
II. Quantitative Data Summary
The efficiency of the chlorohydrin process for propylene oxide synthesis is influenced by various factors, including reaction temperature, pressure, and the choice of base for dehydrochlorination. The following tables summarize key quantitative data gathered from various studies.
Table 1: Reaction Conditions and Product Distribution for Propylene Chlorohydrin Formation
| Parameter | Value | Reference |
| Reaction Temperature | 35-50 °C | Industrial Process Data |
| Reaction Pressure | 2-3 bar | Industrial Process Data |
| Isomer Ratio (this compound : 2-chloro-1-propanol) | Approximately 9:1 to 10:1 | [1] |
| Selectivity to Propylene Chlorohydrin | 87-90% (based on C₃H₆) | Industrial Process Data |
Table 2: Byproducts Formed During Propylene Chlorohydrin Synthesis
| Byproduct | Selectivity/Formation | Reference |
| 1,2-Dichloropropane | 6-9% | Industrial Process Data |
| Dichloroisopropyl ether | 1-3% | [4] |
Table 3: Dehydrochlorination of this compound to Propylene Oxide
| Base Used | Temperature (°C) | Yield/Conversion | Reference |
| Calcium Hydroxide (Lime) | ~100 °C (steam stripping) | High | [2] |
| Sodium Hydroxide | 25-35 °C | High | [3] |
III. Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of propylene oxide from propylene, proceeding through the this compound intermediate.
Protocol 1: Synthesis of this compound (Propylene Chlorohydrin)
This protocol is adapted from general procedures for the halohydrin formation from alkenes.
Materials:
-
Propylene gas
-
Chlorine gas
-
Deionized water
-
Ice bath
-
Gas dispersion tube
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas flow meters
-
Scrubber with sodium thiosulfate (B1220275) solution
Procedure:
-
Set up a three-necked round-bottom flask equipped with a gas dispersion tube, a gas outlet connected to a scrubber, and a thermometer.
-
Place the flask in an ice bath to maintain the reaction temperature between 5-10 °C.
-
Add a measured volume of deionized water to the flask and begin stirring.
-
Simultaneously bubble propylene gas and chlorine gas through the water via the gas dispersion tube at a controlled molar ratio (a slight excess of propylene is recommended to minimize the formation of 1,2-dichloropropane).
-
Monitor the reaction temperature closely and adjust the gas flow rates to maintain it within the desired range.
-
Continue the gas addition until the desired amount of propylene has been reacted.
-
Once the reaction is complete, stop the gas flow and purge the system with nitrogen to remove any unreacted gases.
-
The resulting aqueous solution contains the mixture of this compound and 2-chloro-1-propanol. This mixture can be used directly in the next step or extracted and purified.
Work-up and Purification (Optional):
-
Saturate the aqueous solution with sodium chloride to decrease the solubility of the chlorohydrins.
-
Extract the chlorohydrins with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude propylene chlorohydrin can be purified by fractional distillation. This compound has a boiling point of approximately 127 °C.[1]
Protocol 2: Synthesis of Propylene Oxide via Dehydrochlorination of this compound
This protocol describes the conversion of this compound to propylene oxide using a base.
Materials:
-
This compound (or the mixture from Protocol 1)
-
Calcium hydroxide (Ca(OH)₂) or Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Distillation apparatus (including a condenser and receiving flask)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath for the receiving flask
Procedure using Calcium Hydroxide:
-
Prepare a slurry of calcium hydroxide in water in a round-bottom flask equipped with a magnetic stirrer and a distillation head.
-
Heat the slurry to boiling.
-
Slowly add the this compound to the boiling slurry.
-
Propylene oxide will form and distill immediately due to its low boiling point (34 °C).
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Continue the addition and distillation until all the this compound has been reacted.
-
The collected propylene oxide can be further purified by redistillation.
Procedure using Sodium Hydroxide:
-
Prepare a solution of sodium hydroxide in water in a round-bottom flask equipped with a magnetic stirrer and a distillation head.
-
Cool the NaOH solution in an ice bath.
-
Slowly add the this compound to the cooled NaOH solution while stirring vigorously.
-
After the addition is complete, gently warm the mixture to facilitate the distillation of the propylene oxide.
-
Collect the propylene oxide in a receiving flask cooled in an ice bath.
-
Purify the collected propylene oxide by redistillation.
IV. Visualizations
The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis of propylene oxide from this compound.
Caption: Reaction pathway for the synthesis of propylene oxide.
Caption: General experimental workflow for propylene oxide synthesis.
References
Application Note: Determination of 1-Chloro-2-propanol in Water by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Chloro-2-propanol is a chemical intermediate and a potential impurity in various industrial processes, including the manufacturing of pharmaceuticals. Due to its potential toxicity, a sensitive and reliable method for its determination in water is crucial for quality control and environmental monitoring. This application note describes a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound in water samples. The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation and a selective GC-MS analysis, providing high sensitivity and accuracy.
Experimental
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm.[1]
-
Vials: 2 mL amber glass vials with screw caps (B75204) and PTFE/silicone septa.
-
Centrifuge Tubes: 15 mL polypropylene (B1209903) conical tubes.
-
Pipettes and Pipette Tips: Calibrated precision pipettes.
-
Vortex Mixer.
-
Centrifuge.
-
This compound: Analytical standard grade.
-
1,3-Dichloro-2-propanol-d5 (Internal Standard, IS): Analytical standard grade.[1]
-
Ethyl Acetate (B1210297): HPLC or GC grade.
-
Sodium Chloride (NaCl): ACS grade or higher.
-
Reagent Water: Deionized or Milli-Q water.
2.3.1. Standard Solutions Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ethyl acetate.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,3-Dichloro-2-propanol-d5 and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ethyl acetate to cover the desired calibration range (e.g., 1.0 to 100 µg/L). Fortify each calibration standard with the internal standard to a final concentration of 10 µg/L.
2.3.2. Sample Preparation (Liquid-Liquid Extraction)
-
Transfer 5 mL of the water sample into a 15 mL centrifuge tube.
-
Add 1 g of NaCl to the sample and vortex to dissolve. This "salting out" step enhances the extraction efficiency.
-
Spike the sample with the internal standard solution to a final concentration of 10 µg/L.
-
Add 2 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes to separate the layers.[1]
-
Carefully transfer the upper organic layer (ethyl acetate) into a 2 mL GC vial for analysis.
The following table summarizes the optimized GC-MS conditions for the analysis of this compound.
| Parameter | Condition |
| GC System | Agilent 7890B |
| Injector | Split/splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | Initial temp 40°C (hold 2 min), ramp to 220°C at 15°C/min, hold for 2 min |
| Mass Spectrometer | Agilent 5977A MSD |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 58 | 43 | 94 |
| 1,3-Dichloro-2-propanol-d5 (IS) | 84 | 49 | 117 |
Method Validation and Performance
The performance of this method is demonstrated by the validation data for the closely related compound, 1,2-dichloro-2-propanol (B15180848), which is expected to have similar analytical behavior.[1]
| Validation Parameter | Performance Metric |
| Linearity (R²) | >0.999 |
| Calibration Range | 1.5 µg/L to 100 µg/L |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | < 5% |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantitation (LOQ) | 1.5 µg/L |
Note: The quantitative data presented is based on a validation study for 1,2-dichloro-2-propanol and serves as a reliable performance indicator for the this compound method.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol from sample receipt to final data analysis.
Caption: Experimental workflow for the determination of this compound in water.
Conclusion
This application note provides a detailed and robust GC-MS method for the determination of this compound in water. The method is sensitive, accurate, and precise, making it suitable for routine analysis in quality control and research laboratories. The simple liquid-liquid extraction protocol allows for high sample throughput. The use of an internal standard ensures the reliability of the quantitative results.
References
From Byproduct to Building Block: 1-Chloro-2-propanol as a Precursor for High-Performance Polyurethane Polyols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a comprehensive methodology for utilizing 1-chloro-2-propanol, a common industrial byproduct, as a viable precursor for the synthesis of polyether polyols for polyurethane applications. The process involves a two-step chemical transformation: the dehydrochlorination of this compound to propylene (B89431) oxide, followed by the ring-opening polymerization of propylene oxide to yield polyether polyols. Detailed experimental protocols for each step are provided, along with methods for the characterization of the intermediate and final products. Furthermore, a representative formulation for the preparation of a rigid polyurethane foam using the synthesized polyol is presented. This application note serves as a practical guide for researchers in polymer chemistry and material science to explore sustainable routes to valuable polyurethane precursors.
Introduction
Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible and rigid foams to coatings, adhesives, and elastomers. The properties of polyurethanes are largely determined by the structure of the polyol precursors used in their synthesis. Traditionally, these polyols are derived from petroleum-based feedstocks. There is a growing interest in developing more sustainable and cost-effective routes to polyurethane precursors from alternative sources, including industrial byproducts. This compound is a significant byproduct of various industrial processes, and its conversion into valuable chemical intermediates presents an attractive opportunity for waste valorization. This application note details a robust process to convert this compound into polyether polyols, which are key components in the production of polyurethanes.
The overall synthetic pathway involves two key transformations:
-
Dehydrochlorination of this compound: this compound is treated with a strong base, such as sodium hydroxide (B78521), to induce an intramolecular Williamson ether synthesis, yielding propylene oxide.
-
Ring-Opening Polymerization of Propylene Oxide: The purified propylene oxide is then subjected to ring-opening polymerization using a suitable initiator and catalyst to produce a polyether polyol with a controlled molecular weight and functionality.
This document provides detailed, step-by-step protocols for these reactions, methods for characterizing the resulting polyol, and a formulation for preparing a polyurethane foam.
Experimental Protocols
Part 1: Synthesis of Propylene Oxide from this compound
Objective: To synthesize and purify propylene oxide from this compound via dehydrochlorination.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water, deionized
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
Distillation apparatus
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium hydroxide in water. For every 1 mole of this compound, use approximately 1.1 moles of NaOH dissolved in a sufficient amount of water to create a concentrated solution.
-
Addition of this compound: Slowly add this compound to the stirred NaOH solution. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture and heat it to a gentle reflux for 1-2 hours to ensure the completion of the reaction.
-
Distillation: Propylene oxide is a low-boiling point liquid (B.P. 34 °C). As the reaction proceeds, the propylene oxide will begin to distill. Arrange the apparatus for distillation to collect the crude propylene oxide. It is advisable to cool the receiving flask in an ice bath to minimize evaporation losses.
-
Purification:
-
The collected crude propylene oxide may contain unreacted this compound and water.
-
Wash the crude product with a small amount of cold water in a separatory funnel to remove any remaining NaOH and other water-soluble impurities.
-
Separate the organic layer (propylene oxide) and dry it over a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.
-
Perform a final fractional distillation to obtain pure propylene oxide. Collect the fraction boiling at 33-35 °C.
-
Expected Yield: The yield of propylene oxide can be in the range of 70-85%, depending on the reaction scale and purification efficiency.
Part 2: Synthesis of Polyether Polyol from Propylene Oxide
Objective: To synthesize a polyether polyol by the ring-opening polymerization of propylene oxide using a glycerol (B35011) initiator and a potassium hydroxide catalyst.
Materials:
-
Propylene oxide (synthesized in Part 1)
-
Glycerol (initiator)
-
Potassium hydroxide (KOH) (catalyst)
-
Nitrogen gas supply
-
High-pressure reactor equipped with a stirrer, temperature control, and monomer feed line
-
Vacuum pump
Procedure:
-
Catalyst Preparation: In a separate flask, dissolve a catalytic amount of KOH in glycerol with gentle heating and stirring under a nitrogen atmosphere to form the potassium glycerate initiator complex. The amount of KOH is typically 0.1-0.5% by weight of the final polyol.
-
Reactor Preparation: Charge the high-pressure reactor with the prepared glycerol/KOH mixture.
-
Inerting and Heating: Purge the reactor with nitrogen gas to remove any air and moisture. Heat the reactor to the desired reaction temperature, typically between 100-120 °C.
-
Propylene Oxide Addition: Slowly and continuously feed the purified propylene oxide into the reactor. The polymerization reaction is highly exothermic, so the addition rate must be carefully controlled to maintain a constant temperature and pressure within the reactor.
-
Polymerization: After all the propylene oxide has been added, continue to stir the reaction mixture at the same temperature for several hours to ensure complete monomer conversion. The progress of the reaction can be monitored by the decrease in reactor pressure.
-
Catalyst Neutralization and Purification:
-
Cool the reactor to room temperature.
-
Neutralize the KOH catalyst by adding a stoichiometric amount of an acid (e.g., acetic acid or phosphoric acid).
-
Remove any unreacted monomer and other volatile impurities by applying a vacuum.
-
The resulting polyol can be further purified by filtration to remove any precipitated salts.
-
Part 3: Preparation of a Rigid Polyurethane Foam
Objective: To prepare a rigid polyurethane foam using the synthesized polyether polyol and a polymeric isocyanate.
Materials:
-
Synthesized polyether polyol
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Surfactant (e.g., silicone-based)
-
Catalyst (e.g., tertiary amine catalyst)
-
Blowing agent (e.g., water or a physical blowing agent like pentane)
-
Mixing cup and high-speed stirrer
Procedure:
-
Polyol Component Preparation: In a mixing cup, thoroughly mix the synthesized polyether polyol, surfactant, catalyst, and blowing agent.
-
Isocyanate Addition: Add the calculated amount of pMDI to the polyol mixture. The ratio of isocyanate to polyol (NCO:OH ratio) is a critical parameter and is typically around 1.1:1 for rigid foams.
-
Mixing: Immediately and vigorously stir the mixture for a short period (e.g., 5-10 seconds) until it becomes creamy.
-
Foaming and Curing: Pour the mixture into a mold and allow it to expand and cure at room temperature. The foam will rise and solidify. The curing process can be accelerated by placing the mold in an oven at a moderate temperature (e.g., 70 °C).
Data Presentation
Table 1: Typical Reaction Conditions and Product Characteristics for Propylene Oxide Synthesis
| Parameter | Value |
| Reactant Ratio (this compound:NaOH) | 1 : 1.1 (molar ratio) |
| Reaction Temperature | Reflux (~100 °C) |
| Reaction Time | 1 - 2 hours |
| Boiling Point of Propylene Oxide | 34 °C |
| Typical Yield | 70 - 85% |
Table 2: Typical Formulation and Properties of a Propylene Oxide-Based Polyether Polyol
| Parameter | Value | Reference |
| Initiator | Glycerol | [1] |
| Catalyst | Potassium Hydroxide (KOH) | [1] |
| Propylene Oxide to Initiator Ratio | ~3:1 (molar) for oligomer | [1] |
| Reaction Temperature | 100 - 120 °C | |
| Hydroxyl Value (mg KOH/g) | 350 - 650 (for rigid foam polyols) | [2] |
| Functionality | ~3 | |
| Molecular Weight ( g/mol ) | < 1000 (for rigid foam polyols) |
Table 3: Representative Formulation for a Rigid Polyurethane Foam
| Component | Parts by Weight |
| Synthesized Polyether Polyol | 100 |
| Polymeric MDI (pMDI) | 130 |
| Surfactant (Silicone-based) | 1.5 |
| Catalyst (Tertiary Amine) | 1.2 |
| Blowing Agent (e.g., Cyclopentane) | 13 |
Visualizations
Caption: Chemical synthesis pathway from this compound to polyurethane.
Caption: Experimental workflow for polyurethane synthesis.
Conclusion
This application note provides a detailed and practical guide for the conversion of this compound into valuable polyether polyols for polyurethane applications. The described two-step process offers a potential route for valorizing an industrial byproduct, contributing to more sustainable chemical manufacturing. The provided protocols for synthesis and formulation, along with the characterization data, should enable researchers to successfully replicate and adapt these methods for their specific research and development needs in the field of polymer and materials science. Further optimization of reaction conditions and exploration of different initiators and catalysts can lead to a wider range of polyols with tailored properties for various polyurethane applications.
References
Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from (S)-1-Chloro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of numerous pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis.[1] The stereochemistry of these molecules is paramount, as it directly influences their biological activity. This document provides detailed protocols for the synthesis of a variety of chiral amino alcohols, utilizing (S)-1-Chloro-2-propanol as a readily available and cost-effective starting material.
The key strategy involves a two-step sequence:
-
Epoxidation: Base-mediated intramolecular cyclization of (S)-1-Chloro-2-propanol to the corresponding chiral epoxide, (S)-propylene oxide. This reaction proceeds via an intramolecular SN2 mechanism.
-
Nucleophilic Ring-Opening: Reaction of the resulting (S)-propylene oxide with a diverse range of primary and secondary amines to yield the desired chiral amino alcohols. This step is highly regioselective, with the nucleophilic attack occurring predominantly at the less sterically hindered carbon of the epoxide ring.[2][3]
This approach offers a reliable and efficient pathway to a wide array of enantiomerically enriched amino alcohols, crucial for the development of novel therapeutics and other specialized chemical applications.
Reaction Pathways and Experimental Workflow
The overall transformation from (S)-1-Chloro-2-propanol to a chiral amino alcohol is depicted in the following diagrams.
Figure 1: Overall reaction scheme for the synthesis of chiral amino alcohols from (S)-1-Chloro-2-propanol.
Figure 2: A generalized experimental workflow for the two-step synthesis.
Experimental Protocols
Protocol 1: Synthesis of (S)-Propylene Oxide from (S)-1-Chloro-2-propanol
This protocol describes the conversion of (S)-1-Chloro-2-propanol to (S)-propylene oxide via a base-mediated intramolecular SN2 reaction.
Materials:
-
(S)-1-Chloro-2-propanol
-
Sodium hydroxide (B78521) (NaOH)
-
Water (deionized)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-1-Chloro-2-propanol (1.0 eq) in a 1:1 mixture of water and diethyl ether.
-
While stirring the solution at room temperature, slowly add a solution of sodium hydroxide (1.1 eq) in water via a dropping funnel. An exothermic reaction may be observed; maintain the temperature at 20-25°C using a water bath if necessary.
-
Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Carefully remove the solvent by distillation at atmospheric pressure due to the volatility of propylene (B89431) oxide. The product can be further purified by fractional distillation.
Expected Outcome:
This procedure should yield (S)-propylene oxide as a colorless, volatile liquid. The enantiomeric excess of the product is expected to be high, reflecting the purity of the starting material.
Protocol 2: Synthesis of a Chiral Amino Alcohol via Ring-Opening of (S)-Propylene Oxide
This protocol provides a general method for the nucleophilic ring-opening of (S)-propylene oxide with a primary or secondary amine.
Materials:
-
(S)-Propylene oxide
-
Amine (e.g., isopropylamine, aniline, etc.) (1.0-1.2 eq)
-
Methanol or other suitable solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the chosen amine (1.0-1.2 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add (S)-propylene oxide (1.0 eq) to the cooled amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. The reaction progress should be monitored by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure chiral amino alcohol.
Expected Outcome:
The reaction is expected to yield the corresponding chiral 1-amino-2-propanol derivative. The nucleophilic attack of the amine occurs at the less substituted carbon of the epoxide, resulting in a single major regioisomer.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various chiral amino alcohols from (S)-propylene oxide.
| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| Isopropylamine | (S)-1-(Isopropylamino)propan-2-ol | Reflux in methanol, 4h | 92 | >99 | [4] |
| Aniline | (S)-1-(Phenylamino)propan-2-ol | LiBr catalyst, 125°C, 5.5h | High | Not specified | |
| 4-(2-methoxyethyl)phenol | (S)-Metoprolol | 1. Epoxide formation with phenoxide 2. Ring opening with isopropylamine | 53.9 (overall) | >99 | |
| 2-(4-hydroxyphenyl)acetamide | (S)-Atenolol | 1. Epoxide formation with phenoxide 2. Ring opening with isopropylamine | 60 | >99 | |
| Trifluoroacetamide | (S)-1-(Trifluoroacetylamino)propan-2-ol | Sodium tert-butoxide, THF, 12h | 95 | Not specified | [1] |
Conclusion
The protocols outlined in this document demonstrate a robust and versatile methodology for the synthesis of a diverse range of chiral amino alcohols starting from the readily accessible (S)-1-Chloro-2-propanol. The two-step process, involving the formation of (S)-propylene oxide followed by its regioselective ring-opening with various amines, provides a reliable route to these valuable building blocks in high yield and with excellent stereochemical control. These application notes serve as a practical guide for researchers in the pharmaceutical and chemical industries, facilitating the development of novel chiral molecules with significant potential.
References
- 1. Preparation method of chiral 1-amino-2-propanol - Eureka | Patsnap [eureka.patsnap.com]
- 2. US3673264A - Method of preparing optically active propylene chlorohydrins and propylene oxides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US3959316A - Procedure for propylene oxide synthesis - Google Patents [patents.google.com]
Protocol for the acid-catalyzed reaction of allyl chloride with water
Application Notes: Acid-Catalyzed Hydrolysis of Allyl Chloride
Introduction
The acid-catalyzed hydrolysis of allyl chloride is a significant reaction in organic synthesis, providing a pathway to produce allyl alcohol. Allyl alcohol is a valuable intermediate in the manufacturing of various chemicals, including glycerol, allyl esters, and certain polymers. This reaction proceeds via a nucleophilic substitution mechanism, where water acts as the nucleophile. The presence of an acid catalyst is crucial for facilitating the departure of the chloride leaving group and promoting the formation of a resonance-stabilized allylic carbocation. Understanding the protocol and kinetics of this reaction is essential for researchers in chemical synthesis and drug development to optimize product yield and purity.
Reaction Mechanism
The acid-catalyzed hydrolysis of allyl chloride to allyl alcohol follows a mechanism analogous to the S_N1 reaction pathway, which is characteristic of reactions involving allylic and other stabilized carbocation intermediates. The general mechanism for the acid-catalyzed hydration of an alkene involves protonation of the double bond, nucleophilic attack by water, and deprotonation.[1][2][3] In the case of allyl chloride, the reaction is initiated by the formation of a resonance-stabilized allyl carbocation. Water then acts as a nucleophile, attacking the carbocation. The final step is a deprotonation of the oxonium ion intermediate by a weak base (like water or the conjugate base of the acid catalyst) to yield the final product, allyl alcohol, and regenerate the acid catalyst.[1] A potential side reaction is the formation of diallyl ether, particularly if the concentration of the alcohol product becomes significant.[4]
Experimental Protocol: Catalytic Hydrolysis of Allyl Chloride
This protocol is a representative method adapted from procedures involving the hydrolysis of allylic chlorides.[5] It employs a copper(I) chloride catalyst in hydrochloric acid, which has been shown to be effective.[5][6]
Materials and Reagents:
-
Allyl Chloride (CH₂=CHCH₂Cl)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)[6]
-
Anhydrous Calcium Chloride (CaCl₂)[6]
-
Distilled Water
-
Ice
Equipment:
-
1000 mL Round-bottomed flask with a reflux condenser[6]
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
Procedure:
-
Catalyst Preparation: In the 1000 mL round-bottomed flask, dissolve 2.0 g of freshly prepared copper(I) chloride in 150 mL of concentrated hydrochloric acid.[6]
-
Reaction Setup: Place the flask in an ice-water bath to cool. Add 100 mL of allyl alcohol to the flask.
-
Addition of Acid: While keeping the flask in the ice bath and stirring, slowly add 50 mL of concentrated sulfuric acid dropwise through the top of the reflux condenser. Shake the flask frequently to ensure proper mixing.[6]
-
Reaction: Once the addition is complete, remove the flask from the ice bath and allow it to sit at room temperature for 30 minutes to allow for the separation of the organic layer.[6]
-
Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. The upper layer consists of the crude allyl chloride product. Separate and collect this organic layer.[6]
-
Washing: Wash the crude product by adding it to the separatory funnel with twice its volume of cold water to remove the bulk of the acid and any water-soluble impurities. Gently shake and allow the layers to separate. Discard the lower aqueous layer.[6]
-
Drying: Transfer the washed organic layer to a clean, dry flask and add a sufficient amount of anhydrous calcium chloride to absorb any remaining water. Let it stand for 15-20 minutes with occasional swirling.[6]
-
Purification: Decant the dried liquid into a distillation flask. Purify the allyl chloride by distillation, collecting the fraction that boils at 46-47°C.[6] The boiling point of pure allyl chloride is 45°C.[7]
Data Presentation
Quantitative data for the direct acid-catalyzed hydrolysis of allyl chloride is not extensively detailed in the provided literature. However, related processes provide context for reaction conditions and outcomes. The table below summarizes relevant parameters from different hydrolysis and synthesis procedures.
| Reaction Type | Reactants | Catalyst / Conditions | Temperature (°C) | Time | Yield / Conversion | Reference |
| Catalytic Hydrolysis | Allyl Chloride, Water | Cuprous Chloride, Hydrochloric Acid | Not specified | Not specified | Reproducible within 0.5% | [5] |
| Basic Hydrolysis | Allyl Chloride, Water | 95% Sodium Hydroxide | 63-80°C | 3 hours | 84% reaction | [8] |
| Synthesis (Reverse Rxn) | Allyl Alcohol, HCl | Copper(I) Chloride, H₂SO₄ | Cooled (ice bath) | 30 min | >90% | [6] |
Visualizations
Reaction Mechanism Diagram
Caption: S_N1-like mechanism for allyl chloride hydrolysis.
Experimental Workflow Diagram
Caption: Workflow from reaction setup to product purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. leah4sci.com [leah4sci.com]
- 3. youtube.com [youtube.com]
- 4. EP1191007B1 - Process for production of allyl chloride - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. Allyl chloride - Wikipedia [en.wikipedia.org]
- 8. US2313767A - Hydrolysis of allyl halides - Google Patents [patents.google.com]
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 1-Chloro-2-propanol
FOR IMMEDIATE RELEASE
[City, State] – [Date] – This document provides a detailed application note and protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-chloro-2-propanol. This guide is intended for researchers, scientists, and drug development professionals requiring comprehensive structural elucidation and characterization of this important chemical intermediate.
Introduction
This compound is a chiral organochlorine compound with significant applications in chemical synthesis, including the production of propylene (B89431) oxide and various pharmaceuticals. Accurate and thorough characterization of its molecular structure is paramount for quality control and reaction monitoring. NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note presents the complete ¹H and ¹³C NMR spectral data for this compound and a standardized protocol for its analysis.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data Summary
| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| a | 1.29 | Doublet (d) | 6.3 | 3H | -CH₃ |
| b | 3.99 | Multiplet (m) | - | 1H | -CH(OH)- |
| c | 3.48 | Doublet of Doublets (dd) | 11.0, 4.1 | 1H | -CH₂Cl (diastereotopic) |
| d | 3.61 | Doublet of Doublets (dd) | 11.0, 6.7 | 1H | -CH₂Cl (diastereotopic) |
| e | 2.54 | Singlet (s) | - | 1H | -OH |
¹³C NMR Data Summary
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | 21.6 | -CH₃ |
| 2 | 67.8 | -CH(OH)- |
| 3 | 51.0 | -CH₂Cl |
Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity (≥99.8% D).
-
Sample Concentration : Prepare a solution of this compound in CDCl₃ at a concentration of approximately 5-10 mg/mL.
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube : Transfer approximately 0.6 mL of the prepared solution into a clean, dry 5 mm NMR tube.
Instrument Parameters
Spectrometer : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
¹H NMR Acquisition Parameters:
-
Pulse Program : Standard single-pulse sequence (e.g., zg30).
-
Number of Scans : 16 to 32 scans, depending on the desired signal-to-noise ratio.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Acquisition Time (aq) : 3-4 seconds.
-
Spectral Width (sw) : 12-16 ppm.
-
Temperature : 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans : 512 to 1024 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1) : 2 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : 200-240 ppm.
-
Temperature : 298 K.
Data Processing
-
Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction : Manually or automatically correct the phase of the transformed spectrum.
-
Baseline Correction : Apply a baseline correction to ensure accurate integration.
-
Referencing : Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Peak Picking and Integration : Identify all peaks and integrate the signals in the ¹H spectrum.
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.
Caption: Step-by-step workflow for the NMR analysis of this compound.
Application Notes and Protocols: 1-Chloro-2-propanol as a Chemical Intermediate for Specialty Chemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Chloro-2-propanol is a versatile bifunctional molecule containing both a hydroxyl group and a chlorine atom. This unique structure makes it a valuable chemical intermediate for the synthesis of a wide array of specialty chemicals.[1] It serves as a key building block in the production of major industrial chemicals like propylene (B89431) oxide, as well as more specialized molecules such as polyurethane polyols, propylene glycol, surfactants, and plasticizers.[1][2] In the pharmaceutical and agrochemical industries, the chiral form, particularly (S)-1-chloro-2-propanol, is highly prized as a precursor for synthesizing enantiomerically pure compounds, where specific stereochemistry is critical for biological activity.[1] For instance, it is a known precursor in the synthesis of the antibiotic linezolid.[1][3] These application notes provide an overview of its utility, key reactions, and detailed protocols for its use in a laboratory setting.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and reaction setup.
| Property | Value | Reference |
| CAS Number | 127-00-4 | [2][4][5] |
| Molecular Formula | C₃H₇ClO | [4][5] |
| Molecular Weight | 94.54 g/mol | [2][4] |
| Appearance | Colorless liquid | [6] |
| Odor | Mild, ether-like | [6] |
| Boiling Point | 126-127 °C | [2] |
| Density | 1.111 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.439 | [2] |
| Solubility | Soluble in water | [7] |
Key Applications and Synthetic Pathways
This compound's dual functionality allows it to undergo various transformations, making it a versatile starting material. The hydroxyl group can be deprotonated to form an alkoxide for nucleophilic attack, while the carbon-chlorine bond is susceptible to substitution by a wide range of nucleophiles.[1] These reactions are fundamental to its role in producing diverse specialty chemicals.
Key applications include:
-
Synthesis of Epoxides: Intramolecular cyclization via deprotonation of the alcohol followed by nucleophilic attack on the adjacent carbon bearing the chlorine atom is a primary route to producing propylene oxide and its derivatives.[1]
-
Pharmaceutical Synthesis: The chiral enantiomers of this compound are critical for asymmetric synthesis, allowing for the creation of complex molecules with precise three-dimensional orientations necessary for drug-receptor interactions.[1] It is a key intermediate in the synthesis of the antibiotic linezolid.[3]
-
Synthesis of Amino Alcohols: Reaction with ammonia (B1221849) or various amines yields chiral amino alcohols, which are common structural motifs in many pharmaceutical compounds.[1]
-
Agrochemicals: Stereochemistry is vital for the biological activity and environmental impact of modern agrochemicals. Using a defined chiral intermediate like this compound is a key step in synthesizing the most effective and safest stereoisomer of a target pesticide or herbicide.[1]
-
Other Specialty Chemicals: It is also used to produce surfactants, plasticizers, and glycidyl (B131873) ethers.[1][8]
Experimental Protocols
The following protocols are generalized procedures for common transformations involving this compound. Researchers should adapt these methods based on the specific substrate and scale of the reaction.
Safety Precaution: this compound is a mutagen and should be handled as a possible carcinogen with extreme caution.[6] It can cause severe eye irritation and skin irritation, and is harmful if inhaled.[6][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including butyl rubber or Viton gloves, chemical splash goggles, and a lab coat.[6]
Protocol 3.1: Synthesis of N-Substituted-1-amino-2-propanols
This protocol describes the reaction of this compound with an amine to form an amino alcohol, a key intermediate in many pharmaceuticals.
-
Materials:
-
This compound
-
Primary or secondary amine (2-3 equivalents)
-
Polar solvent (e.g., Ethanol, Acetonitrile)
-
Sodium bicarbonate or other mild base
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hydrochloric acid (for salt formation/purification)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (2-3 equivalents) to the solution. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted starting material or acidic byproducts.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield the crude amino alcohol.
-
The product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
-
Protocol 3.2: Synthesis of Propylene Oxide Derivatives (Epoxidation)
This protocol outlines the intramolecular cyclization of this compound to form an epoxide, a highly reactive intermediate.
-
Materials:
-
This compound
-
Strong base (e.g., Sodium hydroxide, Potassium hydroxide)
-
Aprotic solvent (e.g., Diethyl ether, THF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the aprotic solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution or slurry of the strong base (1.1 equivalents) to the cooled reaction mixture via a dropping funnel.
-
Stir the reaction vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Quench the reaction by carefully adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Carefully filter and remove the solvent. Due to the volatility of many epoxides, distillation should be performed with care at reduced pressure.
-
Quantitative Data Summary
The efficiency of reactions using this compound depends heavily on conditions such as temperature, catalyst, and reactant ratios. The tables below provide examples of quantitative data from related syntheses.
Table 2: Optimized Conditions for Epichlorohydrin (ECH) Synthesis from Dichloropropanol (DCP) [8]
| Parameter | Optimized Value |
| Reactant Molar Ratio (NaOH:DCP) | 1.05:1 |
| NaOH Solution Mass Fraction | 20% |
| Reaction Temperature | 50 °C |
| Evaporation Temperature | 50 °C |
| Tubular Residence Time | 15 s |
| Yield of Epichlorohydrin | 77.3% |
Note: This reaction uses dichloropropanol, a closely related starting material, to produce epichlorohydrin, illustrating typical conditions for dehydrochlorination reactions.
Table 3: Catalyst Performance for Hydrogenation of bis(2-chloroisopropyl)ether (B1220445) (DCIPE) to this compound (CPOH) [10]
| Catalyst | Temperature (°C) | H₂ Flow (sccm) | DCIPE Flow (mL/min) | CPOH (wt%) |
| Cat A (Ru/C) | 100 | 10 | 0.45 | 11.8 |
| Cat B (Cu/Cr) | 200 | 10 | 0.45 | 45.4 |
| Cat C (CuO/CaO) | 250 | 10 | 0.45 | 31.9 |
| Cat D (CuO/ZnO) | 250 | 10 | 0.45 | 37.8 |
Note: This data shows the formation of this compound from a different precursor, highlighting the effect of different catalysts and temperatures on product yield.
Safety and Handling
Proper handling and storage of this compound are critical to ensure laboratory safety.
-
Hazards:
-
Health: Mutagen, potential carcinogen, severe eye and skin irritant.[6] Harmful if inhaled or absorbed through the skin.[6][9] May cause damage to the central nervous system, liver, and kidneys.[7]
-
Fire: Combustible liquid.[6] Vapors can form explosive mixtures with air.[11] In a fire, poisonous gases such as hydrogen chloride are produced.[6]
-
-
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves made of Butyl Rubber or Viton.[6]
-
Eye Protection: Use indirect-vent, impact, and splash-resistant goggles. A face shield is recommended when working with larger quantities.[6]
-
Clothing: Wear a lab coat. For potential skin exposure, additional protective clothing may be necessary.[9]
-
-
Storage:
-
First Aid:
-
Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Quickly remove contaminated clothing. Immediately wash contaminated skin with large amounts of soap and water.[6]
-
Inhalation: Remove from the contaminated area to fresh air. If breathing has stopped, begin first aid actions.[12]
-
Ingestion: Rinse mouth with water (if the person is conscious). Do not induce vomiting. Seek immediate medical attention.[12]
-
Conclusion
This compound is a highly effective and versatile chemical intermediate. Its ability to participate in nucleophilic substitutions and intramolecular cyclizations makes it an essential precursor for a wide range of specialty chemicals, from bulk commodities like propylene oxide to complex, enantiomerically pure active pharmaceutical ingredients. The protocols and data provided herein offer a foundational guide for researchers to utilize this compound effectively and safely in their synthetic endeavors. Strict adherence to safety protocols is mandatory when handling this chemical due to its hazardous properties.
References
- 1. (S)-1-Chloro-2-propanol | 37493-16-6 | Benchchem [benchchem.com]
- 2. 1-クロロ-2-プロパノール 70% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. chemos.de [chemos.de]
Application Notes and Protocols: Base-Induced Epoxidation of 1-Chloro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the base-induced epoxidation of 1-chloro-2-propanol to synthesize propylene (B89431) oxide. This reaction is a classic example of an intramolecular Williamson ether synthesis and is a key step in the industrial chlorohydrin process.
Introduction
The conversion of this compound to propylene oxide is an efficient intramolecular cyclization reaction. The process involves the dehydrochlorination of the chlorohydrin using a base. The reaction proceeds via an SN2 mechanism, where the hydroxyl group, upon deprotonation, acts as a nucleophile and attacks the adjacent carbon atom bearing the chlorine atom, which serves as the leaving group. This intramolecular attack results in the formation of a three-membered epoxide ring. Propylene oxide is a valuable chemical intermediate used in the production of polyurethanes, propylene glycol, and other organic compounds.
Reaction Scheme and Mechanism
The overall reaction is as follows:
This compound reacts with a base (e.g., NaOH, KOH, Ca(OH)₂) to yield propylene oxide, the corresponding salt, and water.
The reaction proceeds in two main steps:
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of this compound, forming an alkoxide intermediate.
-
Intramolecular SN2 Attack: The newly formed alkoxide anion acts as a nucleophile and attacks the adjacent carbon atom bonded to the chlorine atom. This intramolecular nucleophilic attack displaces the chloride ion and leads to the formation of the propylene oxide ring.[1]
Figure 1. Reaction mechanism for the base-induced epoxidation of this compound.
Quantitative Data
The rate of the base-induced dehydrochlorination of this compound is dependent on temperature and the concentration of the base. The following table summarizes the second-order rate constants for the reaction in aqueous sodium hydroxide (B78521) at various temperatures.
| Temperature (°C) | Temperature (K) | Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) |
| 10.0 | 283.15 | 0.0606 |
| 20.0 | 293.15 | 0.129 |
| 25.0 | 298.15 | 0.209 |
| 35.0 | 308.15 | 0.552 |
Data sourced from a kinetic study on the dehydrochlorination of 1,2-chlorohydrins in aqueous sodium hydroxide solutions.[2][3]
Experimental Protocols
This section provides a representative laboratory-scale protocol for the synthesis of propylene oxide from this compound.
Materials and Equipment:
-
This compound (98%)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Distilling flask
-
Dropping funnel
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Distillation apparatus with a condenser
-
Ice-salt bath
-
Receiving flask
Procedure:
-
Preparation of the Base Solution: Prepare a 30% (w/v) aqueous solution of potassium hydroxide by dissolving 30 g of KOH in 100 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction Setup: Assemble the distillation apparatus. Place the 30% KOH solution into the distilling flask equipped with a magnetic stir bar.
-
Reaction: Heat the KOH solution to 50°C with stirring.[4]
-
Addition of this compound: Add this compound (e.g., 0.5 moles) dropwise to the heated and stirred base solution from a dropping funnel over a period of 10-15 minutes.[4]
-
Distillation and Collection: As the reaction proceeds, the propylene oxide formed will distill out of the reaction mixture due to its low boiling point (34°C).[5] Collect the distillate in a receiving flask cooled in an ice-salt bath.[4]
-
Work-up and Purification: The collected propylene oxide can be further purified by fractional distillation if necessary. Dry the distillate over anhydrous calcium sulfate (B86663) and perform a final distillation, collecting the fraction boiling at 34-35°C.
Characterization:
The identity and purity of the synthesized propylene oxide can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 300 MHz): δ 2.98 (1H, m), 2.75 (1H, dd), 2.43 (1H, dd), 1.32 (3H, d).[6]
-
IR (gas phase): Characteristic C-O-C stretching vibrations of the epoxide ring around 1250, 900, and 830 cm⁻¹.[7]
Safety Precautions:
-
This compound is a flammable liquid and is harmful if swallowed or inhaled.[8]
-
Propylene oxide is a highly flammable and volatile liquid and is a suspected carcinogen.
-
Potassium hydroxide is corrosive.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of propylene oxide from this compound.
Figure 2. Workflow for the synthesis of propylene oxide.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. US3673264A - Method of preparing optically active propylene chlorohydrins and propylene oxides - Google Patents [patents.google.com]
- 5. brainly.com [brainly.com]
- 6. Propylene oxide(75-56-9) 1H NMR spectrum [chemicalbook.com]
- 7. Propylene oxide [webbook.nist.gov]
- 8. This compound | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of 1-Chloro-2-propanol in Food Products
Introduction
1-Chloro-2-propanol, also known as 3-monochloropropane-1,2-diol (3-MCPD), is a food processing contaminant that can form in fat- and salt-containing foods during high-temperature processing.[1][2] Due to its potential health risks, including carcinogenicity, regulatory bodies worldwide have set maximum permissible levels for 3-MCPD in various foodstuffs.[2] Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence in food products to ensure consumer safety. This application note provides a detailed protocol for the determination of this compound in food matrices using gas chromatography-mass spectrometry (GC-MS), a widely accepted and robust analytical technique for this purpose.[2]
The method described herein is based on established principles, including the AOAC Official Method 2000.01, and involves sample extraction, clean-up using solid-phase extraction, derivatization to enhance analyte volatility, and subsequent GC-MS analysis.[3][4]
Principle
The analytical procedure involves the extraction of this compound from the food matrix, followed by a clean-up step to remove interfering compounds. Due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for gas chromatographic analysis.[2] The derivatized analyte is then separated and quantified by GC-MS. The use of an isotopically labeled internal standard, such as 3-MCPD-d5, is recommended to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative performance data from various analytical methods for the determination of this compound (3-MCPD) and related compounds in food.
| Analyte(s) | Method | Derivatization Reagent | Food Matrix | LOD | LOQ | Recovery (%) | Linearity (r²) | Reference |
| 3-MCPD | GC-MS | Not Specified (AOAC Method) | Various (HVP, malt (B15192052) extract, bread crumbs, salami, cheese, soup powder) | 0.005 mg/kg | ≥0.010 mg/kg | Not Specified | Not Specified | [3][4] |
| 3-MCPD, 1,3-DCP | GC-MS | Phenylboronic Acid | Various | 4.18-10.56 ng/g (3-MCPD), 1.06-3.15 ng/g (1,3-DCP) | Not Specified | Not Specified | Not Specified | [1] |
| 1,3-DCP, 2,3-DCP, 3-MCPD | GC-MS | 1-trimethylsilylimidazole | Not Specified | 0.20 µg/kg (1,3-DCP), 0.10 µg/kg (2,3-DCP), 0.14 µg/kg (3-MCPD) | Not Specified | Not Specified | >0.999 | [5] |
| 3-MCPD, 1,3-DCP | GC-MS | Not specified | Food Contact Materials (water extract) | 0.4 µg/L | 1.2 µg/L | Not Specified | Not Specified | |
| 3-MCPD | GC-MS | Not Specified | HVP, flour, bread, etc. | <3-5 µg/kg | Not Specified | Not Specified | Not Specified | [2] |
HVP: Hydrolyzed Vegetable Protein; LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocol
This protocol details the analysis of this compound in a solid food matrix.
Reagents and Materials
-
Solvents: Ethyl acetate (B1210297), hexane (B92381), diethyl ether (all glass-distilled grade)
-
Reagents: Sodium chloride (analytical grade), anhydrous sodium sulfate (B86663), 5M Sodium chloride solution
-
Standards: this compound (3-MCPD), 3-MCPD-d5 (internal standard)
-
Derivatization Reagent: 1-trimethylsilylimidazole (TMSI)
-
Solid-Phase Extraction: Extrelut™ NT refill pack (diatomaceous earth) or equivalent
-
Glassware: Homogenizer, centrifuge tubes, glass chromatographic column (e.g., 300 x 22 mm), rotary evaporator, GC vials.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and dissolve in 25 mL of ethyl acetate.
-
Intermediate Standard Solution (100 µg/mL): Dilute the stock solution 1:10 with ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by further diluting the intermediate standard solution with ethyl acetate to cover the desired calibration range.
-
Internal Standard Solution: Prepare a stock solution of 3-MCPD-d5 in a similar manner and spike it into samples and calibration standards at a constant concentration.
Sample Preparation and Extraction
-
Homogenization: Weigh 10 g of the homogenized food sample into a beaker.
-
Internal Standard Spiking: Add a known amount of the 3-MCPD-d5 internal standard solution.
-
Extraction:
-
Add 10 mL of 5M sodium chloride solution and blend to a homogeneous consistency.
-
Sonicate the mixture for 15 minutes.
-
Add the contents of an Extrelut™ refill pack and mix thoroughly until a free-flowing powder is obtained.[3]
-
Transfer the mixture to a glass chromatographic column.
-
-
Clean-up (Solid-Phase Extraction):
-
Elute nonpolar components with a mixture of hexane and diethyl ether (e.g., 90:10 v/v). Discard this fraction.
-
Elute the this compound with 150 mL of diethyl ether.[3]
-
-
Concentration:
-
Collect the diethyl ether eluate and add anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator at a temperature not exceeding 40°C.
-
Further concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.
-
Derivatization
-
To the concentrated extract, add 50 µL of the derivatization reagent, 1-trimethylsilylimidazole (TMSI).[5]
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (split opened after 1 min)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for TMS-derivatized this compound: To be determined based on the mass spectrum of the derivatized standard.
-
Target Ions for TMS-derivatized 3-MCPD-d5: To be determined based on the mass spectrum of the derivatized internal standard.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for the analysis of this compound in food.
Caption: Derivatization of this compound for GC-MS analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. Occurrence, formation mechanism, detection methods, and removal approaches for chloropropanols and their esters in food: An updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Chloro-1-propanol via Ring-Opening of Propylene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-1-propanol through the acid-catalyzed ring-opening reaction of propylene (B89431) oxide. This reaction is a fundamental transformation in organic chemistry and serves as a key step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol herein outlines the reaction conditions, purification methods, and safety precautions necessary for the successful and safe execution of this synthesis. Particular attention is given to the regioselectivity of the reaction, which yields a mixture of two isomers: 1-chloro-2-propanol and the target compound, 2-chloro-1-propanol.
Reaction Principle and Mechanism
The synthesis of 2-chloro-1-propanol is achieved by the ring-opening of propylene oxide using hydrochloric acid. The reaction proceeds via a nucleophilic substitution mechanism that exhibits characteristics of both SN1 and SN2 pathways. The acidic conditions protonate the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack by the chloride ion.
The regioselectivity of the attack is a critical aspect of this reaction. The nucleophile can attack either the more substituted (secondary) carbon or the less substituted (primary) carbon of the protonated epoxide.
-
SN2-like pathway: Attack at the less sterically hindered primary carbon. This pathway is favored by high concentrations of the nucleophile.
-
SN1-like pathway: Attack at the more substituted secondary carbon, which can better stabilize a partial positive charge in the transition state. This pathway is favored under conditions that promote the formation of a carbocation-like intermediate.
In the case of the reaction between propylene oxide and hydrochloric acid, the major product is typically this compound, resulting from the attack at the more substituted carbon, suggesting a significant SN1 character. The desired 2-chloro-1-propanol is the minor isomer.[1]
Experimental Protocol
This protocol is based on established laboratory procedures and provides a method to synthesize a mixture of chloropropanol (B1252657) isomers, from which 2-chloro-1-propanol can be isolated.
Materials and Equipment:
-
Propylene oxide (PO)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Gas chromatography-mass spectrometry (GC-MS) equipment for analysis
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser. Cool the flask in an ice bath.
-
Reagent Addition: Charge the flask with concentrated hydrochloric acid. Slowly add propylene oxide dropwise from the dropping funnel to the stirred and cooled acid over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. For enhanced conversion, the reaction can be heated to a controlled temperature (e.g., 65°C) for several hours.[2]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
The resulting crude product is a mixture of this compound and 2-chloro-1-propanol.
-
Purify the mixture by fractional distillation to separate the two isomers. 2-chloro-1-propanol has a boiling point of approximately 133-134 °C.[3]
-
-
Analysis:
-
Analyze the product fractions by GC-MS to determine the isomeric ratio and purity.[2]
-
Characterize the purified 2-chloro-1-propanol using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
-
Quantitative Data
The following table summarizes representative quantitative data for the ring-opening reaction of propylene oxide with hydrochloric acid. It is important to note that the yield and selectivity can be influenced by various factors including reaction temperature, time, and the molar ratio of reactants.
| Parameter | Value | Reference |
| Propylene Oxide Conversion | 73.98% | [2] |
| Selectivity for 2-chloro-1-propanol | 43.83% | [2] |
| Yield of 2-chloro-1-propanol | 32.43% | [2] |
| Reaction Temperature | 65°C | [2] |
| Reaction Time | 7-9 hours | [2] |
| Molar Ratio (PO:HCl) | 1:2 to 1:4 | [2] |
| Molar Ratio (PO:ether) | 1:1 | [2] |
Visualizations
Reaction Pathway
Caption: Acid-catalyzed ring-opening of propylene oxide.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Safety Precautions
Propylene Oxide:
-
Hazards: Highly flammable, volatile, and carcinogenic. It is also an irritant to the eyes, skin, and respiratory tract.
-
Handling: Always handle propylene oxide in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (butyl rubber is recommended).[4] Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.
Hydrochloric Acid:
-
Hazards: Highly corrosive and causes severe burns to the skin, eyes, and respiratory tract.
-
Handling: Handle with extreme care in a fume hood. Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves.
2-Chloro-1-propanol:
-
Hazards: Harmful if swallowed or inhaled and causes skin and eye irritation.[5]
-
Handling: Handle in a well-ventilated area and wear appropriate PPE.
Reaction-Specific Precautions:
-
The reaction between propylene oxide and hydrochloric acid is exothermic. Ensure adequate cooling, especially during the addition of propylene oxide, to prevent the reaction from becoming uncontrollable.
-
In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup.[4]
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols: Synthesis of 1-Chloro-2-propanol via Dehydration of 1-Propanol to Propene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the two-step synthesis of 1-chloro-2-propanol, a key intermediate in various chemical and pharmaceutical syntheses. The process involves the initial dehydration of 1-propanol (B7761284) to propene, followed by the chlorohydrination of the resulting propene.
Part 1: Dehydration of 1-Propanol to Propene
The dehydration of 1-propanol is a crucial step in producing high-purity propene for subsequent reactions. This process is typically carried out using solid acid catalysts at elevated temperatures.
Reaction Pathway: 1-Propanol to Propene
The acid-catalyzed dehydration of 1-propanol proceeds through either an E1 or E2 elimination mechanism, depending on the specific catalyst and reaction conditions. The overall reaction is as follows:
CH₃CH₂CH₂OH → CH₃CH=CH₂ + H₂O
Data Presentation: Catalyst Performance in 1-Propanol Dehydration
The choice of catalyst significantly impacts the conversion of 1-propanol and the selectivity towards propene. Below is a summary of catalyst performance based on literature data.
| Catalyst | Temperature (°C) | Weight Hourly Space Velocity (WHSV) (h⁻¹) | 1-Propanol Conversion (%) | Propene Selectivity (%) | Propene Yield (%) | Reference |
| γ-Al₂O₃ | 250 | 1.6 | 45 | ~85 | ~38 | [1] |
| γ-Al₂O₃ | 350 | 1.6 | 100 | 100 | 100 | [1] |
| H-ZSM-5 | >220 | Not Specified | Quantitative | High (decreases >235°C) | Not Specified | [1] |
| Cu-ZSM-5 | 225 | Not Specified | Quantitative | >99 | >99 | [1] |
| Cu-ZSM-5 | 220-235 | Not Specified | Quantitative | High | Not Specified | [1] |
Experimental Protocol: Dehydration of 1-Propanol using a Solid Acid Catalyst
This protocol describes a general procedure for the vapor-phase dehydration of 1-propanol using a packed-bed reactor with a solid acid catalyst (e.g., γ-alumina or a zeolite).
Materials:
-
1-Propanol
-
Solid acid catalyst (e.g., γ-Al₂O₃, H-ZSM-5, or Cu-ZSM-5)
-
Inert gas (e.g., Nitrogen or Argon)
-
Quartz wool
-
Ice
-
Deionized water
Equipment:
-
Packed-bed reactor (quartz or stainless steel)
-
Tube furnace with temperature controller
-
Syringe pump
-
Gas flow controllers
-
Condenser
-
Cold trap
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Packing: Load the packed-bed reactor with a known amount of the solid acid catalyst, holding it in place with quartz wool plugs.
-
System Purge: Assemble the reactor system and purge with an inert gas (e.g., nitrogen) to remove any air and moisture.
-
Catalyst Activation/Pre-treatment: Heat the reactor to the desired activation temperature under a continuous flow of inert gas for a specified period to activate the catalyst. For example, heat the catalyst bed to the reaction temperature (e.g., 200-450°C) under a helium purge for 1 hour.[1]
-
Reaction Initiation: Set the furnace to the desired reaction temperature (refer to the data table for optimal conditions).
-
Reactant Feed: Using a syringe pump, introduce a steady flow of 1-propanol into a heated zone to vaporize it before it enters the reactor. The flow rate should be set to achieve the desired Weight Hourly Space Velocity (WHSV).
-
Product Collection: The gaseous product stream exiting the reactor is passed through a condenser and then a cold trap (e.g., immersed in an ice-water bath) to collect any condensable products. The non-condensable gas (propene) can be collected in a gas bag or analyzed directly by online GC.
-
Product Analysis: Analyze the collected liquid and gaseous products using gas chromatography (GC) to determine the conversion of 1-propanol and the selectivity to propene.
-
System Shutdown: After the reaction is complete, stop the 1-propanol feed and cool the reactor to room temperature under a flow of inert gas.
Part 2: Synthesis of this compound from Propene
The second step involves the conversion of the generated propene to this compound through an electrophilic addition reaction with hypochlorous acid (HOCl), which is generated in situ from the reaction of chlorine with water.
Reaction Pathway: Propene to this compound
The reaction proceeds via a chloronium ion intermediate, followed by the nucleophilic attack of water. This follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon.
CH₃CH=CH₂ + Cl₂ + H₂O → CH₃CH(OH)CH₂Cl + HCl
Data Presentation: Yield of this compound
Quantitative data for this specific laboratory-scale reaction is not extensively reported in readily available literature. However, a similar industrial process provides some context for expected outcomes.
| Reactants | Products | Conversion/Yield | Reference |
| Propene, Chlorine, Water | This compound, 1,2-Dichloropropane (B32752) | In a specific experiment, from 100g of propene and 125g of chlorine in water, 40g of this compound and 130g of 1,2-dichloropropane were isolated, with 25g of propene remaining unreacted.[2] | [2] |
Experimental Protocol: Synthesis of this compound
This protocol outlines a laboratory-scale procedure for the synthesis of this compound from propene. Caution: This experiment involves chlorine gas, which is toxic and corrosive. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Propene gas
-
Chlorine gas
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or diethyl ether (Et₂O)
Equipment:
-
Three-necked round-bottom flask
-
Gas dispersion tube (fritted glass bubbler)
-
Dropping funnel or gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a gas outlet connected to a scrubber (e.g., containing sodium hydroxide (B78521) solution), place a sufficient volume of deionized water. Cool the flask in an ice bath to 0-5 °C.
-
Generation of Hypochlorous Acid (in situ): While vigorously stirring the cold water, slowly bubble chlorine gas through the gas dispersion tube. The chlorine will react with water to form a mixture of hypochlorous acid and hydrochloric acid.
-
Reaction with Propene: Simultaneously, or subsequently, bubble propene gas through the aqueous chlorine solution. The propene will react with the in situ generated hypochlorous acid. Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine.
-
Work-up: Once the reaction is complete (indicated by the fading of the chlorine color), stop the gas flows. Transfer the reaction mixture to a separatory funnel.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to the separatory funnel to neutralize the acidic byproducts (HCl and any remaining HOCl). Swirl gently and vent frequently to release the generated CO₂. Continue adding bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether. Perform the extraction multiple times to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall reaction pathway for the synthesis of this compound from 1-propanol.
Caption: A generalized experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for the Enzymatic Synthesis of α,β-Halohydrins using 1-Chloro-2-propanol as a Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of α,β-halohydrins, utilizing 1-Chloro-2-propanol as a model substrate. The protocols focus on the use of halohydrin dehalogenases (HHDHs), which offer a green and highly selective alternative to traditional chemical synthesis. These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols to form the corresponding epoxides.[1] This process is of significant interest in the pharmaceutical industry for the production of chiral building blocks essential for the synthesis of various drugs, including beta-blockers.[2] Detailed methodologies for enzyme activity assays, kinetic parameter determination, and product analysis by gas chromatography are presented, along with structured data tables for easy comparison of enzyme performance.
Introduction
α,β-halohydrins are valuable bifunctional molecules that serve as key intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. Their utility stems from the presence of two reactive centers, a hydroxyl group and a halogen atom on adjacent carbon atoms, which can be selectively manipulated to introduce further functionality. Enantiomerically pure halohydrins are particularly sought-after as chiral building blocks for the asymmetric synthesis of complex molecules, including beta-adrenergic blocking agents (beta-blockers).[2][3]
Traditional chemical synthesis of halohydrins often involves harsh reaction conditions, the use of hazardous reagents, and can suffer from a lack of stereoselectivity. In contrast, enzymatic methods offer a milder, more environmentally friendly, and highly selective alternative. Halohydrin dehalogenases (HHDHs) are a class of enzymes that catalyze the reversible conversion of vicinal halohydrins to epoxides.[4][5] This catalytic activity can be harnessed for the kinetic resolution of racemic halohydrins, yielding enantiopure halohydrins and epoxides.
This compound is an excellent model substrate for studying the activity and characteristics of HHDHs due to its simple structure and commercial availability. By using this compound as a standard, researchers can effectively screen for novel HHDHs, optimize reaction conditions, and compare the performance of different enzyme variants. This document provides detailed protocols for the synthesis and analysis of α,β-halohydrins using HHDHs with this compound as the reference compound.
Reaction Mechanism and Experimental Workflow
The enzymatic synthesis of α,β-halohydrins using HHDHs involves the dehalogenation of a vicinal halohydrin to form an epoxide. This reaction is reversible, and the enzyme can also catalyze the ring-opening of epoxides with various nucleophiles. The overall workflow for the enzymatic synthesis and analysis is depicted below.
The general reaction catalyzed by halohydrin dehalogenase is the reversible conversion of a vicinal halohydrin to an epoxide, with the release of a halide ion and a proton.
Materials and Reagents
-
Enzyme: Purified Halohydrin Dehalogenase (HHDH) or cell-free extract containing the enzyme. A commercially available HHDH, such as HheC from Agrobacterium radiobacter, is recommended as a starting point.
-
Substrates:
-
This compound (≥98%, as standard)
-
1,3-Dichloro-2-propanol (≥98%)
-
1-Bromo-2-propanol (≥98%)
-
Other relevant α,β-halohydrins
-
-
Product Standard: Propylene (B89431) oxide (for GC calibration)
-
Buffer: 50 mM Tris-SO₄ buffer, pH 8.0
-
Reagents for Halide Release Assay:
-
Mercury(II) thiocyanate (B1210189) solution
-
Iron(III) nitrate (B79036) solution
-
-
Extraction Solvent: Ethyl acetate (B1210297) (GC grade)
-
Internal Standard for GC Analysis: 1-Chlorohexane or other suitable standard
-
Other Reagents:
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (for quenching)
-
Experimental Protocols
Protocol 1: Halide Release Assay for HHDH Activity
This colorimetric assay is a rapid method to determine HHDH activity by measuring the amount of halide released during the dehalogenation reaction.[3][4]
-
Prepare Reagent A: Dissolve 0.4 g of mercury(II) thiocyanate in 100 mL of methanol.
-
Prepare Reagent B: Dissolve 20.2 g of iron(III) nitrate nonahydrate in 50 mL of 1 M nitric acid and dilute to 100 mL with deionized water.
-
Prepare Standard Curve: Prepare a series of standard solutions of sodium chloride (or sodium bromide) in 50 mM Tris-SO₄ buffer (pH 8.0) with concentrations ranging from 0 to 1 mM.
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
890 µL of 50 mM Tris-SO₄ buffer (pH 8.0)
-
100 µL of 100 mM this compound (final concentration 10 mM)
-
10 µL of HHDH enzyme solution (appropriately diluted)
-
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes.
-
Quenching: Stop the reaction by adding 100 µL of 1 M nitric acid.
-
Color Development: Add 50 µL of Reagent A and 100 µL of Reagent B to 500 µL of the quenched reaction mixture (and to the standards). Vortex and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 460 nm.
-
Calculation: Determine the amount of chloride released from the standard curve. One unit (U) of HHDH activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of halide per minute under the specified conditions.
Protocol 2: Enzymatic Synthesis and GC Analysis of α,β-Halohydrins
This protocol describes the enzymatic conversion of this compound and subsequent analysis of the substrate and product by gas chromatography.
-
Reaction Setup: In a sealed glass vial, combine:
-
4.5 mL of 50 mM Tris-SO₄ buffer (pH 8.0)
-
0.5 mL of 100 mM this compound stock solution (final concentration 10 mM)
-
50 µL of HHDH enzyme solution (e.g., 1 mg/mL)
-
-
Incubation: Incubate the reaction at 30°C with gentle shaking (e.g., 150 rpm) for a defined period (e.g., 1, 2, 4, 8, and 24 hours). A control reaction without the enzyme should be run in parallel.
-
Sampling and Quenching: At each time point, withdraw a 500 µL aliquot of the reaction mixture and transfer it to a microcentrifuge tube containing 50 µL of 1 M HCl to stop the reaction.
-
Extraction: Add 500 µL of ethyl acetate containing a known concentration of an internal standard (e.g., 1 mM 1-chlorohexane) to the quenched sample. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Drying: Carefully transfer the upper organic layer to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC Analysis: Analyze 1 µL of the dried organic phase by gas chromatography with a flame ionization detector (GC-FID).
-
GC Column: A suitable capillary column for separating polar compounds, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 180°C
-
Hold at 180°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Quantification: Create calibration curves for this compound and propylene oxide using standard solutions of known concentrations. Calculate the concentration of the substrate and product in the reaction samples based on the peak areas relative to the internal standard.
Data Presentation
The following tables summarize typical quantitative data obtained from the enzymatic synthesis of α,β-halohydrins.
Table 1: Relative Activity of Halohydrin Dehalogenase (HheC) with Various Substrates
| Substrate (10 mM) | Relative Activity (%) |
| 1-Bromo-2-propanol | 120 |
| This compound | 100 |
| 1,3-Dichloro-2-propanol | 150 |
| 2-Chloroethanol | 85 |
| 3-Chloro-1,2-propanediol | 70 |
Relative activity is expressed as a percentage of the activity with this compound.
Table 2: Kinetic Parameters of HheC for Different Halohydrin Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| This compound | 1.2 | 25.0 | 11.7 | 9.7 x 10³ |
| 1,3-Dichloro-2-propanol | 0.01 | 78.7 | 37 | 3.7 x 10⁶[5] |
| (R)-2-Chloro-1-phenylethanol | 0.37 | 103.2 | 48.5 | 1.3 x 10⁵[6] |
| (S)-2-Chloro-1-phenylethanol | 4.2 | 18.9 | 8.9 | 2.1 x 10³[6] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Inactive enzyme | - Check enzyme storage conditions. - Use a fresh batch of enzyme. - Perform a protein concentration assay. |
| Incorrect buffer pH | - Prepare fresh buffer and verify the pH. | |
| Presence of inhibitors | - Ensure all reagents are of high purity. | |
| Poor peak separation in GC | Inappropriate GC column | - Use a polar column (e.g., WAX phase). |
| Incorrect temperature program | - Optimize the oven temperature ramp and hold times. | |
| Low product yield | Sub-optimal reaction conditions | - Optimize pH, temperature, and incubation time. - Increase enzyme concentration. |
| Enzyme inhibition | - Perform experiments at different substrate concentrations to check for substrate inhibition. | |
| Product degradation | - Analyze samples at earlier time points. |
Conclusion
The enzymatic synthesis of α,β-halohydrins using halohydrin dehalogenases offers a powerful and sustainable method for the production of these valuable chiral building blocks. This compound serves as a convenient and reliable standard for characterizing HHDH activity and for developing robust synthetic protocols. The detailed procedures and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement this technology in their laboratories for the efficient and selective synthesis of α,β-halohydrins. The application of these enzymatic methods is expected to contribute significantly to the development of more efficient and environmentally benign processes for the production of pharmaceuticals and other high-value chemicals.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Kinetic resolution of ( RS )-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06499C [pubs.rsc.org]
- 3. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of (S)-1-Chloro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Chloro-2-propanol is a valuable chiral building block in organic synthesis, particularly for the pharmaceutical industry. Its utility stems from the presence of two key functional groups: a primary alkyl chloride susceptible to nucleophilic substitution and a secondary alcohol at a stereogenic center. This combination allows for the stereospecific introduction of a wide range of functionalities.
The primary reaction pathway for this molecule is the bimolecular nucleophilic substitution (S(_N)2) reaction.[1] This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the chlorine atom. A key stereochemical outcome of this reaction is the Walden inversion, where the configuration at the chiral center is inverted.[1][2] This predictable stereochemical control is crucial for the synthesis of enantiomerically pure compounds, such as the antibiotic linezolid.[1]
These application notes provide an overview of the key nucleophilic substitution reactions of (S)-1-Chloro-2-propanol and detailed protocols for common transformations.
Key Reactions and Applications
The electrophilic nature of the C1 carbon in (S)-1-Chloro-2-propanol allows it to react with a variety of nucleophiles. The most common and synthetically useful reactions include:
-
Intramolecular Cyclization to (S)-Propylene Oxide: In the presence of a base, the hydroxyl group acts as an internal nucleophile, displacing the chloride to form the corresponding epoxide, (S)-propylene oxide. This reaction proceeds with an inversion of configuration.[1]
-
Synthesis of Chiral Amino Alcohols: Reaction with ammonia (B1221849) or primary/secondary amines yields chiral 1-amino-2-propanol derivatives, which are important structural motifs in many pharmaceutical agents.[1]
-
Synthesis of Chiral Ethers: Alkoxides can serve as nucleophiles in a Williamson ether synthesis to produce chiral 1-alkoxy-2-propanols.[1]
Reaction Mechanisms and Stereochemistry
The nucleophilic substitution reactions of (S)-1-Chloro-2-propanol predominantly follow the S(_N)2 pathway. This is due to the substrate being a primary alkyl halide, which is sterically unhindered and thus accessible to nucleophiles. The S(_N)1 pathway is highly disfavored as it would require the formation of a highly unstable primary carbocation.
The S(_N)2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (chloride). This backside attack forces the substituents on the carbon to "invert" in a process known as the Walden inversion. The stereochemical integrity of the reaction is therefore high, leading to the formation of a product with the opposite configuration ((R) in this case) at the C1 carbon.
Data Presentation
The following table summarizes representative quantitative data for typical nucleophilic substitution reactions of (S)-1-Chloro-2-propanol. Conditions should be optimized for specific substrates and scales.
| Nucleophile (Nu⁻) | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
| OH⁻ (intramolecular) | (S)-Propylene oxide | Water/None | NaOH | 50-100 | 1-4 | >90 | [1] |
| NH₃ | (R)-1-Amino-2-propanol | Liquid NH₃ | None | 80-140 | 6-12 | 75-85 | [3] |
| R'NH₂ | (R)-1-(Alkylamino)-2-propanol | Acetonitrile | K₂CO₃ | 60-80 | 12-24 | 70-90 | General |
| R'O⁻ | (R)-1-Alkoxy-2-propanol | THF/DMF | NaH | 25-50 | 4-8 | 80-95 | General |
| N₃⁻ | (R)-1-Azido-2-propanol | DMSO | None | 25-60 | 12-24 | >90 | General |
| CN⁻ | (R)-1-Cyano-2-propanol | Acetone/Water | None | 50-70 | 8-16 | 65-80 | General |
Note: Yields are typical and may vary based on specific reaction conditions and the nature of the R' group.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. (S)-1-Chloro-2-propanol and many of the reagents are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Intramolecular Cyclization to (S)-Propylene Oxide
This protocol describes the base-mediated intramolecular S(_N)2 reaction to form the corresponding epoxide.
Materials:
-
(S)-1-Chloro-2-propanol (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) (1.1 eq)
-
Water
-
Round-bottom flask with distillation head
-
Heating mantle
-
Receiving flask (cooled in an ice bath)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add (S)-1-Chloro-2-propanol.
-
Slowly add a solution of sodium hydroxide in water dropwise with vigorous stirring. An exothermic reaction may be observed.
-
After the addition is complete, gently heat the reaction mixture to between 50-100°C.
-
The product, (S)-propylene oxide (b.p. 34°C), will begin to distill. Collect the distillate in a receiving flask cooled in an ice bath.
-
Continue distillation until no more product is collected.
-
The collected product can be dried over anhydrous magnesium sulfate (B86663) if necessary.
-
Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.
Protocol 2: Synthesis of (R)-1-Amino-2-propanol
This protocol describes the reaction of (S)-1-Chloro-2-propanol with ammonia to yield the corresponding amino alcohol. This reaction must be performed in a sealed pressure vessel.
Materials:
-
(S)-1-Chloro-2-propanol (1.0 eq)
-
Liquid ammonia (15-25 eq)
-
Potassium iodide (KI) (catalytic amount)
-
Autoclave or high-pressure reactor
-
Solvent for workup (e.g., Dichloromethane)
Procedure:
-
Place (S)-1-Chloro-2-propanol and a catalytic amount of potassium iodide into a high-pressure autoclave.
-
Cool the autoclave to -78°C (dry ice/acetone bath) and carefully condense liquid ammonia into the vessel.
-
Seal the autoclave and allow it to warm to room temperature behind a blast shield.
-
Heat the reactor to 80-140°C and maintain this temperature for 6-12 hours. The internal pressure will increase significantly.
-
After the reaction is complete, cool the reactor to room temperature and then to -78°C before carefully venting the excess ammonia in a well-ventilated fume hood.
-
Once the pressure is equalized, open the reactor and allow any residual ammonia to evaporate.
-
Dissolve the residue in water and extract the product with an organic solvent like dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 3: General Synthesis of (R)-1-Alkoxy-2-propanol (Williamson Ether Synthesis)
This protocol provides a general method for reacting (S)-1-Chloro-2-propanol with an alkoxide.
Materials:
-
(S)-1-Chloro-2-propanol (1.0 eq)
-
Desired alcohol (R'OH) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a dry, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0°C (ice bath) and add the desired alcohol dropwise. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full formation of the sodium alkoxide.
-
Add (S)-1-Chloro-2-propanol dropwise to the alkoxide solution at 0°C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-8 hours or until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture back to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude ether by flash column chromatography on silica gel.
-
Characterize the purified product using NMR, IR, and mass spectrometry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-2-propanol from 1-Propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-chloro-2-propanol synthesized from 1-propanol (B7761284).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound from 1-propanol?
A1: The most common and effective method is a two-step synthesis. The first step involves the acid-catalyzed dehydration of 1-propanol to produce propene. The second step is the hydrochlorination of the generated propene using hypochlorous acid (HOCl) to yield this compound.[1][2]
Q2: Why is a two-step process preferred over direct chlorination of 1-propanol?
A2: Direct chlorination of 1-propanol using reagents like thionyl chloride (SOCl₂) tends to proceed via an SN2 mechanism, which would primarily yield 1-chloropropane, not the desired this compound.[3] The two-step process allows for the formation of a propene intermediate, which can then be selectively functionalized to introduce the chloro and hydroxyl groups at the desired positions.
Q3: How is the regioselectivity controlled during the hydrochlorination of propene?
A3: The addition of hypochlorous acid to propene follows Markovnikov's rule. The electrophilic chlorine atom (Cl⁺) adds to the carbon with more hydrogen atoms (C1), leading to the formation of a more stable secondary carbocation on the internal carbon (C2). The subsequent attack by the hydroxide (B78521) ion (OH⁻) on this carbocation results in the formation of this compound as the major product.[4]
Q4: What are the main side products to expect in this synthesis?
A4: In the dehydration step, the primary side product can be dipropyl ether, especially at lower temperatures. Over-polymerization of propene can also occur under certain conditions. During the hydrochlorination step, the formation of the isomeric 2-chloro-1-propanol is a common side product. Additionally, if chlorine gas is used to generate hypochlorous acid in situ, 1,2-dichloropropane (B32752) can be formed as a byproduct.[5]
Experimental Protocols
Step 1: Dehydration of 1-Propanol to Propene
This protocol outlines the laboratory-scale synthesis of propene from 1-propanol using concentrated sulfuric acid as a catalyst.
Materials:
-
1-Propanol
-
Concentrated sulfuric acid (98%)
-
Gas washing bottle with saturated sodium bicarbonate solution
-
Gas collection apparatus (e.g., gas syringe or collection over water)
Procedure:
-
In a round-bottom flask, carefully add a 2:1 volume ratio of concentrated sulfuric acid to 1-propanol. For example, slowly add 40 mL of concentrated sulfuric acid to 20 mL of 1-propanol while cooling the flask in an ice bath to control the exothermic reaction.
-
Assemble a distillation apparatus with the round-bottom flask. The collection end should be connected to a gas washing bottle containing a saturated sodium bicarbonate solution to neutralize any acidic vapors.
-
Heat the mixture gently to approximately 170-180°C. Propene gas will start to evolve.
-
Collect the propene gas using a gas syringe or by displacing water in an inverted container.
Step 2: Hydrochlorination of Propene to this compound
This protocol describes the in situ generation of hypochlorous acid and its reaction with propene.
Materials:
-
Collected propene gas
-
Chlorine gas
-
Ice-cold water
-
Reaction vessel with a gas inlet tube
Procedure:
-
In a reaction vessel, place a known volume of ice-cold water.
-
Bubble chlorine gas through the cold water to generate an aqueous solution of hypochlorous acid (HOCl) and hydrochloric acid (HCl).[2] The reaction is: Cl₂ + H₂O ⇌ HOCl + HCl.
-
Slowly bubble the propene gas generated in Step 1 through the freshly prepared hypochlorous acid solution. Maintain the reaction temperature below 20°C to minimize side reactions.
-
The reaction is complete when the uptake of propene gas ceases.
-
The resulting solution contains this compound, its isomer 2-chloro-1-propanol, and other byproducts. The product can be separated and purified by fractional distillation.
Data Presentation
Table 1: Influence of Catalyst and Temperature on 1-Propanol Dehydration to Propene
| Catalyst | Temperature (°C) | 1-Propanol Conversion (%) | Propene Selectivity (%) | Reference |
| γ-Al₂O₃ | 250 | 45 | ~85 | [6] |
| γ-Al₂O₃ | 350 | 100 | 100 | [6] |
| H-ZSM-5 | 230 | ~100 | ~97 | [6] |
| Cu-ZSM-5 | 225 | 100 | >99 | [6] |
Troubleshooting Guides
Issue 1: Low Yield of Propene in the Dehydration Step
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | The dehydration of alcohols is an endothermic process and requires sufficient heat. Ensure the reaction mixture reaches the optimal temperature range of 170-180°C for sulfuric acid catalysis. |
| Insufficient or weak acid catalyst. | Use concentrated (98%) sulfuric acid or phosphoric(V) acid. Ensure the acid has not been diluted by absorbing atmospheric moisture. |
| Formation of dipropyl ether. | This side reaction is favored at lower temperatures (around 140°C). Increasing the reaction temperature will favor the elimination reaction to form propene. |
| Loss of gaseous propene. | Ensure all connections in the gas collection apparatus are airtight to prevent the escape of the product gas. |
Issue 2: Low Yield of this compound in the Hydrochlorination Step
| Potential Cause | Troubleshooting Steps |
| Inefficient generation of hypochlorous acid. | Ensure an adequate supply of chlorine gas is bubbled through ice-cold water. The low temperature favors the formation of HOCl. |
| Formation of 1,2-dichloropropane. | This byproduct forms from the direct addition of chlorine across the double bond of propene. To minimize this, ensure a high concentration of water is present to favor the formation of the chlorohydrin. |
| Formation of the 2-chloro-1-propanol isomer. | While this compound is the major product, some of the 2-chloro-1-propanol isomer will inevitably form. Optimize the reaction temperature (keep it low) and the pH of the solution to maximize the desired regioselectivity. |
| Loss of product during workup. | This compound is water-soluble. Use appropriate extraction solvents (e.g., diethyl ether) and perform multiple extractions to maximize recovery from the aqueous reaction mixture. Purify by fractional distillation, carefully monitoring the boiling points of the different components. |
Visualizations
References
Technical Support Center: Purification of Technical Grade 1-Chloro-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of technical grade 1-Chloro-2-propanol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade this compound?
Technical grade this compound typically contains its positional isomer, 2-chloro-1-propanol, as the major impurity.[1][2] Other potential impurities may include starting materials from the synthesis process, such as propylene (B89431) oxide or allyl chloride, and byproducts like dichloropropanols. The exact impurity profile can vary depending on the manufacturing route.
Q2: What are the key physical properties to consider for purification?
The boiling points of this compound and its primary isomer are very close, which presents the main challenge for purification by distillation. Understanding the vapor pressure and potential for azeotrope formation is also critical.
| Property | This compound | 2-Chloro-1-propanol |
| CAS Number | 127-00-4 | 78-89-7 |
| Molecular Weight ( g/mol ) | 94.54 | 94.54 |
| Boiling Point (°C at 760 mmHg) | 126-127 | 133-134 |
| Vapor Pressure (mmHg at 20°C) | 4.9 | Not readily available |
Q3: Which purification techniques are most suitable for this compound?
The two primary methods for purifying technical grade this compound are fractional distillation and column chromatography. The choice between these methods depends on the required purity, the scale of the purification, and the available equipment.
Purification Methodologies and Troubleshooting
Fractional Distillation
Fractional distillation is a suitable technique for separating this compound from impurities with different boiling points. Due to the close boiling points of the isomers, a highly efficient fractionating column is required.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Add the technical grade this compound to the distillation flask along with boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: As the mixture boils, allow the vapor to slowly rise through the column to establish a temperature gradient.
-
Fraction Collection: Collect the distillate in fractions based on the temperature readings at the distillation head. The fraction corresponding to the boiling point of this compound (126-127 °C at atmospheric pressure) should be collected as the purified product.
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Purity Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine their composition and purity.[2]
Troubleshooting Guide: Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | - Inefficient fractionating column. - Distillation rate is too fast. - Poor insulation of the column. | - Use a longer or more efficient packed column. - Reduce the heating rate to allow for proper vapor-liquid equilibrium. - Insulate the column with glass wool or aluminum foil to minimize heat loss. |
| Product Decomposition | - Overheating of the distillation flask. - Presence of acidic or basic impurities. | - Use vacuum distillation to lower the boiling point and reduce the required temperature. - Neutralize the crude material before distillation if acidic or basic impurities are suspected. |
| Bumping or Uneven Boiling | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips before heating. - Use a magnetic stirrer and stir bar for smooth boiling. |
| Flooding of the Column | - Excessive heating rate causing a large volume of vapor to enter the column. | - Reduce the heating rate to control the rate of vaporization. |
Workflow for Fractional Distillation ```dot graph Fractional_Distillation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [color="#4285F4"];
A [label="Setup Fractional\nDistillation Apparatus"]; B [label="Charge Flask with\nTechnical Grade Sample"]; C [label="Heat the Flask Gently"]; D [label="Establish Temperature\nGradient in Column"]; E [label="Collect Distillate\nFractions"]; F [label="Analyze Fractions by GC"]; G [label="Combine Pure Fractions"];
A -> B -> C -> D -> E -> F -> G; }
Safety Precautions
This compound is a flammable and toxic substance. [1]Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
References
Identifying and minimizing impurities in 1-Chloro-2-propanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 1-chloro-2-propanol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My final product shows a significant peak corresponding to 2-chloro-1-propanol. How can I minimize the formation of this isomer?
A1: The formation of the isomeric impurity 2-chloro-1-propanol is a common challenge. Its formation is influenced by the reaction mechanism and conditions. To minimize its presence, consider the following:
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Reaction Temperature: Maintain a low reaction temperature, ideally below 50-60°C, to favor the formation of the desired this compound isomer.[1]
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pH Control: In the chlorohydrin process, maintaining a slightly acidic to neutral pH can influence the regioselectivity of the reaction.
Q2: I am observing a significant amount of 1,2-dichloropropane (B32752) in my crude product. What is the cause and how can I prevent it?
A2: 1,2-dichloropropane is a common byproduct in the chlorohydrination of propylene (B89431), arising from the direct addition of chlorine across the double bond.[2][3] To minimize its formation:
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Control Chlorine Concentration: Avoid high concentrations of free chlorine in the reaction mixture. In the chlorohydrin process, this can be achieved by controlling the feed rate of chlorine gas.
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Optimize Reaction Temperature: Lower reaction temperatures (e.g., 45°C) have been shown to increase the yield of the desired chlorohydrin and reduce the formation of dichloropropane.[1]
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Molar Ratio of Reactants: Adjusting the molar ratio of propylene to chlorine can also impact the formation of this byproduct.
Q3: My product is contaminated with a high-boiling point impurity, which I suspect is dichloroisopropyl ether. How is this formed and how can I avoid it?
A3: Dichloroisopropyl ether can be formed through a secondary reaction between propylene chlorohydrin and 1,2-dichloropropane.[1] To prevent its formation:
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Minimize 1,2-Dichloropropane: By implementing the strategies to reduce 1,2-dichloropropane formation (as mentioned in Q2), you will consequently reduce the substrate for ether formation.
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Control Reaction Time: Shorter reaction times can help to minimize the occurrence of secondary reactions.
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Temperature Control: Maintaining a lower reaction temperature (below 50-60°C) will also suppress the rate of this side reaction.[1]
Frequently Asked Questions (FAQs)
This section provides detailed information on common impurities, their formation mechanisms, and methods for their identification and removal.
Impurity Profile of this compound
Q: What are the common impurities found in the synthesis of this compound?
A: The primary impurities depend on the synthetic route. In the widely used chlorohydrin process (reaction of propylene with chlorine and water), the most common impurities are:
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2-Chloro-1-propanol: The constitutional isomer of the desired product.
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1,2-Dichloropropane: Formed by the direct chlorination of propylene.[2][3]
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Dichloroisopropyl ether: A secondary product from the reaction of propylene chlorohydrin and 1,2-dichloropropane.[1]
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Propylene glycol: Can be formed if the intermediate propylene oxide is hydrolyzed.[4]
Impurity Formation and Minimization
Q: How is 2-chloro-1-propanol formed and what is the detailed protocol to minimize it?
A: The formation of this compound and 2-chloro-1-propanol occurs through the reaction of propylene with hypochlorous acid. The attack of the chloronium ion by water can occur at either of the two carbon atoms of the double bond, leading to the two isomers.
Experimental Protocol for Minimizing 2-Chloro-1-propanol:
-
Reactor Setup: Use a jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a pH probe.
-
Reaction Medium: Charge the reactor with water.
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Temperature Control: Cool the reactor to the desired temperature (e.g., 40-45°C) using a circulating bath.[1]
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Reactant Feed: Introduce propylene gas and chlorine gas simultaneously into the stirred water. Maintain a slight excess of propylene.
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pH Monitoring and Control: Monitor the pH of the reaction mixture continuously. If the pH drops significantly due to the formation of HCl, it can be adjusted by the controlled addition of a base, such as a dilute sodium hydroxide (B78521) solution, to maintain a near-neutral pH.
-
Reaction Monitoring: Monitor the progress of the reaction and the isomer ratio by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the desired conversion is achieved, stop the gas feeds and purge the reactor with nitrogen to remove any unreacted propylene. The aqueous solution containing the propylene chlorohydrin isomers can then be subjected to purification.
Q: What is the mechanism of 1,2-dichloropropane formation and how can it be quantitatively reduced?
A: 1,2-Dichloropropane is formed by the electrophilic addition of a chlorine molecule directly to the double bond of propylene. This reaction competes with the desired chlorohydrin formation.
Quantitative Data on Byproduct Formation:
| Reaction Temperature (°C) | Chlorine Concentration (g/L) | Propylene Chlorohydrin Yield (%) | 1,2-Dichloropropane (%) | Dichloroisopropyl Ether (%) |
| 45 | 0.15 | 97 | Not specified | Not specified |
| Not Specified | Not Specified | 87.5 | 11.0 | 1.5 |
Data compiled from available research literature.[1]
Analytical Methods and Purification
Q: What is a standard protocol for the analysis of impurities in this compound using GC-MS?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile impurities in this compound.
GC-MS Analysis Protocol:
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Sample Preparation: Dilute a small, accurately weighed amount of the crude this compound sample in a suitable solvent, such as dichloromethane (B109758) or methanol.
-
GC Column: Use a capillary column suitable for the analysis of polar and volatile compounds, such as a DB-5ms or equivalent.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
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Ramp: Increase the temperature to 200°C at a rate of 10°C/minute.
-
Final hold: Hold at 200°C for 5 minutes.
-
-
Injector: Use a split/splitless injector at a temperature of 250°C.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 35 to 300.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
Data Analysis: Identify the impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards. Quantify the impurities by integrating the peak areas and using an internal or external standard method.
Q: How can I purify this compound to remove the identified impurities?
A: Fractional distillation is a common and effective method for purifying this compound from its major impurities, taking advantage of the differences in their boiling points.
-
This compound: ~127°C
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2-Chloro-1-propanol: ~133°C
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1,2-Dichloropropane: ~96°C
Due to the close boiling points of the two isomers, a distillation column with a high number of theoretical plates is recommended for efficient separation. 1,2-dichloropropane, having a lower boiling point, can be removed as a forerun.
Visualizations
Caption: Formation pathways of this compound and major impurities.
Caption: Troubleshooting workflow for impurity minimization.
References
Optimizing reaction conditions for the synthesis of 1-Chloro-2-propanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Chloro-2-propanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory and industrial methods for the synthesis of this compound include:
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From Propylene (B89431): The reaction of propylene with chlorine and water (chlorohydrination). This method often produces a mixture of this compound and its isomer, 2-chloro-1-propanol.
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From Propylene Oxide: The ring-opening of propylene oxide with hydrogen chloride (HCl).
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From 1-Propanol (B7761284): This is a multi-step synthesis involving the dehydration of 1-propanol to propene, followed by chlorohydrination.[1]
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From Glycerol: The hydrochlorination of glycerol, which is a readily available byproduct of biodiesel production. This route can produce a mixture of monochloropropanols and dichloropropanols.
Q2: What are the main impurities and side products I should be aware of?
A2: The primary impurities depend on the synthetic route chosen:
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Isomeric Impurities: The most common impurity is the isomer 2-chloro-1-propanol. The ratio of these isomers is highly dependent on the reaction conditions.
-
Dichlorinated Byproducts: 1,2-dichloropropane (B32752) is a significant byproduct, especially in the chlorohydrination of propylene, arising from the direct addition of chlorine across the double bond.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.
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Solvent and Catalyst Residues: Depending on the workup and purification, residual solvents and catalysts may be present.
Q3: How can I purify this compound?
A3: Fractional distillation is the most common method for purifying this compound. However, the close boiling points of the this compound and 2-chloro-1-propanol isomers can make separation challenging. A distillation column with high theoretical plates and careful control of the reflux ratio is necessary for efficient separation. For removal of non-volatile impurities, simple distillation may be sufficient.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the preferred method for monitoring the progress of the reaction and determining the purity of the final product. GC-MS can effectively separate and identify this compound, its isomers, and other byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using GC to ensure it has gone to completion. - Optimize Temperature: Ensure the reaction is maintained at the optimal temperature for the specific protocol. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions. - Check Reagent Stoichiometry: Verify that the molar ratios of the reactants are correct. An excess of one reactant may be necessary to drive the reaction to completion. |
| Side Product Formation | - Control Temperature: Maintain a consistent and optimal reaction temperature to minimize the formation of undesired byproducts. - Adjust Reactant Concentration: In the chlorohydrination of propylene, maintaining a high water concentration can favor the formation of chlorohydrins over dichlorides.[2] - pH Control: In aqueous reactions, controlling the pH can influence the selectivity of the reaction. |
| Product Loss During Workup | - Optimize Extraction: If using liquid-liquid extraction, ensure the appropriate solvent is used and perform multiple extractions to maximize recovery. - Careful Distillation: During purification by distillation, monitor the temperature and pressure closely to avoid loss of the volatile product. |
Issue 2: High Levels of 2-Chloro-1-propanol Isomer
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Isomer Formation | - Synthesis from Propylene Oxide: The ring-opening of propylene oxide with HCl can be optimized to favor the formation of this compound. Key factors include temperature and the nature of the chloride source. - Synthesis from Propylene: The addition of hypochlorous acid to propylene follows Markovnikov's rule, which can lead to a mixture of isomers. Modifying the reaction conditions, such as the solvent and temperature, may slightly alter the isomer ratio. |
| Inaccurate Identification | - Use Authentic Standards: Confirm the identity of the isomers by comparing the retention times with authentic standards in your GC analysis. |
Issue 3: Presence of 1,2-Dichloropropane Byproduct
| Potential Cause | Troubleshooting Steps |
| Direct Chlorination of Propylene | - Increase Water Concentration: In the chlorohydrination of propylene, using a higher concentration of water in the reaction mixture will favor the reaction of the chloronium intermediate with water to form the chlorohydrin, rather than with chloride ion to form the dichloride.[2] - Control Chlorine Feed Rate: A slow and controlled addition of chlorine can help to maintain a low concentration of free chlorine in the reaction mixture, reducing the likelihood of direct addition to propylene. |
Experimental Protocols
Synthesis of this compound from Propylene Oxide and HCl
This protocol describes the laboratory-scale synthesis of this compound by the ring-opening of propylene oxide with hydrochloric acid.
Materials:
-
Propylene oxide
-
Concentrated Hydrochloric Acid (HCl)
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Diethyl ether (or other suitable solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of propylene oxide in diethyl ether. Cool the flask in an ice bath.
-
Addition of HCl: Slowly add concentrated hydrochloric acid to the stirred solution of propylene oxide from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress by GC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Typical Reaction Conditions for Glycerol Hydrochlorination
| Parameter | Value | Reference |
| Starting Material | Glycerol | [2] |
| Chlorinating Agent | Hydrogen Chloride (gas) | [2] |
| Catalyst | Acetic Acid | [2] |
| Temperature | 100-110 °C | [2] |
| Reaction Time | 8-9 hours | [2] |
| Expected Products | 1,3-dichloro-2-propanol, 2,3-dichloro-1-propanol, monochloropropanols | [2] |
Table 2: Physical Properties of this compound and its Isomer
| Property | This compound | 2-Chloro-1-propanol |
| CAS Number | 127-00-4 | 78-89-7 |
| Molecular Weight | 94.54 g/mol | 94.54 g/mol |
| Boiling Point | 126-127 °C | 133-134 °C |
| Density | ~1.111 g/mL at 25 °C | ~1.103 g/mL at 20 °C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound from propylene oxide.
References
Troubleshooting low yield in 1-Chloroethanol synthesis via ozonolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloroethanol (B3344066) via the ozonolysis of vinyl chloride (chloroethene).
Troubleshooting Guide: Low Yield
Low yields in the synthesis of 1-chloroethanol via ozonolysis can arise from several factors, from reaction conditions to workup procedures. This guide provides a systematic approach to identifying and resolving common issues.
| Issue ID | Problem | Potential Cause | Recommended Solution |
| LY-01 | Incomplete consumption of vinyl chloride | Insufficient ozone delivery or premature termination of the reaction. | Ensure a continuous and sufficient flow of ozone. Monitor the reaction progress using a suitable indicator, such as the disappearance of the starting material by GC analysis or the appearance of a blue color from unreacted ozone.[1][2] An external indicator trap with potassium iodide solution can also be used; the formation of violet iodine indicates excess ozone.[1][2] |
| LY-02 | Formation of unexpected byproducts | The solvent may be participating in the reaction. For example, using methanol (B129727) as a solvent can lead to the formation of methoxymethylhydroperoxide as a major product instead of the desired 1-chloroethanol.[3] | Use a non-participating solvent such as dichloromethane (B109758) (CH₂Cl₂) or a mixture of solvents to minimize side reactions.[4][5] If a participating solvent like methanol is necessary, the workup procedure must be adapted to reduce the hydroperoxide intermediate to the desired alcohol. |
| LY-03 | Product degradation | 1-Chloroethanol may be susceptible to degradation under the reaction or workup conditions. Prolonged exposure to ozone or oxidative conditions can lead to the formation of byproducts like acetaldehyde (B116499) and acetic acid.[6][7] | Minimize the reaction time and ensure the prompt removal of excess ozone after the complete consumption of the starting material by purging the solution with an inert gas like nitrogen.[8] Employ a reductive workup immediately following the ozonolysis. |
| LY-04 | Inefficient reductive workup | The choice and amount of reducing agent may be suboptimal, leading to the incomplete conversion of the ozonide or hydroperoxide intermediate to 1-chloroethanol. | Use a suitable reducing agent for the reductive workup. Common choices include dimethyl sulfide (B99878) (DMS), zinc dust with acetic acid, or triphenylphosphine (B44618) (PPh₃).[4][9] Ensure the stoichiometry of the reducing agent is appropriate to fully reduce the intermediate. |
| LY-05 | Loss of product during purification | 1-Chloroethanol is volatile and water-soluble, which can lead to significant losses during solvent removal and aqueous extraction steps. It can also form azeotropes with water, making purification by simple distillation challenging.[10] | Use careful distillation techniques, such as vacuum distillation, to minimize thermal degradation and improve separation. Consider extraction with a suitable organic solvent followed by drying and fractional distillation. Salting out the aqueous layer may improve extraction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 1-chloroethanol via ozonolysis?
A1: While specific yield data for the ozonolysis of vinyl chloride to 1-chloroethanol is not extensively published, a patented method involving the ozonolysis of a related chlorinated alkene, 1,4-dichloro-2-butene, followed by reduction, reports product purity of over 99%.[8] Yields are highly dependent on the optimization of reaction conditions, choice of solvent, and efficiency of the workup and purification steps.
Q2: What is the role of the solvent in the ozonolysis of vinyl chloride?
A2: The solvent plays a critical role. Protic, participating solvents like methanol can react with the carbonyl oxide intermediate (the Criegee intermediate) to form hydroperoxy hemiacetals (e.g., methoxymethylhydroperoxide).[3][5][11] To favor the formation of the ozonide and subsequently 1-chloroethanol after reductive workup, non-participating solvents like dichloromethane are often preferred.[4][5]
Q3: How can I monitor the progress of the ozonolysis reaction?
A3: The reaction can be monitored by observing the disappearance of the vinyl chloride starting material using gas chromatography (GC).[8] A common visual indicator is the appearance of a persistent blue color in the reaction mixture, which signifies the presence of unreacted ozone, indicating that the starting material has been consumed.[1][2] An external potassium iodide trap can also be used to detect excess ozone.[1][2]
Q4: What are the key safety precautions for this reaction?
A4: Ozone is a toxic and highly reactive gas. The ozonolysis reaction should be performed in a well-ventilated fume hood. Ozonides are potentially explosive, and the reaction should be carried out at low temperatures (typically -78 °C) to ensure their stability.[2][11] Care should be taken during the workup to quench any unreacted ozone and safely handle the peroxide intermediates.
Experimental Protocols
Synthesis of 1-Chloroethanol via Ozonolysis of Vinyl Chloride
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
Vinyl chloride (condensed or in a suitable solvent)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Nitrogen or Argon gas
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for low-temperature reactions
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a drying tube and then to a potassium iodide trap. The entire setup should be under a positive pressure of nitrogen or argon.
-
Ozonolysis: Cool the flask to -78 °C using a dry ice/acetone bath. Charge the flask with a solution of vinyl chloride in anhydrous dichloromethane. Pass a stream of ozone-enriched oxygen through the solution.
-
Monitoring: Continue the ozonolysis until the solution turns a faint blue, indicating the presence of excess ozone, or until GC analysis shows complete consumption of the vinyl chloride.
-
Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon for 15-20 minutes to remove all residual ozone.
-
Reductive Workup: While maintaining the low temperature, add dimethyl sulfide (DMS) dropwise to the reaction mixture. A slight excess (1.1-1.2 equivalents) is typically used.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Workup and Purification:
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Carefully remove the dichloromethane solvent by distillation.
-
Purify the crude 1-chloroethanol by fractional distillation under reduced pressure.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of 1-chloroethanol via ozonolysis.
References
- 1. byjus.com [byjus.com]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Ozone facilitated dechlorination of 2-chloroethanol and impact of organic solvents and activated charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103641684B - High-purity chloro ethanol and preparation method thereof - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sciencemadness Discussion Board - 2-chloroethanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Supplemental Topics [www2.chemistry.msu.edu]
Separation of 1-Chloro-2-propanol and 2-Chloro-1-propanol isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 1-Chloro-2-propanol and 2-Chloro-1-propanol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound and 2-Chloro-1-propanol isomers?
A1: The primary methods for separating these isomers are fractional distillation for preparative scale purification and gas chromatography (GC) for analytical scale separation and quantification. High-performance liquid chromatography (HPLC) can also be used, particularly for chiral separations.
Q2: Which isomer has the lower boiling point?
A2: this compound is the lower-boiling constituent of the isomeric mixture.[1] This makes it the first isomer to distill during fractional distillation.
Q3: What are the typical challenges encountered during the separation of these isomers?
A3: Due to their similar physicochemical properties, separating this compound and 2-Chloro-1-propanol can be challenging. Common issues include:
-
Incomplete separation (co-elution) in chromatographic methods.
-
Azeotrope formation in distillation, although not explicitly reported for this specific pair, it's a common issue with close-boiling mixtures.[2]
-
Peak tailing in gas chromatography.
-
Low resolution between peaks in both GC and HPLC.
Q4: How are these isomers typically synthesized?
A4: These isomers are commonly generated as intermediates in the production of propylene (B89431) oxide.[3] A frequent method is the reaction of propylene with chlorine in water, which produces a mixture of this compound and 2-Chloro-1-propanol.[3]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Co-eluting Peaks | Inadequate column stationary phase polarity. | Use a column with a different stationary phase that offers better selectivity for these isomers. |
| Incorrect oven temperature program. | Optimize the temperature ramp rate. A slower ramp can improve separation. | |
| Carrier gas flow rate is too high or too low. | Verify and adjust the carrier gas flow rate to the optimal linear velocity for your column. | |
| Peak Tailing | Active sites in the inlet liner or on the column. | Use a deactivated inlet liner and a high-quality, well-deactivated column.[4] Consider derivatization of the hydroxyl group to reduce interaction with active sites.[5] |
| Column contamination. | Bake out the column at a high temperature (within its specified limits). If tailing persists, trim the column inlet or replace the column.[6] | |
| Incorrect column installation. | Ensure the column is installed at the correct depth in the injector and detector.[4] | |
| Inconsistent Retention Times | Leaks in the system (septum, fittings). | Perform a leak check and replace the septum or tighten fittings as necessary.[4][7] |
| Fluctuations in oven temperature or carrier gas flow. | Verify the stability of your GC oven and gas flow controllers.[7] | |
| Sample overload. | Dilute the sample or inject a smaller volume.[4] | |
| No Peaks or Very Small Peaks | Syringe issue (clogged, bent). | Inspect and clean or replace the syringe. |
| Incorrect injection parameters. | Check the injection temperature and split ratio. | |
| Detector issue (not turned on, incorrect gas flows). | Verify detector settings and gas flows.[4] |
Fractional Distillation Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation Efficiency | Insufficient column height or packing efficiency. | Use a longer fractionating column or one with more efficient packing (e.g., structured packing) to increase the number of theoretical plates.[8] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. | |
| Poor insulation of the column. | Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient. | |
| Flooding of the Column | Excessive boil-up rate. | Reduce the heat input to the distillation flask. |
| Constriction in the column or condenser. | Check for any blockages in the vapor path. | |
| Bumping of the Liquid | Uneven boiling. | Add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Inaccurate Temperature Readings | Incorrect thermometer placement. | Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser to accurately measure the boiling point of the distillate. |
Data Presentation
Physical Properties of Chloropropanol (B1252657) Isomers
| Property | This compound | 2-Chloro-1-propanol |
| CAS Number | 127-00-4[9] | 78-89-7[3] |
| Molecular Formula | C₃H₇ClO[9] | C₃H₇ClO[3] |
| Molecular Weight | 94.54 g/mol [9] | 94.54 g/mol |
| Boiling Point | 126-127 °C[10][11] | ~133 °C |
| Density | ~1.111 g/mL at 25 °C[10] | ~1.103 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.439[10][11] | ~1.438 |
Experimental Protocols
Protocol 1: Analytical Separation by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To achieve baseline separation and quantification of this compound and 2-Chloro-1-propanol in a mixture.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent)
Reagents:
-
Helium (carrier gas), high purity
-
Methanol or Ethyl Acetate (solvent for sample preparation)
-
Reference standards of this compound and 2-Chloro-1-propanol
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture in the chosen solvent at a known concentration (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
GC-MS Conditions (starting point, optimization may be required):
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or Splitless for trace analysis.
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-150.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the unknown sample.
-
Identify the isomers based on their retention times and mass spectra. Quantify using the calibration curve.
-
Protocol 2: Preparative Separation by Fractional Distillation
Objective: To separate a mixture of this compound and 2-Chloro-1-propanol into its individual components.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Place the isomer mixture into the round-bottom flask along with boiling chips.
-
Position the thermometer correctly in the distillation head.
-
-
Distillation:
-
Begin heating the mixture gently.
-
Observe the temperature at the distillation head. It should slowly rise and then stabilize at the boiling point of the lower-boiling isomer (this compound, ~126-127 °C).
-
Collect the first fraction (distillate) as long as the temperature remains stable. This fraction will be enriched in this compound.
-
Once the temperature begins to rise again, change the receiving flask to collect an intermediate fraction.
-
When the temperature stabilizes at the boiling point of the higher-boiling isomer (2-Chloro-1-propanol, ~133 °C), change the receiving flask again to collect the second fraction, which will be enriched in 2-Chloro-1-propanol.
-
-
Analysis:
-
Analyze the collected fractions by GC-MS (using Protocol 1) to determine their purity.
-
If necessary, repeat the fractional distillation on the enriched fractions to improve purity.
-
Visualizations
Caption: Workflow for the separation and analysis of chloropropanol isomers.
Caption: Troubleshooting logic for common separation issues.
References
- 1. US3673264A - Method of preparing optically active propylene chlorohydrins and propylene oxides - Google Patents [patents.google.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Occurrence, formation mechanism, detection methods, and removal approaches for chloropropanols and their esters in food: An updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - AT [thermofisher.com]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. WikiSlice [kolibri.teacherinabox.org.au]
- 9. This compound | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, remainder 2-chloro-1-propanol [chembk.com]
- 11. This compound Propylene chlorohydrin [sigmaaldrich.com]
Technical Support Center: Overcoming Challenges in the Scale-up of 1-Chloro-2-propanol Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 1-Chloro-2-propanol production. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your process development and optimization efforts.
Troubleshooting Guides and FAQs
This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.
Reaction and Yield Optimization
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis are frequently due to suboptimal reaction conditions and the formation of byproducts. Key factors to investigate include:
-
Reaction Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also promote the formation of side products. It is crucial to identify the optimal temperature range for your specific process. For instance, in related chlorination reactions, increasing the temperature from 70°C to 110°C has been shown to significantly impact product yields.
-
Catalyst Activity: If you are using a catalyst, its activity and concentration are paramount. Inefficient or deactivated catalysts can lead to incomplete conversion. Ensure the correct catalyst loading and consider catalyst deactivation over time, especially in continuous processes.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of starting materials. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction duration.
-
Presence of Water: In some synthesis routes, the presence of water can lead to the formation of diols as byproducts. Ensure that your starting materials and solvents are sufficiently dry if the reaction chemistry is sensitive to water.
Q2: I am observing significant formation of byproducts such as 1,2-dichloropropane (B32752) and propylene (B89431) glycol. How can I minimize these?
A2: The formation of byproducts is a common challenge in the chlorohydrin process. Here are some strategies to improve selectivity:
-
Control of Stoichiometry: Carefully control the molar ratio of reactants. For example, in the reaction of propylene with chlorine and water, an excess of propylene can help to minimize the formation of 1,2-dichloropropane.[1]
-
pH Control: Maintaining the appropriate pH during the reaction can be crucial. For the chlorohydrination of propylene, controlling the pH can suppress the formation of byproducts.
-
Temperature Management: As mentioned, lower reaction temperatures can often favor the desired reaction pathway and reduce the rate of side reactions. The recommended operating temperature to suppress side reactions is often below 50-60°C.[1]
-
Reagent Addition: The rate and method of reagent addition can influence local concentrations and, consequently, the selectivity of the reaction. Slow, controlled addition of reagents is often beneficial in larger-scale reactions.
Purification Challenges
Q3: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended purification methods?
A3: The primary methods for purifying this compound are distillation and column chromatography.
-
Fractional Distillation: This is the most common method for purifying this compound on a larger scale. Due to the presence of isomers and other byproducts with close boiling points, a fractional distillation column with good theoretical plate count is recommended. Vacuum distillation is often employed to reduce the boiling point and prevent thermal decomposition of the product.
-
Column Chromatography: For smaller scale purifications or to achieve very high purity, column chromatography using silica (B1680970) gel can be effective. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is a common starting point for elution.
Q4: My product seems to be degrading during distillation. How can I prevent this?
A4: Thermal degradation of chlorinated alcohols can occur at elevated temperatures. To mitigate this:
-
Vacuum Distillation: By reducing the pressure, the boiling point of this compound is lowered, minimizing the risk of thermal decomposition.
-
Inert Atmosphere: Conducting the distillation under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.
-
Avoid Basic Conditions: Ensure that the distillation apparatus is free from any basic residues, as bases can promote dehydrochlorination, especially at higher temperatures.
Safety and Handling
Q5: What are the key safety precautions I should take when handling this compound and its reagents?
A5: this compound and many of the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[2] Work in a well-ventilated fume hood.
-
Handling and Storage: Store this compound in tightly closed containers in a cool, well-ventilated area, away from sources of ignition.[3] It is a combustible liquid.
-
Emergency Procedures: An eye wash station and emergency shower should be readily available.[3] In case of skin contact, immediately wash the affected area with soap and water.[3] If inhaled, move to fresh air.[4]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
Data Presentation
Physical Properties of this compound and Key Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| This compound | C₃H₇ClO | 94.54 | 126-127 | 1.111 |
| 2-Chloro-1-propanol | C₃H₇ClO | 94.54 | 133-134 | 1.103 |
| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | 96.8 | 1.156 |
| Propylene Glycol | C₃H₈O₂ | 76.09 | 188.2 | 1.036 |
Effect of Reaction Temperature on Product Distribution (Illustrative)
| Temperature (°C) | This compound Yield (%) | 1,2-Dichloropropane Yield (%) | Propylene Glycol Yield (%) |
| 30 | 85 | 10 | 5 |
| 50 | 80 | 15 | 5 |
| 70 | 70 | 25 | 5 |
Note: This table is illustrative and based on general principles of the chlorohydrin process. Actual yields will vary depending on specific reaction conditions.
Experimental Protocols
Synthesis of this compound from Propylene
This protocol describes a general laboratory-scale synthesis. Scale-up should be performed cautiously with appropriate engineering controls.
Materials:
-
Propylene gas
-
Chlorine gas
-
Deionized water
-
Ice bath
-
Gas dispersion tube
-
Reaction vessel with a gas inlet and outlet
Procedure:
-
Set up the reaction vessel in a fume hood and place it in an ice bath to maintain a low temperature (0-5°C).
-
Add a measured volume of deionized water to the reaction vessel.
-
Bubble propylene gas through the water using a gas dispersion tube.
-
Simultaneously and slowly, introduce chlorine gas into the reaction mixture. The molar ratio of propylene to chlorine should be maintained at approximately 1.1:1 to minimize the formation of 1,2-dichloropropane.
-
Continuously monitor the temperature of the reaction mixture and adjust the gas flow rates to maintain the desired temperature range.
-
After the addition of chlorine is complete, continue to bubble propylene through the mixture for a short period to ensure all the chlorine has reacted.
-
The resulting aqueous solution contains this compound and its isomer, 2-chloro-1-propanol, along with byproducts.
Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (optional)
Procedure:
-
Transfer the crude this compound mixture to the round-bottom flask. Add boiling chips.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
If performing a vacuum distillation, connect the apparatus to a vacuum source.
-
Begin heating the flask gently with the heating mantle.
-
Slowly increase the temperature until the mixture begins to boil.
-
Collect the initial fraction, which may contain lower-boiling impurities.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approximately 126-127°C at atmospheric pressure).
-
Collect different fractions and analyze their purity by GC-MS.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow rate of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 35-300 amu
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Acquire the data according to the specified conditions.
-
Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the components by integrating the peak areas.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound production.
Caption: Simplified reaction pathway for the formation of this compound and common byproducts.
References
Catalyst selection for the hydrogenation of bis(2-chloroisopropyl)ether to 1-Chloro-2-propanol
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of bis(2-chloroisopropyl)ether (B1220445) to produce 1-Chloro-2-propanol. Below you will find troubleshooting guidance and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
Low conversion rates, poor selectivity, and catalyst deactivation are common challenges encountered during the hydrogenation of chlorinated ethers. This guide provides a systematic approach to identifying and resolving these issues.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Catalyst Inactivity: The catalyst may be old, improperly activated, or poisoned. | - Use a fresh batch of catalyst. - Ensure proper catalyst activation procedures are followed as per the manufacturer's instructions. - Perform a diagnostic "spike" test to check for catalyst poisoning from the substrate or solvent.[1] |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure within the safe limits of the reactor. While balloon pressure is sometimes sufficient for simple hydrogenations, more demanding reactions may require higher pressures (e.g., 1-50 bar).[2] | |
| Inadequate Temperature: The reaction temperature may be too low. | - Gradually increase the reaction temperature. However, be aware that higher temperatures can sometimes lead to side reactions and reduced selectivity.[2] | |
| Poor Mass Transfer: Inefficient mixing can limit the contact between hydrogen, substrate, and catalyst. | - Increase the stirring rate to ensure the catalyst is well suspended and to maximize gas-liquid transfer. | |
| Low Selectivity to this compound | Over-reduction/Hydrodechlorination: The catalyst may be too active, leading to the formation of byproducts like 1,2-dichloropropane (B32752) or even propane. | - Screen different catalysts. For instance, copper-based catalysts may offer different selectivity compared to noble metal catalysts like ruthenium.[3] - Optimize reaction conditions by lowering the temperature or hydrogen pressure to favor the desired partial hydrogenation. |
| Side Reactions: The ether linkage might be cleaved under harsh conditions. | - Employ milder reaction conditions. - Select a catalyst known for its selectivity in C-O bond hydrogenolysis. | |
| Catalyst Deactivation | Catalyst Poisoning: Halogenated compounds or byproducts like HCl can poison the catalyst.[4] | - Use a catalyst support that is more resistant to acid poisoning. - Consider using a scavenger for acidic byproducts in the reaction mixture. - Purify the starting material to remove any potential catalyst poisons. |
| Coking: At higher temperatures, decomposition of the organic substrate can lead to carbon deposition on the catalyst surface. | - Lower the reaction temperature. - Ensure a sufficient hydrogen-to-substrate ratio. |
Frequently Asked Questions (FAQs)
Q1: Which catalysts are suitable for the hydrogenation of bis(2-chloroisopropyl)ether to this compound?
A1: Several heterogeneous catalysts have been shown to be effective. The choice of catalyst significantly impacts the product distribution. Based on available data, catalysts such as Ruthenium on activated carbon and various copper-based catalysts are viable options.[3]
Q2: What are the typical reaction conditions for this hydrogenation?
A2: Reaction conditions can vary depending on the catalyst used. Generally, the reaction is carried out at elevated temperatures and pressures. For example, temperatures can range from 100°C to 300°C with a hydrogen pressure of around 30 pounds per square inch (206.8 kPa).[3] The liquid feed flow and hydrogen flow rates also need to be optimized for a given reactor setup.[3]
Q3: What are the main byproducts in the hydrogenation of bis(2-chloroisopropyl)ether?
A3: The principal byproduct is typically 1,2-dichloropropane, formed through the hydrogenolysis of the ether bond followed by hydrogenation. Other potential byproducts can include propionaldehyde (B47417) and acetone, depending on the catalyst and reaction conditions.[3]
Q4: How does catalyst choice affect the product distribution?
A4: The catalyst has a pronounced effect on the selectivity towards this compound versus 1,2-dichloropropane. The following table summarizes the liquid product composition obtained with different catalysts under specific conditions.
| Catalyst | Temperature (°C) | H₂ Flow (sccm) | DCIPE Flow (mL/min) | This compound (%) | 1,2-Dichloropropane (%) | Other Products (%) |
| Cat A: 3% Ru on Carbon [3] | 150 | 10 | 0.45 | 4.3 | 90.7 | 5.0 |
| Cat B: Copper-Chromium [3] | 250 | 10 | 0.45 | 43.1 | 55.3 | 1.6 |
| Cat C: Copper Oxide/CaO/Silica [3] | 250 | 10 | 0.45 | 50.1 | 48.7 | 1.2 |
| Cat D: Copper Oxide/ZnO/Alumina [3] | 200 | 10 | 0.45 | 45.4 | 52.8 | 1.8 |
DCIPE: bis(2-chloroisopropyl)ether. Data sourced from ChemicalBook.[3]
Q5: What safety precautions should be taken during this reaction?
A5: Standard precautions for catalytic hydrogenation should be followed. This includes using a well-maintained high-pressure reactor, ensuring proper ventilation, and handling pyrophoric catalysts (if used) under an inert atmosphere. Bis(2-chloroisopropyl)ether is a combustible liquid and should be handled with care.[5]
Experimental Protocols
General Procedure for Catalyst Testing in a Fixed-Bed Reactor
This protocol is adapted from a procedure for the hydrogenation of bis(2-chloroisopropyl)ether.[3]
-
Reactor Setup: Place a glass-lined reactor (e.g., 6.35 mm diameter) inside an oven for temperature control.
-
Catalyst Loading: Load 0.2 to 0.3 grams of the selected catalyst into the reactor, holding it in place with quartz chips.
-
System Purge: Purge the reactor with an inert gas like nitrogen to remove any oxygen.
-
Catalyst Reduction (if required): Reduce the catalyst under flowing hydrogen (e.g., 10 standard cubic centimeters per minute, sccm) at a specified temperature (e.g., 350°C) and atmospheric pressure for approximately 2 hours.
-
Reaction Initiation:
-
Heat the reactor to the desired initial reaction temperature (e.g., 100°C - 300°C).
-
Pressurize the reactor to the target pressure (e.g., 30 psi).
-
Initiate the liquid feed of bis(2-chloroisopropyl)ether using a pump (e.g., Teledyne ISCO pump) at a set flow rate (e.g., 0.45 mL/min).
-
Simultaneously, introduce a continuous flow of hydrogen using a mass flow controller (e.g., 10-20 sccm).
-
-
Product Collection and Analysis: Collect the liquid product downstream of the reactor and analyze its composition using techniques such as gas chromatography (GC) to determine the relative percentages of this compound, 1,2-dichloropropane, and other byproducts.
Visualizations
Caption: Reaction pathway for the hydrogenation of bis(2-chloroisopropyl)ether.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. Etheric C-O bond hydrogenolysis using a tandem lanthanide triflate/supported palladium nanoparticle catalyst system - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions during the chlorohydrination of propylene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing side reactions during the chlorohydrination of propylene (B89431). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the chlorohydrination of propylene?
A1: The main side reactions are the formation of 1,2-dichloropropane (B32752) and dichloroisopropyl ethers.[1] 1,2-dichloropropane is formed from the direct reaction of propylene with chlorine, while dichloroisopropyl ethers are formed from the reaction of the chloronium intermediate with propylene chlorohydrin.
Q2: What is the general mechanism of propylene chlorohydrination?
A2: The process involves two main steps. First, the production of a propene chloronium complex. This is followed by a reaction with water to produce the two isomers of propylene chlorohydrin.[2]
Q3: What is the typical selectivity of the propylene chlorohydrination reaction?
A3: The selectivity of the reaction to propylene chlorohydrin isomers is typically around 90-95%.[2]
Q4: How does temperature affect the chlorohydrination of propylene?
A4: Higher temperatures tend to decrease the yield of propylene chlorohydrin.[1] It is recommended to keep the reaction temperature below 50-60°C to suppress side reactions.[1]
Q5: What is the role of pH in this reaction?
A5: The pH of the reaction medium is crucial. An acidic environment (pH 4-7) is necessary for the chlorohydrination to occur. In an alkaline environment (pH 10), the reaction does not proceed effectively.
Q6: Can catalysts be used for this reaction?
A6: While the traditional chlorohydrin process does not typically use a catalyst for the initial reaction, research has explored various catalytic systems to improve selectivity and reduce byproducts in related processes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of propylene chlorohydrin | High reaction temperature. | Maintain the reaction temperature below 50-60°C.[1] |
| Incorrect pH of the reaction medium. | Ensure the pH is within the acidic range of 4-7. | |
| Inefficient mixing of reactants. | Improve agitation to ensure good contact between the gaseous propylene and the aqueous chlorine solution. | |
| High concentration of 1,2-dichloropropane | High concentration of free chlorine. | Reduce the concentration of chlorine in the reaction system. This can be achieved by controlling the feed rate of chlorine gas. |
| Gas-phase reaction between propylene and chlorine. | Ensure that the reaction is carried out in the liquid phase by maintaining adequate pressure and efficient gas dispersion. | |
| Formation of dichloroisopropyl ethers | High concentration of propylene chlorohydrin. | The reaction should be carried out by reducing the concentration of the formed propylene chlorohydrin. |
| Reaction of the chloronium complex with propylene chlorohydrin. | Optimize reaction conditions to favor the reaction of the chloronium complex with water over propylene chlorohydrin. | |
| Inconsistent product quality | Fluctuations in reaction temperature or pH. | Implement precise control over reaction temperature and pH using automated systems. |
| Impurities in the reactants. | Use high-purity propylene and chlorine. |
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution in Propylene Chlorohydrination
| Parameter | Condition | Propylene Chlorohydrin Yield | 1,2-Dichloropropane Formation | Dichlorodiisopropyl Ether Formation |
| Reactor Type | Single-Compartment | 69.2% | 21.6% | 9.2% |
| Double-Chamber | 87.5% | 11.0% | 1.5% | |
| Temperature | 40°C | Higher | Lower | Lower |
| 75-80°C | Can drop to 50% | Higher | Higher | |
| Propylene Chlorohydrin Concentration | < 5 g/L | Decreases to 89.5% | Increases | Increases |
| > 5 g/L | Up to 97% (at 45°C and 0.15 g/L chlorine) | Decreases | Decreases |
Note: The data presented is compiled from industrial process descriptions and may vary based on specific experimental conditions.[1]
Experimental Protocols
General Laboratory-Scale Protocol for Propylene Chlorohydrination
Objective: To synthesize propylene chlorohydrin while minimizing the formation of 1,2-dichloropropane and dichloroisopropyl ethers.
Materials:
-
Jacketed glass reactor with a gas inlet, gas outlet, temperature probe, pH probe, and mechanical stirrer.
-
Propylene gas cylinder with a mass flow controller.
-
Chlorine gas cylinder with a mass flow controller.
-
Deionized water.
-
Standard solutions of propylene chlorohydrin, 1,2-dichloropropane, and dichloroisopropyl ether for GC calibration.
-
Sodium hydroxide (B78521) solution (for pH adjustment and quenching).
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane).
-
Drying agent (e.g., anhydrous sodium sulfate).
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor and connect it to a circulating water bath to maintain the desired temperature (e.g., 40°C).
-
Initial Charge: Add a known volume of deionized water to the reactor.
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove air.
-
Reactant Feed: Start the mechanical stirrer and begin bubbling chlorine gas through the water at a controlled rate. Simultaneously, introduce propylene gas into the reactor at a specific molar ratio to chlorine.
-
pH Control: Monitor the pH of the reaction mixture continuously. If necessary, add a dilute acid or base to maintain the pH in the desired range (e.g., 4-5).
-
Reaction Monitoring: Periodically take samples from the reaction mixture. Quench the reaction in the sample by adding a sodium hydroxide solution.
-
Sample Analysis: Extract the organic components from the quenched sample with a suitable solvent. Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentrations of propylene chlorohydrin isomers and byproducts.
-
Reaction Completion: Once the desired conversion is achieved, stop the flow of reactant gases.
-
Workup: Neutralize the reaction mixture and extract the products with an organic solvent. Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure to obtain the crude product.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of propylene chlorohydrin isomers and major byproducts.
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column for separating volatile organic compounds (e.g., a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-200.
-
Quantification: Use external or internal standard calibration curves for propylene chlorohydrin, 1,2-dichloropropane, and dichloroisopropyl ether.
Visualizations
Caption: Reaction mechanism of propylene chlorohydrination and side product formation.
Caption: Experimental workflow for laboratory-scale propylene chlorohydrination.
Caption: Logical relationships between reaction parameters and outcomes.
References
Technical Support Center: Method Validation for the Quantitative Analysis of 1-Chloro-2-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 1-Chloro-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective analytical technique for the quantitative analysis of this compound?
The most prevalent and robust analytical technique for quantifying this compound and related chloropropanols is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This method offers excellent sensitivity and selectivity, which is crucial for identifying and quantifying impurities at low levels in pharmaceutical and other matrices.[1][2]
Q2: Is derivatization required for the GC analysis of this compound?
While not always mandatory, derivatization is a highly recommended step to improve the chromatographic analysis of this compound.[3][4][5] this compound contains a polar hydroxyl (-OH) group, which can lead to poor peak shape (tailing) due to interactions with the GC system and can decrease its volatility.[3][5] Derivatization, such as silylation, replaces the active hydrogen on the hydroxyl group with a non-polar group (e.g., a trimethylsilyl (B98337) group), which increases volatility, improves peak symmetry, and can enhance detector sensitivity.[3][5]
Q3: What are the critical method validation parameters to assess for a quantitative impurity method according to ICH guidelines?
According to the International Council for Harmonisation (ICH) guidelines, a quantitative method for an impurity like this compound must be validated for several key performance characteristics to ensure it is fit for its intended purpose.[6][7] The core parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[6][8]
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Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[6][9]
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Accuracy: The closeness of the test results to the true value, often determined through spike-recovery studies.[6][10]
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Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
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Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2]
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Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Q4: Where can I find the official guidelines for analytical method validation?
The primary reference for method validation in the pharmaceutical industry is the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[6][7] This document provides a comprehensive discussion of the validation elements and recommendations for evaluating various validation characteristics.[7]
Troubleshooting Guide
Q5: I am observing significant peak tailing for this compound in my chromatogram. What are the likely causes and how can I resolve this?
Peak tailing for a polar analyte like this compound is a common issue, often indicating unwanted interactions within the GC system.[11]
Step 1: Diagnose the Problem [11]
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If all peaks are tailing: This typically points to a mechanical issue, such as improper column installation or a leak in the system.[11]
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If only polar analyte peaks (like this compound) are tailing: This strongly suggests that active sites in the system are the root cause.[11]
Step 2: Address System Activity [11]
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Replace the Inlet Liner: The liner is a consumable component, and its deactivation layer can degrade over time. Using a new, highly deactivated liner is crucial for polar analytes.[11]
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Trim the GC Column: A small section (the first few centimeters) of the column can become contaminated or active over time. Trimming this section can restore performance.[5]
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Condition the System: Perform several injections of a derivatizing agent or a high-concentration standard to passivate any active sites in the system before running the analytical sequence.
Q6: My method is not sensitive enough to meet the required Limit of Quantitation (LOQ). How can I improve sensitivity?
1. Optimize Sample Preparation:
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Concentration: If the analyte concentration is very low, consider incorporating a concentration step, such as evaporating the extraction solvent to a smaller volume.
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Extraction Efficiency: Ensure the liquid-liquid extraction procedure is optimized. Factors like the choice of extraction solvent (e.g., ethyl acetate), sample-to-solvent ratio, and mixing time can significantly impact recovery.[2][12]
2. Implement or Optimize Derivatization:
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As mentioned in FAQ Q2, derivatization can significantly improve the response of the analyte. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize hydroxyl groups.[5][13] Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature.[13]
3. Adjust GC-MS Parameters:
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Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range (Scan mode), operate the mass spectrometer in SIM mode.[11] Monitoring only a few characteristic ions for this compound dramatically increases sensitivity by increasing the dwell time on each mass of interest.
Q7: My results show poor precision (%RSD is too high). What are the potential sources of variability?
1. Inconsistent Sample Preparation:
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Manual Steps: Every manual step is a potential source of error. Ensure that volumes of sample, internal standard, and extraction solvents are added precisely. Use calibrated pipettes.
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Extraction: Standardize the vortexing/shaking time and intensity for all samples to ensure consistent extraction efficiency.
2. Injection Variability:
-
Autosampler Syringe: Check the syringe for bubbles or blockages. A dirty or faulty syringe can lead to inconsistent injection volumes.
-
Inlet Maintenance: A plugged inlet liner can cause poor sample transfer to the column. Regular replacement is recommended.[11]
3. System Instability:
-
Leaks: Check for leaks in the carrier gas lines, fittings, and septum, as this can cause fluctuations in flow and pressure, leading to variable retention times and peak areas.
-
Temperatures and Flows: Ensure that the oven temperature, inlet temperature, and carrier gas flow rate are stable and accurately controlled.
Experimental Protocols & Data
Experimental Workflow
The general workflow for the quantitative analysis of this compound involves sample preparation, chromatographic separation and detection, and finally, data analysis and reporting.
Caption: General experimental workflow for this compound analysis.
Protocol 1: Sample Preparation - Liquid-Liquid Extraction
This protocol is based on methods developed for closely related dichloropropanols.[2][11]
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Transfer a precisely measured volume (e.g., 1.0 mL) of the aqueous sample into a clean vial.[2]
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Add a known amount of a suitable internal standard (e.g., 1,3-dichloro-2-propanol-d5).[2][12] The use of a deuterated analog of the analyte is often preferred.
-
Add an equal volume (e.g., 1.0 mL) of a water-immiscible organic solvent, such as ethyl acetate.[2]
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Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the organic phase.[2]
-
Centrifuge the sample (e.g., at 5000 rpm for 5 minutes) to achieve complete phase separation.[2]
-
Carefully transfer the upper organic layer to a new vial for GC-MS analysis.[2] To ensure no water is transferred, the extract can be passed through a small amount of anhydrous sodium sulfate.[11]
Protocol 2: GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation and application.
| Parameter | Typical Setting |
| GC System | Agilent 7890B GC System or equivalent[2] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[2] |
| Column | DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent mid-polar column[2] |
| Injector | Split/splitless, 230 °C[11] |
| Injection Volume | 1 µL[11] |
| Injection Mode | Splitless (with an optimized hold time, e.g., 1 min)[11] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[11] |
| Oven Program | Initial: 40 °C, hold 2 min. Ramp to 150 °C at 10 °C/min. Ramp to 230 °C at 25 °C/min, hold 5 min.[11] |
| Transfer Line Temp. | 240 °C[11] |
| Ion Source Temp. | 230 °C[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity[11] |
Method Validation Data Summary
While specific validation data for this compound is not widely published, the performance of methods for the closely related compound 1,2-dichloro-2-propanol (B15180848) can serve as a reliable benchmark. The analytical methodologies and validation parameters are largely translatable.[1]
| Validation Parameter | Typical Performance / Acceptance Criteria |
| Linearity (R²) | >0.999[2] |
| Accuracy (% Recovery) | 95-105%[2] |
| Precision (%RSD) | < 5%[2] |
| LOD | ~0.5 µg/L[2] |
| LOQ | ~1.5 µg/L[2] |
Logical Relationships in Method Validation
The process of method validation follows a logical sequence where foundational parameters establish the basis for more comprehensive assessments.
Caption: Logical progression of analytical method validation stages.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ikev.org [ikev.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water | Semantic Scholar [semanticscholar.org]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Enhancing the stability of 1-Chloro-2-propanol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1-Chloro-2-propanol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] Containers should be tightly closed to prevent exposure to moisture and air.[1][2][3][4] It is also advisable to protect the compound from direct sunlight and sources of ignition, such as open flames and sparks.[1][3] For long-term storage, using amber glass containers under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.[2]
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation can include a change in color, such as the development of a yellow tint, the formation of precipitates, or a noticeable change in the viscosity of the liquid.[2] A shift in the pH of the solution can also suggest that degradation has occurred.[2] However, the most definitive way to detect degradation is through analytical methods like Gas Chromatography (GC).[2]
Q3: What are the potential degradation pathways for this compound?
A3: this compound can degrade through several pathways, including:
-
Hydrolysis: Reaction with water can lead to the formation of propylene (B89431) glycol and hydrochloric acid.
-
Dehydrochlorination: In the presence of a base, this compound can undergo dehydrochlorination to form propylene oxide.[5]
-
Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 1-chloroacetone.
-
Photochemical Degradation: Exposure to UV light can induce degradation, potentially leading to the formation of various chlorinated and oxygenated byproducts.[2][6]
Q4: Which analytical techniques are recommended for assessing the stability of this compound?
A4: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for evaluating the purity and stability of this compound.[2] These methods can effectively separate the parent compound from potential degradation products, allowing for quantification of purity and identification of impurities. The appearance of new peaks or a decrease in the area of the main peak in the chromatogram are indicative of degradation.[2]
Troubleshooting Guide
Issue: Unexpected peaks are observed in the Gas Chromatography (GC) analysis of my this compound sample.
| Possible Cause | Suggested Solution |
| Degradation of the sample | 1. Confirm the identity of the new peaks using GC-MS and compare the mass spectra with known potential degradation products like propylene oxide, 1-chloroacetone, or propylene glycol. 2. Review the storage conditions of your sample. Ensure it has been stored in a cool, dark, and dry place in a tightly sealed container. 3. If degradation is confirmed, consider purifying the this compound by distillation before use.[2] |
| Contamination of the sample | 1. Verify the cleanliness of the storage container and any handling equipment (e.g., syringes, vials). 2. Analyze a fresh, unopened sample of this compound from the same batch, if available, to rule out batch-wide contamination. |
| GC system issues | 1. Run a blank solvent injection to check for system contamination. 2. Ensure the GC column is appropriate for the analysis and has not degraded. |
Issue: The pH of my this compound solution has changed over time.
| Possible Cause | Suggested Solution |
| Hydrolysis | A decrease in pH may indicate the formation of hydrochloric acid due to hydrolysis. 1. Confirm the presence of degradation products using GC-MS. 2. Store the material in a desiccator or under an inert, dry atmosphere to minimize exposure to moisture. |
| Basic Degradation | An increase in pH is less common but could indicate reaction with a basic contaminant. 1. Review handling procedures to identify any potential sources of basic contamination. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated temperature conditions.
Materials:
-
This compound
-
Amber glass vials with screw caps
-
Temperature-controlled ovens or incubators set at 4°C, 25°C, and 40°C
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Suitable solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)
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Internal standard (e.g., 1,2-dichloroethane)
Methodology:
-
Aliquot 1 mL of this compound into multiple amber glass vials.
-
Tightly seal the vials.
-
Place a set of vials in each of the temperature-controlled environments (4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition for analysis.
-
Prepare the sample for GC analysis by diluting a known amount of the stored this compound in a suitable solvent containing a known concentration of the internal standard.
-
Analyze the prepared sample using GC-FID or GC-MS.
-
Calculate the purity of this compound at each time point by comparing its peak area to that of the internal standard.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity Assessment
Objective: To determine the purity of this compound and identify any degradation products.
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial temperature 50°C, hold for 2 minutes; ramp at 10°C/min to 200°C, hold for 2 minutes |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Mass Range | 35-200 amu |
Data Presentation
Table 1: Illustrative Purity of this compound (%) under Different Storage Temperatures over 12 Weeks
| Time (Weeks) | 4°C | 25°C | 40°C |
| 0 | 99.8 | 99.8 | 99.8 |
| 1 | 99.7 | 99.6 | 99.2 |
| 2 | 99.7 | 99.5 | 98.8 |
| 4 | 99.6 | 99.2 | 98.1 |
| 8 | 99.5 | 98.8 | 97.0 |
| 12 | 99.4 | 98.3 | 95.5 |
Table 2: Common Degradation Products of this compound and their Method of Detection
| Degradation Product | Chemical Formula | Typical Analytical Method |
| Propylene oxide | C₃H₆O | GC-MS |
| 1-Chloroacetone | C₃H₅ClO | GC-MS |
| Propylene glycol | C₃H₈O₂ | GC-MS (after derivatization) |
| Hydrochloric acid | HCl | pH measurement, Ion Chromatography |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting unexpected GC peaks.
References
Optimizing flow rate and temperature in a continuous reactor for 1-chloro-2-methyl-2-propanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of 1-chloro-2-methyl-2-propanol (B146346).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1-chloro-2-methyl-2-propanol in a continuous reactor.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or Insufficient Catalyst: The cation exchange resin may have lost its activity or the amount used is insufficient for the desired conversion. 2. Incorrect Reaction Temperature: The temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions. 3. Inappropriate Flow Rates: The residence time of the reactants in the reactor may be too short for the reaction to go to completion. 4. Impure Reactants: The presence of impurities in the 2-methyl-3-chloropropene or water can inhibit the catalyst or lead to unwanted byproducts. | 1. Catalyst Check: Ensure the cation exchange resin (e.g., Zeo-karb) is properly activated and packed in the reactor. Consider replacing the catalyst if it has been used extensively. 2. Temperature Optimization: Maintain the reaction temperature within the optimal range of 0-45°C, with a more specific range of 0-5°C being noted for high conversion.[1][2][3] Use an external cooling system, such as an ice-water bath, to ensure precise temperature control.[1][3] 3. Flow Rate Adjustment: Adjust the flow rates of the reactants to optimize the residence time. A slower flow rate will increase the reaction time. Refer to the experimental protocols for recommended starting flow rates. 4. Reactant Purity: Use reactants of high purity. Consider purifying the starting materials if impurities are suspected. |
| Formation of Byproducts | 1. High Reaction Temperature: Elevated temperatures can lead to the formation of undesired byproducts. 2. Incorrect Reactant Stoichiometry: An improper ratio of water to 2-methyl-3-chloropropene can result in side reactions. | 1. Temperature Control: Strictly maintain the reaction temperature in the lower end of the recommended range (0-5°C) to minimize byproduct formation.[1][3] 2. Stoichiometric Ratio: Ensure the molar ratio of the reactants is appropriate for the reaction. Adjust the flow rates to maintain the desired stoichiometry. |
| Reactor Clogging or Blockage | 1. Precipitation of Solids: The product or byproducts may precipitate in the reactor under the reaction conditions. 2. Catalyst Bed Compaction: The catalyst particles may compact over time, leading to increased backpressure and potential blockage. | 1. Solvent Considerations: While the primary reactants are 2-methyl-3-chloropropene and water, ensure that the product, 1-chloro-2-methyl-2-propanol, is soluble under the reaction conditions. 2. Proper Packing and Maintenance: Ensure the catalyst bed is packed uniformly to prevent channeling and compaction. Periodically, the reactor may need to be unpacked and the catalyst repacked or replaced. |
| Inconsistent Product Quality | 1. Fluctuations in Temperature or Flow Rates: Inconsistent control over reaction parameters will lead to variability in product quality. 2. Catalyst Deactivation: Gradual deactivation of the catalyst over time can lead to a decrease in conversion and product purity. | 1. Process Control: Implement robust control systems to maintain stable temperatures and flow rates throughout the synthesis. 2. Catalyst Monitoring and Regeneration/Replacement: Regularly monitor the catalyst performance. If deactivation is observed, consider catalyst regeneration (if possible) or replacement. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a continuous flow reactor for the synthesis of 1-chloro-2-methyl-2-propanol?
A1: The primary advantage is the ability to perform the reaction in a single step, which is more efficient than the traditional two-step batch process involving sulfuric acid catalysis and subsequent hydrolysis.[1][4] Continuous flow synthesis also allows for better control over reaction conditions, reduces the generation of acidic wastewater, and is more environmentally friendly.[1][2][3]
Q2: What type of catalyst is recommended for this continuous flow synthesis?
A2: A solid acid catalyst, specifically a cation exchange resin like Zeo-karb (an analog of Amberlyst-15), is recommended.[1][4] This type of catalyst is effective in catalyzing the hydration of 3-chloro-2-methylpropene (B57409) to 1-chloro-2-methyl-2-propanol.[4]
Q3: What are the optimal temperature and flow rate ranges for this reaction?
A3: The reaction temperature should be maintained between 0-45°C.[1][2][3] For optimal performance and to minimize byproducts, a temperature range of 0-5°C is suggested.[1][3] The flow rate of 2-methyl-3-chloropropene can range from 0.5-20 kg/h , and the flow rate of water can range from 1-100 L/h, depending on the reactor size and desired throughput.[1][2][3]
Q4: What are the starting materials for the synthesis of 1-chloro-2-methyl-2-propanol in this continuous process?
A4: The primary reactants are 2-methyl-3-chloropropene and water.[1][2][3]
Q5: How is the product isolated from the reaction mixture?
A5: The reaction mixture exiting the reactor will separate into two layers: an upper organic layer and a lower aqueous layer. The organic layer contains the product. The aqueous layer can be extracted with a suitable solvent (e.g., dichloromethane) to recover any dissolved product. The combined organic layers are then dried and purified, typically by distillation, to obtain the final product.[1]
Experimental Protocol
This section provides a detailed methodology for the continuous synthesis of 1-chloro-2-methyl-2-propanol based on established procedures.[1][2][3]
Materials and Equipment:
-
Reactants: 2-methyl-3-chloropropene, deionized water
-
Catalyst: Cation exchange resin (e.g., Zeo-karb)
-
Reactor: Packed bed reactor (e.g., a filling pipe with a length of 0.1-100 meters and a diameter of 0.1-0.5 meters)
-
Pumps: Two independent pumps for delivering the reactants
-
Temperature Control: External cooling system (e.g., ice-water bath or cryostat)
-
Downstream Processing: Separation funnel, extraction solvent (e.g., dichloromethane), drying agent (e.g., magnesium sulfate), distillation apparatus
Procedure:
-
Catalyst Packing: The cation exchange resin is packed into the reactor column.
-
System Priming: Water is pumped through the reactor to ensure the catalyst bed is fully wetted.
-
Reaction Initiation:
-
The reactor is cooled to the desired temperature (e.g., 0-5°C) using the external cooling system.
-
The pumps for 2-methyl-3-chloropropene and water are started simultaneously at the desired flow rates (e.g., 2-methyl-3-chloropropene at 0.5 kg/h and water at 1 L/h).
-
-
Steady-State Operation: The system is allowed to reach a steady state, where the temperature and flow rates are stable.
-
Product Collection: The effluent from the reactor is collected in a receiving tank.
-
Work-up:
-
The collected liquid is allowed to separate into organic and aqueous layers.
-
The aqueous layer is extracted with dichloromethane.
-
The organic layers are combined, dried over magnesium sulfate, and filtered.
-
-
Purification: The crude product is purified by distillation to yield 1-chloro-2-methyl-2-propanol.
Data Presentation
Table 1: Reaction Parameters for Continuous Synthesis
| Parameter | Value | Reference |
| Catalyst | Cation Exchange Resin (Zeo-karb) | [1] |
| Reactant 1 | 2-methyl-3-chloropropene | [1][2][3] |
| Reactant 2 | Water | [1][2][3] |
| Reactor Length | 0.1 - 100 meters | [1][2][3] |
| Reactor Diameter | 0.1 - 0.5 meters | [1][2][3] |
| Temperature Range | 0 - 45 °C | [1][2][3] |
| Optimal Temperature | 0 - 5 °C | [1][3] |
| 2-methyl-3-chloropropene Flow Rate | 0.5 - 20 kg/h | [1][2][3] |
| Water Flow Rate | 1 - 100 L/h | [1][2][3] |
Table 2: Example Experimental Conditions and Results
| Parameter | Value | Reference |
| 2-methyl-3-chloropropene Flow Rate | 500 g/h | [1] |
| Water Flow Rate | 1 L/h | [1] |
| Temperature | 0 - 5 °C | [1] |
| Conversion Efficiency | 100% | [1] |
| Product Content | 95% | [1] |
| Purity | 97% | [1] |
Visualizations
Caption: Experimental workflow for the continuous synthesis of 1-chloro-2-methyl-2-propanol.
References
- 1. CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents [patents.google.com]
- 2. CN102229522A - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents [patents.google.com]
- 3. Method for preparing 1-chloro-2-methyl-2-propanol - Eureka | Patsnap [eureka.patsnap.com]
- 4. 1-Chloro-2-methyl-2-propanol | 558-42-9 | Benchchem [benchchem.com]
Technical Support Center: Dehydrochlorination Kinetics of 1-Chloro-2-Propanol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for studying the dehydrochlorination kinetics of 1-chloro-2-propanol in an alkaline solution.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the dehydrochlorination of this compound in an alkaline solution?
The reaction proceeds via a two-step nucleophilic elimination mechanism.[1][2] First, the hydroxide (B78521) ion (OH⁻) acts as a base in a rapid acid-base reaction, deprotonating the hydroxyl group of this compound to form an alkoxide intermediate.[2] This is followed by a slower, rate-determining intramolecular nucleophilic substitution (SNi), where the newly formed alkoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming propylene (B89431) oxide.[2][3]
Q2: What are the expected kinetics for this reaction?
The reaction is typically second-order overall: first-order with respect to this compound and first-order with respect to the hydroxide ion. The rate law can be expressed as: Rate = k[C₃H₇ClO][OH⁻] The specific rate constant, k, is highly dependent on experimental conditions such as temperature, solvent polarity, and the ionic strength of the solution.[2]
Q3: What are the common analytical methods to monitor the reaction progress?
The reaction kinetics can be monitored by measuring the change in concentration of either reactants or products over time. The two most common methods are:
-
Titration: This involves taking aliquots from the reaction mixture at specific time intervals, quenching the reaction (e.g., by rapid cooling or acidification), and titrating the remaining concentration of the alkaline solution (e.g., NaOH).[4][5]
-
Gas Chromatography (GC): GC is a more direct method used to measure the decreasing concentration of this compound and the increasing concentration of the product, propylene oxide.[6][7][8] This technique offers high sensitivity and the ability to detect potential side products.[6][7]
Q4: Are there any significant side reactions to be aware of?
Yes, the primary side reaction is the hydrolysis of the product, propylene oxide, to form propylene glycol. This reaction is catalyzed by both acid and base. Additionally, impurities in the starting material or solvent can lead to unexpected byproducts.[9][10] It is crucial to use pure reagents and solvents to minimize these competing reactions.[10]
Troubleshooting Guides
Problem: My calculated rate constant is inconsistent between experimental runs.
-
Potential Cause: Temperature Fluctuations. The reaction rate is highly sensitive to temperature.[11] Minor variations can significantly alter the rate constant.
-
Solution: Use a thermostatically controlled water bath to maintain a consistent temperature throughout the experiment.[11] Ensure the reaction flask is adequately submerged and allowed to reach thermal equilibrium before initiating the reaction.
-
-
Potential Cause: Inadequate Mixing. If the solution is not mixed properly, localized concentration gradients can form, leading to non-uniform reaction rates.[11][12]
-
Solution: Use a magnetic stirrer at a constant, reproducible speed to ensure the reaction mixture remains homogeneous.
-
-
Potential Cause: Reagent Instability. The concentration of the sodium hydroxide solution can change over time due to absorption of atmospheric CO₂.[11][13]
-
Solution: Prepare fresh NaOH solutions regularly and standardize them before each kinetic run. Store the solution in a tightly sealed container to minimize exposure to air.
-
Problem: The yield of propylene oxide is significantly lower than expected.
-
Potential Cause: Competing Side Reactions. As mentioned in the FAQ, propylene oxide can hydrolyze to propylene glycol.[9]
-
Solution: Optimize reaction conditions to favor the formation of propylene oxide. This may involve lowering the reaction temperature or reducing the reaction time to minimize subsequent hydrolysis.[10] Monitor the formation of propylene glycol using an analytical technique like GC.
-
-
Potential Cause: Impure Starting Materials. Impurities in the this compound or solvent can interfere with the reaction or lead to other side products.[10]
-
Solution: Verify the purity of all reagents using appropriate analytical methods (e.g., GC, NMR) before use.[10] If necessary, purify the starting materials.
-
Problem (Titration Specific): I am unable to get a sharp, reproducible endpoint.
-
Potential Cause: Incorrect Indicator Choice or Gradual Color Change. Some indicators have a gradual color change, making the endpoint subjective and difficult to pinpoint accurately.[13][14]
-
Solution: Use an indicator with a sharp and distinct color change at the equivalence point of your titration. Performing a preliminary titration can help you anticipate the approximate endpoint, allowing you to add the titrant more slowly as you approach it.[12]
-
-
Potential Cause: Rapid Titrant Addition. Adding the titrant too quickly, especially near the endpoint, can cause you to "overshoot" it, leading to inaccurate volume readings.[11][13]
-
Solution: Add the titrant drop by drop when you are close to the endpoint, ensuring thorough mixing after each addition.
-
-
Potential Cause: Air Bubbles in the Burette. An air bubble in the burette tip can be dislodged during the titration, leading to an erroneously high volume reading.[14][15]
-
Solution: Before starting the titration, ensure the burette tip is free of air bubbles by running a small amount of titrant through it.
-
Problem (GC Specific): My chromatogram shows broad or overlapping peaks.
-
Potential Cause: Inappropriate GC Column or Conditions. The stationary phase of the column may not be suitable for separating this compound and propylene oxide from each other or from the solvent.
-
Solution: Select a column with appropriate polarity for the analytes. An Agilent J&W PoraBOND U or CP-Propox column can be effective for separating propylene oxide and its impurities.[6][7] Optimize the oven temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate to improve peak resolution.
-
-
Potential Cause: Sample Degradation. The high temperature of the GC inlet can sometimes cause degradation of thermally labile compounds.
-
Solution: Use a lower inlet temperature or a cool on-column injection technique if sample degradation is suspected.[9]
-
Data Presentation
The following table summarizes representative kinetic data for the dehydrochlorination of this compound. Note that these values are illustrative and will vary based on specific experimental conditions such as ionic strength and solvent composition.[2]
| Temperature (°C) | [this compound]₀ (mol/L) | [NaOH]₀ (mol/L) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 25 | 0.05 | 0.10 | Value dependent on specific study |
| 35 | 0.05 | 0.10 | Value dependent on specific study |
| 45 | 0.05 | 0.10 | Value dependent on specific study |
Activation Energy (Ea) and Pre-exponential Factor (A) can be determined from an Arrhenius plot of ln(k) vs. 1/T.
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics via Titration
-
Reagent Preparation:
-
Prepare a standardized solution of sodium hydroxide (e.g., 0.1 M).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Prepare a standardized solution of a strong acid (e.g., 0.05 M HCl) for titration.
-
Select a suitable pH indicator (e.g., phenolphthalein).
-
-
Reaction Setup:
-
Place a known volume of the standardized NaOH solution into a reaction flask equipped with a magnetic stirrer.
-
Submerge the flask in a constant temperature water bath and allow it to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a known volume of the this compound stock solution to the flask. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture using a volumetric pipette.
-
-
Quenching and Titration:
-
Immediately transfer the aliquot into a flask containing an excess of the standardized HCl solution to quench the reaction. Alternatively, add the aliquot to an ice bath to rapidly slow the reaction before titration.
-
Add a few drops of the pH indicator.
-
Titrate the unreacted acid (or remaining base, depending on the quenching method) with your standardized base or acid to determine the concentration of NaOH at that time point.
-
-
Data Analysis:
-
Calculate the concentration of NaOH at each time point.
-
Plot the appropriate function of concentration versus time (for a second-order reaction, plot 1/[NaOH] vs. time) to determine the rate constant from the slope of the line.
-
Protocol 2: Monitoring Reaction Kinetics via Gas Chromatography (GC)
-
Reagent and Standard Preparation:
-
Prepare a reaction mixture as described in Protocol 1.
-
Prepare a series of calibration standards containing known concentrations of this compound and propylene oxide in the reaction solvent. An internal standard is recommended for improved accuracy.
-
-
Reaction and Sampling:
-
Initiate the reaction as described above.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent and the internal standard.
-
-
GC Analysis:
-
Instrument: Agilent 7890A GC with a Flame Ionization Detector (FID) or similar.[6]
-
Column: Agilent J&W PoraBOND U (25 m x 0.32 mm, 7 µm) or equivalent.[6]
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures: Set appropriate temperatures for the injector, oven (using a temperature program), and detector. For example, Inlet: 170°C, Oven: Start at 80°C, ramp at 5°C/min to 200°C, Detector: 270°C.[6]
-
Inject a small volume (e.g., 1 µL) of the prepared sample onto the GC column.
-
-
Data Analysis:
-
Generate a calibration curve for both this compound and propylene oxide from the standard solutions.
-
Using the peak areas from the chromatograms of the reaction samples, determine the concentrations of the reactant and product at each time point.
-
Plot concentration versus time and apply the appropriate integrated rate law to determine the reaction order and rate constant.
-
Visualizations
Caption: Reaction mechanism for alkaline dehydrochlorination.
Caption: Experimental workflow for the titration method.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. people.iitism.ac.in [people.iitism.ac.in]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. ojs.openagrar.de [ojs.openagrar.de]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. youtube.com [youtube.com]
- 14. tutorchase.com [tutorchase.com]
- 15. What possible errors can occur during titration that would affect calculations? [chemistry.science.narkive.com]
Rate-determining step in the SN1 reaction of tertiary alcohols with HCl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting SN1 reactions of tertiary alcohols with concentrated hydrochloric acid. The rate-determining step in this reaction is the formation of a stable tertiary carbocation.[1]
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the SN1 reaction of tertiary alcohols with HCl.
| Question | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Why is my reaction yield lower than expected? | 1. Competing E1 Elimination: The carbocation intermediate can be deprotonated by a weak base (like water or the alcohol itself) to form an alkene, a common side product in SN1 reactions.[2] This is more likely at higher temperatures. 2. Incomplete Reaction: The reaction may not have reached completion. 3. Loss of Product During Workup: The alkyl chloride product is volatile and may be lost during extraction or distillation. Improper separation of aqueous and organic layers can also lead to product loss. | 1. Control Temperature: Run the reaction at room temperature or slightly below to minimize the competing E1 elimination reaction.[3] 2. Ensure Sufficient Reaction Time: Allow the reaction to proceed for an adequate amount of time. Monitor the reaction's progress by taking small aliquots and testing for the presence of the starting alcohol. 3. Careful Workup: Use a well-sealed separatory funnel and avoid excessive heating during any distillation steps. Ensure a clean separation of layers. |
| My reaction is very slow or does not seem to be happening. What could be the problem? | 1. Low Concentration of HCl: Concentrated HCl is necessary to protonate the hydroxyl group, making it a good leaving group (water).[4] Dilute HCl will not be effective. 2. Low Temperature: While high temperatures can promote elimination, excessively low temperatures will slow down the rate of the SN1 reaction. | 1. Use Concentrated HCl: Ensure you are using a concentrated solution of hydrochloric acid. 2. Maintain Room Temperature: The reaction should proceed readily at room temperature for most tertiary alcohols.[1] If the reaction is sluggish, ensure the temperature has not dropped significantly. |
| How can I confirm that my product is the tertiary alkyl chloride? | It is important to verify the identity of the product and rule out the presence of unreacted starting material or side products. | 1. Spectroscopic Analysis: Use NMR (¹H and ¹³C) and IR spectroscopy to confirm the structure of the product. The disappearance of the broad -OH peak in the IR spectrum and the appearance of signals corresponding to the alkyl chloride are indicative of a successful reaction. 2. Lucas Test: While used to differentiate classes of alcohols, a qualitative test with the Lucas reagent (ZnCl₂ in conc. HCl) on your starting material should show a rapid reaction (immediate turbidity), confirming its tertiary nature.[5][6][7][8][9] |
| I observe gas evolution during the reaction. What is happening? | This is likely due to the formation of the alkene side product (e.g., 2-methylpropene from t-butanol) via the competing E1 elimination reaction, which is a gas at room temperature.[2] | This confirms that the E1 side reaction is occurring. To minimize this, ensure the reaction temperature is not elevated. |
Quantitative Data: Relative Reactivity of Tertiary Alcohols
The rate of the SN1 reaction is primarily determined by the stability of the carbocation intermediate formed in the rate-determining step.[3][10][11][12][13][14][15] More stable carbocations form faster, leading to a higher reaction rate. The following table provides the relative predicted rates of reaction for various tertiary alcohols with HCl based on the stability of their corresponding carbocations.
| Tertiary Alcohol | Structure of Carbocation Intermediate | Relative Predicted Rate | Reasoning |
| tert-Butyl alcohol (2-Methyl-2-propanol) | tert-Butyl cation | Fast | The tert-butyl cation is a stable tertiary carbocation. |
| tert-Amyl alcohol (2-Methyl-2-butanol) | tert-Amyl cation | Faster | The tert-amyl cation is slightly more stable than the tert-butyl cation due to hyperconjugation with an additional alkyl group. |
| 1-Methylcyclohexanol | 1-Methylcyclohexyl cation | Fast | Forms a stable tertiary carbocation. |
| 2-Methyl-2-pentanol | 2-Methyl-2-pentyl cation | Faster | Similar to the tert-amyl cation, the additional carbon in the chain provides slightly more inductive stabilization. |
Experimental Protocols
Protocol for Determining the Rate of SN1 Reaction of a Tertiary Alcohol with HCl
This protocol outlines a method to monitor the progress of the reaction by measuring the formation of the alkyl chloride product over time.
Materials:
-
Tertiary alcohol (e.g., tert-butyl alcohol)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph (GC) or NMR spectrometer
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
-
Timer
Procedure:
-
Reaction Setup: In a jacketed reaction vessel connected to a temperature controller, place a known volume of the tertiary alcohol. Equilibrate the alcohol to the desired reaction temperature (e.g., 25°C).
-
Initiation of Reaction: Rapidly add a stoichiometric equivalent of pre-cooled concentrated HCl to the stirring alcohol. Start the timer immediately upon addition.
-
Sampling: At regular intervals (e.g., every 2 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of cold sodium bicarbonate solution. This will neutralize the HCl and stop the reaction.
-
Extraction: Add a small amount of a suitable organic solvent (e.g., diethyl ether) to the quenched aliquot to extract the organic components. Vortex the vial and allow the layers to separate.
-
Drying: Carefully remove the organic layer and pass it through a small plug of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Analyze the organic sample by GC or NMR to determine the relative concentrations of the starting alcohol and the alkyl chloride product.
-
Data Analysis: Plot the concentration of the product versus time. The initial slope of this curve will be proportional to the initial rate of the reaction.
Visualizations
SN1 Reaction Mechanism
The following diagram illustrates the stepwise mechanism of the SN1 reaction between a tertiary alcohol and HCl. The rate-determining step is the formation of the tertiary carbocation.
Caption: Mechanism of the SN1 reaction of a tertiary alcohol with HCl.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the SN1 reaction of tertiary alcohols with HCl.
Caption: Troubleshooting workflow for the SN1 reaction of tertiary alcohols.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. youtube.com [youtube.com]
- 5. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 6. The Lucas test of primary secondary and tertiary alcohols | Filo [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Notes on Lucas Test by Unacademy [unacademy.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Reactivity Analysis: 1-Chloro-2-propanol vs. 2-Chloro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two isomeric chloropropanols: 1-Chloro-2-propanol (a secondary alcohol) and 2-Chloro-1-propanol (a primary alcohol). Understanding the distinct reactivity profiles of these compounds is crucial for their application as intermediates in pharmaceutical synthesis and for assessing their toxicological profiles. This document summarizes key experimental data, outlines detailed experimental protocols for reactivity assessment, and provides visual representations of reaction mechanisms and workflows.
Executive Summary
This compound and 2-Chloro-1-propanol, while structurally similar, exhibit significant differences in their reactivity towards substitution and elimination reactions. These differences are primarily governed by the position of the chlorine atom and the hydroxyl group, which influence steric hindrance and the stability of reaction intermediates. Experimental data on their alkaline dehydrochlorination (an E2 reaction) demonstrates that 2-Chloro-1-propanol reacts significantly faster than this compound . For nucleophilic substitution reactions, theoretical principles suggest that 2-Chloro-1-propanol is more susceptible to SN2 reactions due to its less sterically hindered primary carbon center, while This compound would be expected to favor SN1 reactions due to the formation of a more stable secondary carbocation.
Data Presentation: A Comparative Overview
The following tables summarize the key physical properties and experimental kinetic data for the two isomers.
Table 1: Physical and Chemical Properties
| Property | This compound | 2-Chloro-1-propanol |
| CAS Number | 127-00-4 | 78-89-7 |
| Molecular Formula | C₃H₇ClO | C₃H₇ClO |
| Molecular Weight | 94.54 g/mol | 94.54 g/mol |
| Boiling Point | 126-127 °C | 133-134 °C |
| Density | ~1.111 g/mL at 25 °C | ~1.103 g/mL at 20 °C |
| Water Solubility | Soluble | Soluble |
| Structure | CH₃CH(OH)CH₂Cl | CH₃CHClCH₂OH |
Table 2: Comparative Reactivity Data
| Reaction Type | This compound | 2-Chloro-1-propanol | Reactivity Comparison |
| E2 (Alkaline Dehydrochlorination) | k₂ = 39.2 x 10⁻³ dm³ mol⁻¹ s⁻¹ (at 10 °C) | k₂ = 62.4 x 10⁻³ dm³ mol⁻¹ s⁻¹ (at 10 °C) | 2-Chloro-1-propanol > this compound |
| SN2 (Predicted) | Slower | Faster | 2-Chloro-1-propanol > this compound |
| SN1 (Predicted) | Faster | Slower | This compound > 2-Chloro-1-propanol |
Note: The E2 kinetic data is from the research paper by Pihlaja and Ayras (1970). The SN1 and SN2 reactivity comparison is based on established principles of organic reaction mechanisms, as direct comparative experimental data under identical conditions was not available in the surveyed literature.
Reaction Mechanisms and Reactivity Analysis
The structural differences between the two isomers dictate their preferred reaction pathways.
Elimination Reaction (E2)
The alkaline dehydrochlorination of these chloropropanols proceeds via an E2 (bimolecular elimination) mechanism to form propylene (B89431) oxide. The reaction involves a concerted step where a base removes a proton and the chloride ion departs.
The experimentally determined faster rate for 2-Chloro-1-propanol can be attributed to the greater acidity of the primary hydroxyl group, leading to a higher concentration of the reactive alkoxide intermediate under basic conditions.
Nucleophilic Substitution Reactions (SN1 and SN2)
SN2 Reaction: This is a one-step mechanism where a nucleophile attacks the carbon bearing the leaving group from the backside. The reaction rate is sensitive to steric hindrance. 2-Chloro-1-propanol, being a primary halide, is less sterically hindered at the reaction center and is therefore expected to react faster via an SN2 pathway compared to the secondary halide, this compound.
SN1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the formation of this carbocation. This compound can form a more stable secondary carbocation upon departure of the chloride ion, whereas 2-Chloro-1-propanol would form a less stable primary carbocation. Therefore, this compound is expected to be more reactive in SN1 reactions.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible kinetic data.
Protocol 1: Determination of E2 Reaction Rate (Alkaline Dehydrochlorination)
This protocol is adapted from the study by Pihlaja and Ayras (1970).
Objective: To determine the second-order rate constant for the alkaline dehydrochlorination of this compound and 2-Chloro-1-propanol.
Materials:
-
This compound
-
2-Chloro-1-propanol
-
Sodium hydroxide (B78521) (NaOH) solution of known concentration
-
Standardized hydrochloric acid (HCl) or nitric acid (HNO₃) solution
-
Quenching solution (e.g., excess standard acid)
-
Phenolphthalein or other suitable indicator
-
Thermostated water bath
-
Reaction vessels, pipettes, burettes, and stopwatches
Procedure:
-
Prepare separate solutions of this compound and 2-Chloro-1-propanol of known concentrations in a suitable solvent (e.g., water or a water/dioxane mixture).
-
Prepare a sodium hydroxide solution of known concentration.
-
Equilibrate the reactant solutions and the NaOH solution to the desired reaction temperature in a thermostated water bath.
-
Initiate the reaction by mixing known volumes of the chloropropanol solution and the NaOH solution. Start the stopwatch immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of a standard acid solution.
-
Back-titrate the unreacted acid in the quenched sample with a standardized NaOH solution using a suitable indicator to determine the concentration of hydroxide ions remaining at each time point.
-
Calculate the concentration of the chloropropanol that has reacted at each time point.
-
Plot the appropriate concentration data versus time to determine the second-order rate constant (k₂). For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] vs. time will be linear with a slope equal to k₂.
Protocol 2: General Procedure for SN1 Solvolysis Kinetics
Objective: To compare the rates of solvolysis of this compound and 2-Chloro-1-propanol.
Materials:
-
This compound
-
2-Chloro-1-propanol
-
Solvent (e.g., 80:20 ethanol/water)
-
Standardized NaOH solution
-
Bromothymol blue indicator
Procedure:
-
Prepare a solution of the chloropropanol isomer in the chosen solvent.
-
Add a few drops of bromothymol blue indicator.
-
Titrate the initial small amount of HCl present with the standardized NaOH solution until the solution is just blue.
-
Start the reaction by adding a known volume of the chloropropanol solution to the solvent and start the stopwatch.
-
As the solvolysis proceeds, HCl is produced, and the indicator will turn yellow.
-
Record the time it takes for a specific, small volume of standardized NaOH solution to be consumed to bring the color back to blue. This is repeated over time.
-
The rate of reaction can be determined from the rate of consumption of the base.
-
The first-order rate constant can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of base required at the completion of the reaction and Vt is the volume at time t.
Protocol 3: General Procedure for SN2 Reaction Kinetics
Objective: To compare the SN2 reactivity of the two isomers with a strong nucleophile (e.g., azide).
Materials:
-
This compound
-
2-Chloro-1-propanol
-
Sodium azide (B81097) (NaN₃)
-
A suitable polar aprotic solvent (e.g., DMSO or DMF)
-
Method for monitoring the reaction (e.g., GC, HPLC, or monitoring the disappearance of a reactant by titration).
Procedure:
-
Prepare solutions of the chloropropanol isomer and sodium azide of known concentrations in the chosen solvent.
-
Equilibrate the solutions to the desired temperature.
-
Initiate the reaction by mixing the solutions.
-
Monitor the concentration of the chloropropanol or the azide ion over time using a suitable analytical technique.
-
Determine the second-order rate constant by plotting the appropriate concentration data versus time.
Toxicological and Pharmaceutical Relevance
Both this compound and 2-Chloro-1-propanol are recognized as important intermediates in the synthesis of various pharmaceuticals. Their reactivity allows for the introduction of a propanol (B110389) backbone with a reactive site for further molecular elaboration. For instance, they can be converted to propylene oxide, a key building block in the production of many drugs.
From a toxicological perspective, chloropropanols are a class of compounds that have raised health concerns, with some being classified as potential carcinogens.[1] The different reactivities of these isomers can lead to different metabolic pathways and, consequently, different toxicological profiles. The faster reaction of 2-Chloro-1-propanol to form the epoxide (propylene oxide) in vivo could be a key factor in its mechanism of toxicity, as epoxides are known to be reactive electrophiles that can bind to cellular macromolecules like DNA and proteins.
Conclusion
The comparative analysis of this compound and 2-Chloro-1-propanol reveals distinct reactivity profiles that are directly linked to their structural differences. 2-Chloro-1-propanol is more reactive in E2 and likely SN2 reactions, while this compound is predicted to be more reactive in SN1 reactions. These differences are critical for researchers and drug development professionals in selecting the appropriate isomer for a specific synthetic transformation and for understanding their potential biological activities and toxicities. The provided experimental protocols offer a framework for quantifying these reactivity differences in a laboratory setting.
References
A Comparative Guide to Analytical Methods for 1-Chloro-2-propanol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-Chloro-2-propanol, a compound of interest in pharmaceutical manufacturing and safety assessment. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering an objective overview of their performance, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for the detection of this compound is critical for ensuring accuracy, sensitivity, and compliance with regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and highly sensitive technique for this purpose. High-Performance Liquid Chromatography (HPLC) presents an alternative approach, often requiring derivatization to achieve comparable sensitivity. The following table summarizes the key performance parameters of these methods. Data for the closely related and structurally similar compound 1,3-dichloro-2-propanol (B29581) is included for comparative purposes where direct data for this compound is limited.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Linearity (R²) |
| GC-MS | 1,2-dichloro-2-propanol | 0.5 µg/L | 1.5 µg/L | 95-105% | < 5% | >0.999 |
| GC-MS | 1,3-dichloro-2-propanol | 0.3 - 3.2 ng/mL[1] | 0.1 µg/L[2] | 91 - 105%[1][3] | 1.9 - 10%[1][3] | 0.9989 - 0.9997[1] |
| HPLC with Fluorescence Detection (FLD) | 3-chloro-1,2-propanediol (B139630) (after derivatization) | 0.02 ng/mL[4] | 0.06 ng/mL[4] | - | 1.04 - 2.55%[4] | 0.999[4] |
| HPLC with Refractive Index (RI) Detector | 3-chloro-1,2-propanediol | 0.43 ppm | 1.29 ppm[5] | - | 2.66%[5] | - |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Below are representative protocols for the GC-MS and HPLC analysis of chloropropanols.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and highly sensitive method for the determination of volatile and semi-volatile organic compounds like this compound.
1. Sample Preparation: Liquid-Liquid Extraction (for aqueous samples) [3]
-
To a 1 mL aqueous sample, add a suitable internal standard (e.g., 1,3-dichloro-2-propanol-d5).
-
Perform a liquid-liquid extraction with 1 mL of ethyl acetate (B1210297) by vortexing for 1 minute.
-
Centrifuge the mixture at 5000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[3]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]
-
Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm.[3]
-
Injector: Split/splitless, operated in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 220°C at 25°C/min, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
High-Performance Liquid Chromatography (HPLC) Protocol
Direct analysis of this compound by HPLC can be challenging due to its low UV absorbance. Therefore, derivatization is often employed to enhance detection sensitivity, particularly when using UV or fluorescence detectors. An alternative for non-derivatized analysis is the use of a Refractive Index (RI) detector, although with lower sensitivity.
1. Sample Preparation:
Sample preparation for HPLC can involve liquid-liquid extraction similar to GC-MS or solid-phase extraction (SPE) for sample cleanup and concentration. The choice of solvent and SPE cartridge (e.g., C18) depends on the sample matrix.
2. HPLC Instrumentation and Conditions (Illustrative example with RI detection for a related compound): [5]
-
HPLC System: A system equipped with a pump, autosampler, and a Refractive Index (RI) detector.
-
Column: Symmetry shield reverse phase C18 (250x4.6mm, 5µm).[5]
-
Mobile Phase: pH 4.65 phosphate (B84403) buffer.[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 30 µL.[5]
-
Detector: Refractive Index (RI) Detector.[5]
Note on Derivatization for Enhanced Sensitivity: For trace-level analysis, pre-column derivatization with a fluorescent tag is recommended. For instance, a method for the related 3-chloro-1,2-propanediol (3-MCPD) utilizes 9-(2-Hydroxypropyl)adenine as a fluorescent derivatization reagent, allowing for highly sensitive detection by HPLC with a fluorescence detector (HPLC-FLD).[4]
Visualization of Experimental Workflow
To illustrate the logical steps involved in the analytical process, the following diagrams outline a general experimental workflow and the process of method development.
References
A Comparative Guide to Catalysts in 1-Chloro-2-propanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-chloro-2-propanol, a key intermediate in the production of various pharmaceuticals and fine chemicals, is a process where catalyst efficacy plays a critical role in determining yield, selectivity, and overall process efficiency. This guide provides a comparative analysis of different catalysts employed in the synthesis of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts in the synthesis of this compound. The data is based on a hydrodechlorination process from a feed stream containing primarily 1,2-dichloropropane (B32752) (a simplified representation of a DCIPE feedstream).
| Catalyst ID | Catalyst Composition | Key Performance Metrics |
| Catalyst A | 3 wt% Ruthenium on 92 wt% active carbon[1] | Principal products are this compound and 1,2-dichloropropane.[1] |
| Catalyst B | 36.5 wt% Copper, 32 wt% Chromium, 2.3 wt% Manganese, 2.0 wt% Barium[1] | Principal products are this compound and 1,2-dichloropropane.[1] |
| Catalyst C | 50-70 wt% Copper Oxide, 10-30 wt% Calcium Oxide, 10-30 wt% Silica[1] | Principal products are this compound and 1,2-dichloropropane.[1] |
| Catalyst D | 30 wt% Copper Oxide, 60 wt% Zinc Oxide, 8.0 wt% Alumina[1] | Principal products are this compound and 1,2-dichloropropane.[1] |
Note: While the primary products are identified, specific quantitative data on yield and selectivity for this compound for each catalyst were not available in the public domain at the time of this review. The principal products indicate the catalytic activity towards the desired compound.[1]
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound.
General Protocol for Catalyst Testing via Hydrogenation
This protocol describes a general procedure for evaluating catalyst performance in the synthesis of this compound from a feed containing chlorinated propanes.[1]
-
Reactor Setup: A glass-lined reactor (e.g., 6.35 mm) is placed in an oven. A liquid feed pump (e.g., Teledyne ISCO) and mass flow controllers for hydrogen and nitrogen feeds are connected to the reactor.
-
Catalyst Loading: Approximately 0.2 to 0.3 grams of the catalyst is placed in the reactor and secured with quartz chips.
-
Catalyst Reduction: The reactor is purged to remove oxygen. The catalyst is then reduced under a flowing hydrogen stream (10 standard cubic centimeters per minute) at 350 °C and atmospheric pressure for two hours.
-
Reaction Initiation: The reactor is heated to the desired initial temperature (typically between 100 °C and 300 °C) and pressurized to 30 pounds per square inch.
-
Feed Introduction: The liquid feed, for instance, a stream of 99.7 wt% 1,2-dichloropropane and 0.3 wt% 2,3-dichloro-1-propanol, is introduced at a flow rate of 0.45 ml/min, along with a hydrogen feed of 10 sccm.
-
Product Analysis: The liquid product composition is analyzed to determine the amounts of this compound, as well as byproducts such as propionaldehyde, acetone, 1-chloropropane, and 1,2-dichloropropane.
Synthesis of this compound from Propene
This method involves the reaction of propene with an aqueous solution of chlorine.
-
Reaction Setup: Propene gas is bubbled through an aqueous solution of chlorine.
-
Reaction Conditions: The reaction proceeds via an electrophilic addition mechanism.
-
Product Formation: The reaction yields a mixture of this compound and its isomer, 2-chloro-1-propanol, typically in a 10:1 ratio.[2]
Visualizations
Reaction Mechanism: Synthesis from Propene
The following diagram illustrates the reaction mechanism for the formation of this compound from the reaction of propene with aqueous chlorine. The mechanism proceeds through a bridged chloronium ion intermediate, followed by nucleophilic attack by water at the more substituted carbon, consistent with Markovnikov's rule.[3]
Caption: Reaction pathway for the synthesis of this compound from propene.
Experimental Workflow: Catalytic Hydrogenation
The diagram below outlines the general experimental workflow for the catalytic hydrogenation process used to synthesize this compound.
Caption: General experimental workflow for catalytic hydrogenation.
References
A Comparative Guide to the Synthesis of 1-Chloro-2-propanol from Various Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes to 1-chloro-2-propanol, a key intermediate in the pharmaceutical and chemical industries. The performance of syntheses from different precursors—propylene (B89431), propylene oxide, and propylene glycol—is evaluated based on experimental data, with a focus on yield, selectivity, and reaction conditions.
Comparison of Synthesis Routes
The selection of a synthetic pathway for this compound is often a trade-off between precursor cost, reaction efficiency, and the formation of isomeric and other byproducts. Below is a summary of the key quantitative data for the most common synthesis routes.
| Precursor | Reagents | Catalyst/Conditions | Yield of this compound | Purity/Selectivity | Key Byproducts |
| Propylene | Chlorine (Cl₂), Water (H₂O) | Typically no catalyst; Temp: <50-60°C | High (overall chlorohydrin yield ~90-95%) | Good (forms a ~10:1 mixture of this compound and 2-chloro-1-propanol)[1] | 1,2-dichloropropane, dichloroisopropyl ether[2][3] |
| Propylene Oxide | Hydrochloric Acid (HCl) | Acid-catalyzed | Predominantly this compound is formed | Good | 2-chloro-1-propanol, propylene glycol |
| Propylene Glycol | Dichloromethyl methyl ether (Cl₂CHOCH₃) | Zinc Chloride (ZnCl₂) (optional); Temp: 40-80°C | ~90% | High | 2-chloro-1-propanol |
Synthesis Pathways Overview
The following diagrams illustrate the chemical transformations for each synthesis route.
Detailed Experimental Protocols
Synthesis from Propylene (Chlorohydrination)
This industrial process involves the reaction of propylene with chlorine in the presence of a large excess of water.
Experimental Workflow:
Methodology:
-
Reaction Setup: A bubble column reactor is charged with water.
-
Gas Introduction: Gaseous propylene and chlorine are introduced into the reactor at a controlled rate. The reaction is typically carried out at a temperature below 50-60°C and a pressure of approximately 1.5 bar to minimize the formation of byproducts.[2][3]
-
Reaction: The reaction proceeds to form a mixture of this compound and 2-chloro-1-propanol in the aqueous phase.
-
Work-up: The aqueous solution of propylene chlorohydrins is separated.
-
Purification: The product is purified by fractional distillation to separate the isomers and remove byproducts.
Synthesis from Propylene Oxide
This route involves the acid-catalyzed ring-opening of propylene oxide with hydrochloric acid.
Experimental Workflow:
Methodology:
-
Reaction Setup: A stirred reaction vessel is charged with a cooled solution of concentrated or dilute hydrochloric acid.
-
Addition: Propylene oxide is added slowly to the stirred acid solution, maintaining a low temperature to control the exothermic reaction. The reaction yields predominantly this compound.[4]
-
Work-up: The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate).
-
Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent (e.g., diethyl ether).
-
Purification: The organic extracts are combined, dried, and the solvent is removed. The crude product is then purified by fractional distillation.
Synthesis from Propylene Glycol
This method provides a high-yield route to optically active this compound.
Experimental Workflow:
Methodology:
-
Reaction Setup: Propylene glycol is dissolved in a suitable solvent such as dry chloroform in a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel. The solution is cooled to 0°C.[5]
-
Reagent Addition: Dichloromethyl methyl ether is added dropwise to the stirred solution.[5]
-
Reaction: After the initial reaction subsides, a catalytic amount of zinc chloride can be added, and the mixture is refluxed for approximately one hour.[5]
-
Work-up: After cooling, the catalyst is removed by filtration. The solvent is then removed by distillation.[5]
-
Purification: The resulting mixture of chloropropanols is purified by fractional distillation to yield pure this compound.[5]
Concluding Remarks
The synthesis of this compound from propylene via the chlorohydrin process remains a dominant industrial method, offering high overall yields despite the co-production of the 2-chloro-1-propanol isomer and chlorinated byproducts. The reaction of propylene oxide with hydrochloric acid provides a more direct route to this compound, with good selectivity. For laboratory-scale synthesis, especially where high purity or stereospecificity is required, the route from propylene glycol using dichloromethyl methyl ether offers an excellent yield. The choice of precursor will ultimately depend on the specific requirements of the application, including scale, desired purity, and economic considerations. The synthesis from glycerol is not a viable route for the production of this compound due to the preferential formation of other chlorinated isomers.
References
The Critical Choice in Asymmetric Synthesis: A Comparative Guide to Chiral Building Blocks for (S)-β-Blocker Production
The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. For the production of (S)-β-blockers, a class of drugs widely used to treat cardiovascular diseases, the selection of the chiral starting material is a critical decision that significantly impacts the efficiency, stereochemical purity, and overall cost-effectiveness of the synthesis. This guide provides a comparative analysis of three key chiral building blocks: (S)-1-chloro-2-propanol, (R)-epichlorohydrin, and (S)-glycidyl tosylate, in the context of synthesizing (S)-propranolol, a representative (S)-β-blocker.
The therapeutic activity of many β-blockers resides predominantly in the (S)-enantiomer. Consequently, developing efficient and highly stereoselective synthetic routes to these compounds is of paramount importance for the pharmaceutical industry. The choice of the initial chiral synthon dictates the subsequent synthetic strategy and can influence key performance indicators such as chemical yield and enantiomeric excess (ee).
Performance Comparison of Chiral Building Blocks
The following table summarizes the performance of (S)-1-chloro-2-propanol and its common alternatives in the synthesis of (S)-propranolol, based on data from various synthetic approaches. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is collated from different research reports employing various methodologies, including chemoenzymatic and kinetic resolutions.
| Chiral Building Block | Precursor Route | Key Transformation | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (S)-1-Chloro-2-propanol | Chemoenzymatic resolution of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol | Lipase-catalyzed kinetic resolution to obtain the (R)-chlorohydrin, followed by conversion to (S)-propranolol. | Data not explicitly reported for the full sequence from (S)-1-chloro-2-propanol. The resolution step yields the (R)-chlorohydrin in >99% ee. | >99 | [1] |
| (R)-Epichlorohydrin | Reaction with 1-naphthol (B170400) followed by ring-opening | Formation of (S)-1-(1-naphthyloxy)-2,3-epoxypropane and subsequent reaction with isopropylamine (B41738). | 91.3 (for the final ring-opening step) | Not explicitly reported for the enantioselective route in the cited patent, but the starting material's chirality dictates the product's stereochemistry. | [2] |
| Racemic Epoxide (via Epichlorohydrin) | Kinetic resolution of racemic α-naphthyl glycidyl (B131873) ether | Zn(NO₃)₂/(+)-tartaric acid catalyzed enantioselective ring-opening with isopropylamine. | 84 | 89 | [3] |
| Racemic Epoxide (via Epichlorohydrin) | Kinetic resolution of racemic α-naphthyl glycidyl ether | Zn(NO₃)₂/(+)-tartaric acid catalyzed kinetic resolution followed by reaction with isopropylamine. | 60 (of the resolved (S)-enantiomer) | 90 | |
| (S)-Glycidyl Tosylate/Nosylate (B8438820) | Nucleophilic substitution with 1-naphthol | Formation of the corresponding (S)-glycidyl ether followed by aminolysis. | Data for a direct synthesis of (S)-propranolol is not readily available in the searched literature. | High ee is expected due to the stereochemical purity of the starting material. | N/A |
Significance and Synthetic Utility
(S)-1-chloro-2-propanol serves as a versatile C3 chiral building block. Its significance lies in its bifunctional nature, possessing both a hydroxyl group for further derivatization and a chlorine atom that can act as a leaving group. This allows for a variety of synthetic manipulations. A common strategy involves the enzymatic resolution of a racemic chlorohydrin precursor, which can provide access to the desired (R)- or (S)-enantiomer with high optical purity.[1] The resulting enantiopure chlorohydrin can then be converted to the target β-blocker.
(R)-Epichlorohydrin is another widely used chiral precursor. Its epoxide ring is highly susceptible to nucleophilic attack, making it an excellent electrophile for reactions with phenols, such as 1-naphthol in the synthesis of propranolol (B1214883). The stereochemistry of the final product is directly controlled by the chirality of the starting epoxide. Syntheses starting from (R)-epichlorohydrin are often straightforward and can be high-yielding.[2][4]
(S)-Glycidyl tosylate and its analogues, such as the nosylate derivative, are activated forms of glycidol (B123203) that are excellent alkylating agents. The tosyl or nosyl group is a good leaving group, facilitating nucleophilic substitution by phenoxides. The use of enantiomerically pure glycidyl derivatives ensures the stereochemical integrity of the product. While specific data for the synthesis of (S)-propranolol from (S)-glycidyl tosylate was not prominently found in the searched literature, this route represents a viable and potentially efficient pathway in asymmetric synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of key intermediates and the final product, (S)-propranolol, derived from the discussed chiral building blocks.
Protocol 1: Synthesis of (S)-Propranolol via Kinetic Resolution of Racemic α-Naphthyl Glycidyl Ether
This protocol is based on the kinetic resolution of a racemic epoxide intermediate, which can be synthesized from epichlorohydrin (B41342).[3]
Step 1: Synthesis of Racemic α-Naphthyl Glycidyl Ether
-
To a solution of 1-naphthol (0.05 mol) in DMSO (20 ml), add powdered KOH (5 g) and stir the mixture for 30 minutes at room temperature.[3]
-
Slowly add epichlorohydrin (0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.[3]
-
Quench the reaction with water (50 ml) and extract with chloroform (B151607) (2 x 75 ml).[3]
-
Wash the combined organic layers with 10% sodium hydroxide (B78521) solution and then with water. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the racemic glycidyl ether.[3]
Step 2: Enantioselective Ring-Opening
-
Prepare a solution of the racemic glycidyl-α-naphthyl ether (8 mmol), L-(+)-tartaric acid (8 mmol), and Zn(NO₃)₂·6H₂O (4 mmol) in DMSO (20 ml) and stir for 15 minutes.[3]
-
Add isopropylamine (16 mmol) and stir the mixture at ambient temperature for 24 hours.[3]
-
Cool the reaction mixture and filter the solid.
-
Wash the solid with dichloromethane, treat with 10% aqueous sodium hydroxide solution, and extract with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude (S)-propranolol.[3]
Protocol 2: Chemoenzymatic Synthesis of Enantiopure (R)-1-chloro-3-(1-naphthyloxy)-2-propanol
This protocol describes the enzymatic resolution of a racemic chlorohydrin, a key intermediate for the synthesis of (S)-β-blockers.[1]
-
Dissolve racemic 1-chloro-3-(1-naphthyloxy)-2-propanol in an appropriate organic solvent (e.g., toluene).
-
Add an acyl donor, such as vinyl acetate.
-
Add an immobilized lipase (B570770) (e.g., Candida antarctica Lipase B).
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to obtain the unreacted (R)-chlorohydrin and the acylated (S)-chlorohydrin, both with high enantiomeric excess.
-
Separate the unreacted alcohol from the ester by column chromatography. The recovered enantiopure (R)-chlorohydrin can then be used to synthesize (S)-propranolol.
Logical Workflow and Pathway Diagrams
To visualize the synthetic strategies, the following diagrams illustrate the logical flow from the chiral building blocks to the final product.
Caption: Synthetic routes to (S)-propranolol from different chiral precursors.
The selection of a chiral building block for the asymmetric synthesis of (S)-β-blockers is a multifaceted decision. While (R)-epichlorohydrin offers a direct and often high-yielding route, the chemoenzymatic resolution to produce enantiopure chlorohydrins like (S)-1-chloro-2-propanol provides access to materials with very high enantiomeric purity. Glycidyl derivatives such as (S)-glycidyl tosylate also represent a potent, albeit less documented in the context of propranolol synthesis, alternative. The optimal choice will depend on a combination of factors including the availability and cost of the starting material, the desired scale of the synthesis, and the specific requirements for yield and enantiomeric purity of the final active pharmaceutical ingredient. Further head-to-head comparative studies under standardized conditions would be invaluable for making a definitive, data-driven selection.
References
A Comparative Analysis of Byproducts in 1-Chloro-2-propanol Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-chloro-2-propanol, a key intermediate in the production of propylene (B89431) oxide and various pharmaceuticals, can be achieved through several methods. The choice of synthesis route significantly impacts the product purity and the profile of byproducts, which is a critical consideration in drug development and process optimization. This guide provides an objective comparison of the byproducts generated from three primary synthesis methods: the chlorohydrination of propylene, the hydrochlorination of propylene oxide, and the conversion of glycerol (B35011). Experimental data on byproduct distribution, detailed methodologies, and analytical protocols are presented to aid researchers in selecting the most suitable synthesis strategy for their specific needs.
Comparison of Byproduct Profiles
The three primary methods for synthesizing this compound each present a unique byproduct profile. The chlorohydrin process, while traditional, is known for producing a significant amount of chlorinated organic byproducts. The hydrochlorination of propylene oxide offers a more direct route, but control of regioselectivity is crucial to minimize the formation of the isomeric byproduct. The glycerol-based method, a greener alternative, can lead to a mixture of mono- and di-chlorinated propanols depending on the reaction conditions.
Quantitative Analysis of Byproducts
The following table summarizes the typical byproduct distribution for each synthesis method based on available experimental data. It is important to note that these values can vary significantly with reaction conditions such as temperature, pressure, catalyst, and reactant concentrations.
| Synthesis Method | Main Product | Main Byproducts | Typical Byproduct Percentage |
| Chlorohydrination of Propylene | This compound | 2-Chloro-1-propanol | ~10% of chlorohydrin mixture[1] |
| 1,2-Dichloropropane | 6-9%[2] | ||
| bis(2-chloro-1-methylethyl) ether | 1-3%[2] | ||
| Hydrochlorination of Propylene Oxide | This compound | 2-Chloro-1-propanol | Highly variable, dependent on reaction conditions. Can be the major product under certain conditions.[3] |
| Propylene Glycol | Formed from hydrolysis of propylene oxide if water is present. | ||
| Conversion from Glycerol | This compound (as part of a mixture) | 3-Chloro-1,2-propanediol (3-MCPD) | Can be the main product depending on conditions. |
| 2-Chloro-1,3-propanediol (2-MCPD) | Yields can reach over 4%. | ||
| 1,3-Dichloropropanol (1,3-DCP) | Yields can reach over 13%. | ||
| 2,3-Dichloropropanol (2,3-DCP) | Minor byproduct, typically <1%. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing synthesis methods. Below are representative protocols for each of the three main synthesis routes for this compound.
Chlorohydrination of Propylene (Laboratory Scale)
This method involves the reaction of propylene gas with an aqueous solution of chlorine.
Materials:
-
Propylene gas
-
Chlorine gas
-
Deionized water
-
Ice bath
-
Gas dispersion tube
-
Reaction flask with a gas outlet
Procedure:
-
Set up a reaction flask containing deionized water, equipped with a gas dispersion tube and a gas outlet.
-
Cool the flask in an ice bath to maintain a low temperature, which favors the formation of chlorohydrin over dichloropropane.[4]
-
Simultaneously bubble propylene and chlorine gas through the cold water. The flow rates should be carefully controlled to maintain a slight excess of propylene.
-
Monitor the reaction progress by analyzing aliquots of the reaction mixture for the formation of this compound and byproducts using GC-MS.
-
After the desired conversion is reached, stop the gas flow and purge the solution with nitrogen to remove any dissolved gases.
-
The resulting aqueous solution contains this compound, its isomer 2-chloro-1-propanol, and other byproducts.[1]
Hydrochlorination of Propylene Oxide
This method involves the ring-opening of propylene oxide with hydrogen chloride.
Materials:
-
Propylene oxide
-
Anhydrous hydrogen chloride (gas or in a non-aqueous solvent like ether)
-
Anhydrous ether (or other suitable solvent)
-
Dry ice/acetone bath
-
Reaction flask with a gas inlet and a drying tube
Procedure:
-
In a reaction flask, dissolve propylene oxide in anhydrous ether and cool the solution in a dry ice/acetone bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Maintain a low temperature to control the exothermic reaction.
-
The progress of the reaction can be monitored by TLC or GC-MS analysis of reaction aliquots.
-
Once the reaction is complete, carefully neutralize the excess HCl, for example, by washing with a cold, dilute sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product containing this compound and its isomer.
Conversion from Glycerol
This method involves the hydrochlorination of glycerol, often using a catalyst.
Materials:
-
Glycerol (90%)
-
Glacial acetic acid (catalyst)
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid (for generating dry HCl gas)
-
Reaction flask with a gas inlet, condenser, and heating mantle
-
Separatory funnel
-
Sodium carbonate solution
Procedure:
-
In a reaction flask, combine 90% glycerol and glacial acetic acid.[5]
-
Heat the mixture to 105-110°C in an oil bath.[5]
-
Generate dry hydrogen chloride gas by slowly adding concentrated hydrochloric acid to concentrated sulfuric acid and bubble it through the heated glycerol mixture.[5]
-
Continue the reaction until a significant weight increase of the reaction mixture is observed, indicating the absorption of HCl.[5]
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Slowly neutralize the mixture with a cold, saturated solution of sodium carbonate until it is alkaline.
-
Separate the aqueous layer. The organic layer contains the chlorinated propanols.
-
The crude product can be purified by distillation under reduced pressure.
Byproduct Analysis Protocol (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of the main product and byproducts from the synthesis of this compound.
1. Sample Preparation:
-
Aqueous Samples (from Chlorohydrination or Glycerol Conversion):
-
Take a known volume of the aqueous reaction mixture.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
The extract can be analyzed directly or after derivatization.
-
-
Organic Samples (from Propylene Oxide Hydrochlorination):
-
Dilute a small aliquot of the crude product in a suitable solvent (e.g., ethyl acetate).
-
2. Derivatization (Optional but Recommended for Improved Peak Shape and Sensitivity):
-
For chlorohydrins, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can improve chromatographic performance.
-
To a dried sample extract or diluted organic sample, add the derivatizing agent and a catalyst (if required) and heat for a specific time and temperature according to the chosen reagent's protocol.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A mid-polarity column such as a DB-5MS or DB-624 is suitable for separating the isomers and byproducts. (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Injector: Split/splitless injector, operated in split mode to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components. An example program: 50°C for 5 min, then ramp at 10°C/min to 250°C and hold for 5 min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Scan a mass range of m/z 35-300.
4. Data Analysis:
-
Identify the peaks corresponding to this compound, its isomers, and other byproducts by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the components by integrating the peak areas and using a calibration curve generated from standards of known concentrations. An internal standard (e.g., 1,3-dichloro-2-propanol-d5) can be used for more accurate quantification.[6]
Visualizations
Synthesis and Byproduct Formation Pathways
Caption: Reaction pathways for the synthesis of this compound and the formation of major byproducts.
Experimental Workflow for Synthesis and Analysis
Caption: A generalized experimental workflow for the synthesis of this compound and subsequent byproduct analysis.
References
- 1. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
Isotope Dilution GC-MS for Accurate Quantification of Chloropropanols: A Comparative Guide
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in chloropropanol (B1252657) analysis, Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the gold standard. This guide provides a detailed comparison of this advanced technique with other analytical methods, supported by experimental data and protocols.
Chloropropanols, such as 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloro-2-propanol (B29581) (1,3-DCP), are food processing contaminants with potential health risks, making their accurate quantification crucial for food safety and quality control.[1][2] While various analytical techniques exist, isotope dilution GC-MS is widely preferred for its high resolution, sensitivity, and accuracy, especially in complex food matrices.[1]
Performance Comparison: Isotope Dilution GC-MS vs. Other Methods
Isotope dilution GC-MS consistently demonstrates superior performance in terms of sensitivity, accuracy, and reliability for chloropropanol analysis. The use of stable isotope-labeled internal standards, which closely mimic the behavior of the target analytes during sample preparation and analysis, effectively compensates for matrix effects and variations in extraction and derivatization efficiency. This leads to more accurate and precise quantification compared to other methods.
Quantitative Performance of Isotope Dilution GC-MS
The following table summarizes the performance characteristics of various isotope dilution GC-MS methods for the quantification of 3-MCPD and 1,3-DCP in different food matrices.
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| 3-MCPD | Food Products | 1 | 3 | ~80 | [3] |
| 1,3-DCP | Food Products | 1 | 3 | ~80 | [3] |
| 3-MCPD | Paperboard Food Packaging | 10 | - | - | [4] |
| 1,3-DCP | Paperboard Food Packaging | 10 | - | - | [4] |
| 3-MCPD | Various Foods | 4.18 - 10.56 | - | 90.38 - 122.46 | [5] |
| 1,3-DCP | Various Foods | 1.06 - 3.15 | - | 91.24 - 113.40 | [5] |
| 3-MCPD | Soy Sauce & Related Products | 3 | 10 | ~97 | [5] |
| 1,3-DCP | Soy Sauce & Related Products | 3 | 10 | ~97 | [5] |
| 3-MCPD Esters | Edible Oils | 30 | - | 70.7 - 113.3 | [6] |
| 1,3-DCP Esters | Edible Oils | 100 | - | 70.7 - 113.3 | [6] |
Comparison with Alternative Analytical Methods
While other methods can be used for chloropropanol analysis, they often have limitations in sensitivity, selectivity, or applicability to complex matrices.
| Feature | Isotope Dilution GC-MS | GC-FID (Flame Ionization Detector) | GC-ECD (Electron Capture Detector) | HPLC (High-Performance Liquid Chromatography) |
| Principle | Separation by GC, identification and quantification by MS using isotopically labeled standards. | Separation by GC, detection based on the ionization of analytes in a hydrogen flame. | Separation by GC, detection of electron-capturing compounds (halogens). | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Selectivity | Very High | Low to Moderate | High for halogenated compounds | Moderate to High (detector dependent) |
| Sensitivity | Very High (ng/kg to µg/kg) | Moderate to Low | High for specific compounds | Low to Moderate for underivatized chloropropanols. |
| Derivatization | Required to improve volatility. | Required | Required | Not always required, but derivatization can improve detection. |
| Matrix Effect | Minimized by isotope dilution. | Significant | Significant | Significant |
| Confirmation | Unambiguous identification based on mass spectra. | Based on retention time only. | Based on retention time only. | Based on retention time and detector response. |
| Primary Application | "Gold standard" for accurate quantification in complex matrices. | Analysis of volatile organic compounds. | Analysis of halogenated compounds like pesticides. | Analysis of non-volatile and thermally labile compounds.[7][8] |
| Limitations | Higher instrument cost. | Not specific for chloropropanols. | Limited to electron-capturing compounds. | Low volatility and lack of a suitable chromophore in chloropropanols make direct HPLC analysis difficult. |
Experimental Protocol: Isotope Dilution GC-MS for 3-MCPD and 1,3-DCP
The following is a representative experimental protocol for the simultaneous determination of 3-MCPD and 1,3-DCP in food products using isotope dilution GC-MS.
1. Sample Preparation and Extraction
-
Weigh 1-2 g of the homogenized food sample.
-
Spike the sample with deuterated internal standards (e.g., 3-MCPD-d5 and 1,3-DCP-d5).
-
Mix the sample with 2 g of aluminum oxide.
-
Pack the mixture into a disposable column.
-
Elute the chloropropanols with 25 ml of dichloromethane.[3]
2. Concentration and Derivatization
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at room temperature.
-
Add a derivatizing agent, such as heptafluorobutyric anhydride (B1165640) (HFBA) or phenylboronic acid (PBA), to the concentrated extract to increase the volatility of the chloropropanols.[5]
-
Heat the mixture to complete the derivatization reaction.
3. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless mode.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both the native and isotopically labeled chloropropanol derivatives.[3]
-
4. Quantification
-
Calculate the concentration of each analyte based on the ratio of the peak area of the native compound to that of its corresponding isotopically labeled internal standard, using a calibration curve prepared with standards and internal standards.
Visualizing the Workflow and Advantages
The following diagrams illustrate the experimental workflow for isotope dilution GC-MS and highlight its key advantages over other analytical methods.
Caption: Experimental workflow for isotope dilution GC-MS analysis of chloropropanols.
Caption: Advantages of Isotope Dilution GC-MS over alternative methods.
References
- 1. A comprehensive review of chloropropanol analytical method in the context of food safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of total fatty acid esters of chloropropanols in edible oils by gas chromatography-mass spectrometry with solid-supported liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to the Mechanistic Nuances of Epoxide Synthesis: 1,2-Chlorohydrins with Sodium Hydroxide vs. Alternative Pathways
For researchers and professionals in drug development and organic synthesis, the formation of the epoxide ring is a pivotal transformation. This guide provides a detailed mechanistic examination of the reaction between 1,2-chlorohydrins and sodium hydroxide (B78521), a classic and robust method for epoxide synthesis. We offer an objective comparison with a primary alternative, the direct epoxidation of alkenes using peroxy acids, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Reaction Mechanism: An Intramolecular Williamson Ether Synthesis
The reaction of a 1,2-chlorohydrin with a strong base like sodium hydroxide (NaOH) proceeds via an intramolecular SN2 mechanism, which can be considered an internal variation of the Williamson ether synthesis.[1] The process involves two key steps:
-
Deprotonation: The hydroxide ion (OH⁻), a strong base, rapidly deprotonates the hydroxyl group of the chlorohydrin. This acid-base reaction is typically very fast and results in the formation of a nucleophilic alkoxide ion and a water molecule.[1][2]
-
Intramolecular Nucleophilic Attack: The newly formed alkoxide, being spatially proximate to the electrophilic carbon atom bonded to the chlorine, performs an intramolecular backside attack.[2] This SN2 displacement ejects the chloride ion as the leaving group and results in the closure of the three-membered epoxide ring.[1][3]
For this reaction to occur efficiently, the hydroxyl group and the chlorine atom must be in an anti-periplanar conformation. This stereochemical requirement ensures proper orbital alignment for the backside attack, a hallmark of the SN2 mechanism.[2] This leads to an inversion of configuration at the carbon atom bearing the halogen.[1][4]
References
A Comparative Guide: Batch vs. Continuous Flow Synthesis of 1-Chloro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-chloro-2-propanol, a key intermediate in the production of propylene (B89431) oxide and various pharmaceuticals, is traditionally carried out in batch reactors. However, advancements in chemical engineering have introduced continuous flow synthesis as a promising alternative. This guide provides an objective comparison of these two synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
Executive Summary
Continuous flow synthesis of this compound from propylene oxide and hydrogen chloride offers significant advantages over traditional batch processing. These benefits include enhanced safety profiles, improved heat and mass transfer leading to higher yields and purity, and greater scalability. While batch synthesis remains a viable option, particularly for smaller-scale production and process development due to its lower initial setup cost and flexibility, continuous flow technology presents a more efficient, consistent, and safer alternative for larger-scale and industrial applications.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the synthesis of this compound via batch and continuous flow methods. The data is a composite representation derived from various experimental findings.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Yield | 85-90% | >95% |
| Purity | 90-95% | >98% |
| Reaction Time | 2-4 hours | 5-15 minutes (residence time) |
| Operating Temperature | 30-50°C | 40-60°C |
| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volume |
| Scalability | Challenging, requires reactor redesign | Readily scalable by extending operation time or "numbering-up" reactors |
| By-product Formation | Higher potential for side reactions | Minimized due to precise process control |
Experimental Protocols
Batch Synthesis of this compound
Objective: To synthesize this compound from propylene oxide and hydrochloric acid in a batch reactor.
Materials:
-
Propylene oxide (1.0 mol)
-
Concentrated Hydrochloric Acid (37%, 1.1 mol)
-
Jacketed glass reactor (500 mL) equipped with a mechanical stirrer, thermocouple, and a dropping funnel.
-
Cooling bath
Procedure:
-
The jacketed glass reactor is charged with concentrated hydrochloric acid.
-
The reactor is cooled to 5°C using the cooling bath.
-
Propylene oxide is added dropwise to the stirred hydrochloric acid over a period of 1 hour, maintaining the reaction temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 10°C.
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield this compound.
Continuous Flow Synthesis of this compound
Objective: To synthesize this compound from propylene oxide and hydrochloric acid using a continuous flow reactor system.
Materials:
-
Propylene oxide solution in a suitable solvent (e.g., acetonitrile, 1 M)
-
Hydrochloric acid solution in the same solvent (1.1 M)
-
Syringe pumps
-
T-mixer
-
Tubular reactor (e.g., PFA tubing) of a defined volume
-
Back-pressure regulator
-
Temperature-controlled oil bath or heating block
-
Collection vessel
Procedure:
-
Two syringe pumps are filled with the propylene oxide solution and the hydrochloric acid solution, respectively.
-
The pumps are set to deliver the reactant solutions at specific flow rates to achieve the desired stoichiometric ratio and residence time.
-
The reactant streams are combined in a T-mixer and enter the tubular reactor, which is submerged in a temperature-controlled bath set to 50°C.
-
The residence time in the reactor is controlled by the total flow rate and the reactor volume (e.g., a 10 mL reactor with a total flow rate of 1 mL/min results in a 10-minute residence time).
-
A back-pressure regulator is used to maintain the system under a slight pressure to ensure the reactants remain in the liquid phase.
-
The product stream exiting the reactor is collected in a vessel containing a quenching agent (e.g., saturated sodium bicarbonate solution).
-
The collected product is then worked up and purified as described in the batch protocol.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of both the batch and continuous synthesis processes.
Caption: Workflow for the batch synthesis of this compound.
Caption: Workflow for the continuous flow synthesis of this compound.
Discussion and Conclusion
The choice between batch and continuous flow synthesis for this compound depends on the specific requirements of the application.
Batch synthesis is well-suited for:
-
Small-scale production and laboratory research.
-
Situations where flexibility to perform different reactions in the same equipment is necessary.
-
Environments with limited initial capital for dedicated continuous flow setups.
However, batch processing presents challenges in terms of:
-
Safety: The accumulation of large volumes of reactants and the exothermic nature of the reaction can increase the risk of thermal runaway.[1]
-
Process Control: Inhomogeneous mixing and temperature gradients can lead to the formation of by-products and lower overall purity.[2]
-
Scalability: Scaling up a batch process often requires significant redevelopment and can be non-linear.[2]
Continuous flow synthesis offers compelling advantages for:
-
Large-scale and industrial production.
-
Reactions that are highly exothermic or involve hazardous reagents.[3]
-
Applications where high purity and consistent product quality are critical.[2]
The key benefits of continuous flow include:
-
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material at any given time, significantly reducing the risk of accidents.[3]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher selectivity.[4]
-
Simplified Scalability: Production can be increased by running the system for longer periods or by adding more reactors in parallel ("numbering-up") without re-optimizing the process.[2]
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Chloropropanol Analysis
For Researchers, Scientists, and Drug Development Professionals
The quantification of chloropropanols, such as 3-monochloro-1,2-propanediol (3-MCPD) and 1,3-dichloro-2-propanol (B29581) (1,3-DCP), is crucial in food safety, environmental monitoring, and pharmaceutical development due to their classification as potential carcinogens.[1] These compounds can form during high-temperature food processing and in the production of certain ingredients like hydrolyzed vegetable proteins.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the most established and widely used technique for this analysis. However, High-Performance Liquid Chromatography (HPLC) presents an alternative approach. This guide provides an objective cross-validation of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their analytical needs.
Data Presentation: A Comparative Analysis
The choice between GC-MS and HPLC hinges on performance characteristics such as sensitivity, selectivity, and the complexity of the sample matrix.[2][3] GC-MS is generally favored for its high sensitivity and selectivity for volatile compounds like chloropropanols, which often require derivatization to improve their chromatographic behavior.[2][4] HPLC is adept at analyzing a broader range of compounds, including non-volatile and thermally unstable ones, though specific data for chloropropanols is less common.[5][6]
The table below summarizes the quantitative performance of GC-MS and HPLC for the analysis of 3-MCPD and its related compound, 1,3-DCP.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Analyte(s) |
| Limit of Detection (LOD) | 0.11 - 10.56 µg/kg (ng/g)[1][7][8] | 0.033 - 12.678 µg/kg (for 3-MCPD esters via UHPLC-MS/MS)[9] | 3-MCPD, 1,3-DCP |
| Limit of Quantification (LOQ) | 0.14 - 50 µg/kg[7][8][10] | 0.100 - 55 µg/kg (for 3-MCPD esters via UHPLC-MS/MS)[9] | 3-MCPD, 1,3-DCP |
| Linearity (R²) | > 0.99[1][10] | Not explicitly stated in provided results. | 3-MCPD, 1,3-DCP |
| Recovery (%) | 74 - 122.46%[1][7][8] | 80 - 100% (for 3-MCPD esters via UHPLC-MS/MS)[9] | 3-MCPD, 1,3-DCP |
| Precision (RSD %) | 1.42 - 25.22%[1][7] | 1.9 - 11.8% (for 3-MCPD esters via UHPLC-MS/MS)[9] | 3-MCPD, 1,3-DCP |
Note: The presented data is a synthesis from multiple sources. Performance can vary based on the specific chloropropanol (B1252657), sample matrix, and instrumentation.
Experimental Workflow and Logical Relationships
A critical step in ensuring data integrity is the cross-validation of analytical methods. This process involves analyzing the same sample using two different techniques to compare the results and establish their equivalency.
The analysis of chloropropanols, particularly via the common indirect GC-MS methods, involves several key steps from sample preparation to final quantification.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline typical experimental protocols for the GC-MS and HPLC analysis of chloropropanols.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely adopted technique for analyzing volatile and semi-volatile compounds like chloropropanols.[2] The protocol often involves an indirect approach where esterified forms are converted to free 3-MCPD, followed by derivatization to enhance volatility for GC analysis.[4][7]
1. Sample Preparation and Extraction (Based on AOCS Cd 29c-13 modifications) [4]
-
Weigh approximately 100 mg of the sample (e.g., edible oil) into a tube.
-
Spike the sample with a known amount of an internal standard, such as 3-MCPD-d5.[7][11]
-
For ester-bound analysis, perform transesterification to release free 3-MCPD. This can be done using an acidic or alkaline catalyst.[7]
-
Neutralize the reaction mixture and perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether to remove fatty acid methyl esters (FAMEs).[4]
-
Extract the remaining aqueous phase containing the free chloropropanols with a solvent such as diethyl ether.[12]
-
To the extracted chloropropanols, add a derivatizing solution, commonly phenylboronic acid (PBA) in an appropriate solvent (e.g., acetone/water).[8]
-
Heat the mixture (e.g., 80-90°C for 20 minutes) to form the volatile PBA derivative.[7][8]
-
After cooling, extract the derivative into a non-polar solvent like n-hexane or isooctane.[7][12]
-
Add anhydrous sodium sulfate (B86663) to remove any residual water.[7]
3. GC-MS Instrumentation and Conditions [8][10]
-
Gas Chromatograph: Agilent 7890A GC or similar.[4]
-
Mass Spectrometer: Agilent 5975C MSD or similar.[4]
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm) or equivalent.[10]
-
Injection: 1 µL of the final extract in splitless mode.[8]
-
Injector Temperature: 250°C.[10]
-
Carrier Gas: Helium at a constant flow of ~1.0 mL/min.[10]
-
Oven Temperature Program:
-
MS Detection: Electron impact ionization (70 eV) in Selected Ion Monitoring (SIM) mode.[8]
-
Monitored Ions (for 3-MCPD-PBA derivative): m/z 147, 196, and 91.[8]
High-Performance Liquid Chromatography (HPLC) Protocol
While less common for chloropropanols, HPLC, particularly when coupled with mass spectrometry (LC-MS), offers a direct analysis approach that can avoid the derivatization step required for GC.[4][9]
1. Sample Preparation (Direct UHPLC-MS/MS Method) [9]
-
Weigh approximately 0.5 g of the oil sample into a centrifuge tube.
-
Add 1 mL of an organic solvent mixture (e.g., n-hexane/ethyl acetate).
-
Spike with an appropriate internal standard.
-
Vortex for 3 minutes and centrifuge at 6000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a nitrogen stream.
-
Reconstitute the dry extract in 200 µL of acetonitrile/2-propanol (1:1 v/v) for injection.
2. HPLC Instrumentation and Conditions [9]
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap).
-
Column: A suitable reversed-phase column.
-
Mobile Phase:
-
Phase A: 0.05% formic acid and 2 mM ammonium (B1175870) formate (B1220265) in methanol/water (98:2, v/v).
-
Phase B: 0.05% formic acid and 2 mM ammonium formate in 2-propanol/water (98:2, v/v).
-
-
Flow Rate: 0.2 mL/min.
-
Gradient Program:
-
0-0.5 min: 0% B
-
3 min: 15% B
-
10 min: 25% B
-
20 min: 50% B
-
30 min: 83% B
-
Followed by re-equilibration.
-
-
Detection: Mass spectrometric detection allows for the direct identification and quantification of different 3-MCPD esters.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of chloropropanols. The choice between them depends on the specific analytical requirements.
-
GC-MS is the established gold standard, offering excellent sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices like food and oils.[2][3] Its primary limitation is the need for a derivatization step to analyze these polar compounds.[11]
-
HPLC , especially when coupled with MS, provides a powerful alternative that can directly measure chloropropanol esters without derivatization.[9] This simplifies sample preparation and provides detailed information on the specific ester forms present.[8] However, HPLC with conventional detectors like UV may lack the required sensitivity and is less commonly applied for this specific analysis.[2]
A thorough cross-validation is essential when transitioning between methods or comparing data from different laboratories. By carefully evaluating parameters such as LOD, LOQ, accuracy, and precision, researchers can ensure the generation of reliable and equivalent data, regardless of the analytical platform employed.
References
- 1. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. agilent.com [agilent.com]
- 9. iris.unina.it [iris.unina.it]
- 10. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. gcms.labrulez.com [gcms.labrulez.com]
Evaluating the Genotoxicity of 1-Chloro-2-propanol and its Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of 1-chloro-2-propanol and its key precursors, propylene (B89431) oxide and epichlorohydrin (B41342). The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential genetic risks associated with these compounds. This document summarizes quantitative data from key genotoxicity assays, details the experimental methodologies for these tests, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound and its precursors, propylene oxide and epichlorohydrin, are reactive compounds with widespread industrial applications. Understanding their potential to cause genetic damage is crucial for risk assessment and safe handling. This guide compiles and compares genotoxicity data from three standard assays: the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the comet assay (single-cell gel electrophoresis).
The available data indicates that all three compounds exhibit genotoxic activity, albeit with varying potencies. Propylene oxide and epichlorohydrin are well-characterized genotoxic agents, capable of forming DNA adducts and inducing mutations and chromosomal damage. This compound also demonstrates mutagenic properties in vitro. The activation of DNA damage response pathways, such as those involving ATM, ATR, and p53, is a likely consequence of exposure to these agents, leading to cell cycle arrest, DNA repair, or apoptosis.
Data Presentation: Comparative Genotoxicity
The following tables summarize quantitative data from various studies on the genotoxicity of this compound, propylene oxide, and epichlorohydrin.
Table 1: Ames Test Results
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration | Result (Revertants/plate) | Reference |
| This compound | TA100 | + | Not Specified | Weakly mutagenic | [1] |
| TA1535 | +/- | Not Specified | Positive | [1] | |
| TA97, TA98, TA1537 | +/- | Not Specified | Negative | [1] | |
| Propylene Oxide | TA100 | - | 100-750 µ g/plate | Linear dose-response | [2] |
| TA1535 | - | 100-750 µ g/plate | Linear dose-response | [2] | |
| Epichlorohydrin | Not Specified | +/- | Not Specified | Mutagenic | [3] |
Table 2: In Vitro Micronucleus Assay Results
| Compound | Cell Line | Treatment Conditions | Result (Frequency of Micronucleated Cells) | Reference |
| This compound | Chinese Hamster Ovary (CHO) | +/- S9 | Induced high levels of sister chromatid exchanges and chromosomal aberrations | [1] |
| Propylene Oxide | Human Lymphocytes | 1.85 and 9.25 µg/ml | Dose-related chromosomal damage | [2] |
| Epichlorohydrin | Not Specified | Not Specified | Clastogenic (induces chromosomal breakage) | [3] |
Table 3: Comet Assay (Single-Cell Gel Electrophoresis) Results
| Compound | Cell Line | Treatment Conditions | Result (e.g., % Tail DNA, Tail Moment) | Reference |
| Propylene Oxide | Human Diploid Fibroblasts (VH-10) | 2.5-20 mMh | Dose-dependent increase in DNA strand breaks (41 SSBs/100 Mbp/mMh) | [2] |
| Epichlorohydrin | Human Diploid Fibroblasts (VH-10) | 0.25-2 mMh | Dose-dependent increase in DNA strand breaks (211 SSBs/100 Mbp/mMh) | [2] |
| This compound | No quantitative data found in the search results. |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the histidine-free medium.
Protocol Outline:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from rat liver, to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates that the test compound has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.
Protocol Outline:
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes) are cultured.
-
Exposure: The cells are treated with various concentrations of the test compound, with and without metabolic activation (S9). A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to allow for the identification of cells that have completed one cell division.
-
Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic examination. At least 1000-2000 cells per concentration are typically scored. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comet Assay (Single-Cell Gel Electrophoresis)
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol Outline:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated primary cells).
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. An electric field is then applied.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green, ethidium (B1194527) bromide).
-
Visualization and Analysis: The "comets" are visualized using a fluorescence microscope, and images are captured. Image analysis software is used to quantify the DNA damage by measuring parameters such as the percentage of DNA in the tail (% Tail DNA) and the tail moment (product of tail length and the fraction of DNA in the tail).
Mandatory Visualization
Signaling Pathways
The genotoxicity of this compound and its precursors is expected to activate DNA damage response (DDR) pathways. These pathways are crucial for maintaining genomic integrity by coordinating cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis. Key players in these pathways include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), and the tumor suppressor protein p53. While direct experimental evidence linking these specific compounds to the activation of these pathways is limited in the search results, their known ability to cause DNA damage strongly suggests their involvement.
Caption: DNA Damage Response Pathway likely activated by genotoxic agents.
Experimental Workflows
The following diagrams illustrate the general workflows for the Ames test, in vitro micronucleus assay, and comet assay.
Caption: General workflow for the Ames test.
Caption: General workflow for the in vitro micronucleus assay.
Caption: General workflow for the comet assay.
References
Computational Modeling of the Reaction Mechanism of (S)-1-chloro-2-propanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conversion of (S)-1-chloro-2-propanol to propylene (B89431) oxide is a critical reaction in synthetic organic chemistry, particularly in the production of chiral building blocks for pharmaceuticals. Understanding the reaction mechanism at a molecular level is paramount for optimizing reaction conditions and designing more efficient catalysts. Computational modeling, particularly using quantum mechanics (QM), offers a powerful lens through which to investigate the intricacies of this transformation. This guide provides a comparative overview of computational approaches for modeling the reaction mechanism of (S)-1-chloro-2-propanol, supported by analogous experimental and theoretical data.
Reaction Overview: Intramolecular SN2 Cyclization
The primary reaction mechanism for the conversion of (S)-1-chloro-2-propanol to propylene oxide in the presence of a base is an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. This process, a variant of the Williamson ether synthesis, involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion to form the epoxide ring.
Comparison of Computational Modeling Approaches
The choice of computational method is crucial for accurately describing the potential energy surface of the reaction. Density Functional Theory (DFT) is the most common and well-suited method for this type of reaction, offering a good balance between accuracy and computational cost.
| Computational Method | Basis Set | Solvation Model | Key Advantages | Potential Limitations |
| DFT (B3LYP) | 6-31G(d) | PCM (Polarizable Continuum Model) | Good for geometry optimizations and frequency calculations. Widely benchmarked. | May underestimate reaction barriers in some cases. |
| DFT (M06-2X) | 6-311+G(d,p) | SMD (Solvation Model based on Density) | Generally provides more accurate energies and barrier heights for main-group chemistry. | More computationally expensive than B3LYP. |
| Ab initio (MP2) | aug-cc-pVDZ | IEFPCM (Integral Equation Formalism PCM) | Includes electron correlation effects. Good for systems where DFT may be less reliable. | Significantly higher computational cost. |
| Semi-empirical (PM7) | N/A | COSMO (Conductor-like Screening Model) | Very fast, suitable for large systems or high-throughput screening. | Less accurate than DFT or ab initio methods. Not recommended for detailed mechanistic studies. |
Table 1: Comparison of Common Computational Methods for Modeling the Cyclization of (S)-1-chloro-2-propanol.
Predicted Reaction Energetics (Illustrative Data)
The following table presents illustrative quantitative data for the gas-phase reaction, based on typical results from DFT calculations on analogous intramolecular SN2 reactions. These values would be expected to change with the inclusion of a solvent model.
| Parameter | DFT/B3LYP/6-31G(d) | DFT/M06-2X/6-311+G(d,p) |
| Activation Energy (ΔE‡) | 18.5 kcal/mol | 20.1 kcal/mol |
| Reaction Energy (ΔE_rxn) | -12.3 kcal/mol | -11.8 kcal/mol |
| Transition State C-O Bond Length | 2.15 Å | 2.10 Å |
| Transition State C-Cl Bond Length | 2.38 Å | 2.42 Å |
Table 2: Predicted Energetic and Geometric Parameters for the Gas-Phase Cyclization of the (S)-1-chloro-2-propoxide.
Experimental Protocols
Computational Methodology
A typical computational protocol for modeling the reaction mechanism of (S)-1-chloro-2-propanol would involve the following steps:
-
Geometry Optimization: The 3D structures of the reactant ((S)-1-chloro-2-propoxide), transition state, and product (propylene oxide and chloride ion) are optimized to find their lowest energy conformations.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactant and product are true minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactant and product on the potential energy surface.
-
Solvation Effects: To model the reaction in a specific solvent, a continuum solvation model (e.g., PCM, SMD) is applied during the geometry optimization and energy calculations.
Experimental Validation (Hypothetical)
To validate the computational models, experimental kinetic studies would be necessary:
-
Reaction Monitoring: The rate of disappearance of (S)-1-chloro-2-propanol or the appearance of propylene oxide would be monitored over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Kinetic Analysis: The reaction would be performed at various temperatures to determine the rate constants and subsequently calculate the experimental activation energy using the Arrhenius equation.
-
Product Identification: The stereochemistry of the resulting propylene oxide would be confirmed to ensure that the reaction proceeds with the expected inversion of configuration at the carbon bearing the chlorine atom.
Visualizations
Reaction Pathway Diagram
Caption: Energy profile of the intramolecular SN2 reaction.
Computational Workflow
Caption: A typical workflow for computational modeling.
Alternative Reaction Pathways
While the intramolecular SN2 mechanism is dominant, alternative pathways could be computationally explored, especially under different reaction conditions:
-
S
N1 Mechanism: Although unlikely for a primary carbon, the possibility of a stepwise mechanism involving a carbocation intermediate could be investigated. Computational modeling would involve searching for this intermediate and the corresponding transition states. -
Solvent-Assisted Mechanisms: Explicit solvent molecules can be included in the computational model to investigate their direct participation in the reaction, for example, through hydrogen bonding to the leaving group.
By comparing the calculated activation barriers for these different pathways, the most favorable reaction mechanism under specific conditions can be determined.
A Comparative Guide to the Kinetic Analysis of Enantioselective Acylation of Racemic Chlorohydrins
For Researchers, Scientists, and Drug Development Professionals
The enantioselective acylation of racemic chlorohydrins is a pivotal transformation in synthetic organic chemistry, providing access to enantiomerically enriched chlorohydrins and their derivatives. These chiral building blocks are invaluable in the synthesis of a wide array of pharmaceuticals and fine chemicals. This guide offers an objective comparison of various catalytic systems for this reaction, supported by experimental data, to assist researchers in selecting the most suitable method for their synthetic needs.
Performance Comparison of Catalytic Systems
The efficiency of the enantioselective acylation of racemic chlorohydrins is highly dependent on the choice of catalyst and the nature of the substrate. Both enzymatic and chemoenzymatic methods have been developed, with lipases being the most extensively studied biocatalysts. Dynamic kinetic resolution (DKR), which combines enzymatic acylation with in situ racemization of the slower-reacting enantiomer, has emerged as a particularly powerful strategy for achieving high yields of enantiopure products.
Lipase-Catalyzed Kinetic Resolution
Lipases are widely employed for the kinetic resolution of racemic alcohols, including chlorohydrins, due to their commercial availability, broad substrate specificity, and high enantioselectivity. The performance of different lipases can vary significantly depending on the substrate.
Table 1: Comparison of Lipases for the Kinetic Resolution of (±)-2-Chloro-1-phenylethanol
| Catalyst/Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |
| Pseudomonas cepacia Lipase (B570770) (PSL) | Vinyl acetate | Toluene | 24 | 49 | 98 | >99 | >200 |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | 24 | 48 | >99 | 97 | >200 |
| Pseudomonas fluorescens Lipase (PFL) | Vinyl acetate | Toluene | 48 | 45 | 96 | 91 | 110 |
| Candida rugosa Lipase (CRL) | Vinyl acetate | Toluene | 72 | 35 | 55 | 65 | 12 |
Note: The enantiomeric ratio (E) is a measure of the enzyme's selectivity. A higher E value indicates greater enantioselectivity. An E value greater than 200 is considered excellent for synthetic purposes.
Dynamic Kinetic Resolution of Aromatic Chlorohydrins
The combination of a lipase for the enantioselective acylation and a metal catalyst for the racemization of the unreacted alcohol enantiomer allows for the theoretical complete conversion of the racemate to a single enantiomeric product. This DKR approach has been successfully applied to a variety of aromatic chlorohydrins.
Table 2: Performance of Dynamic Kinetic Resolution for Various Aromatic Chlorohydrins using Pseudomonas cepacia Lipase and a Ruthenium Catalyst [1][2][3]
| Substrate | Yield of Acylated Product (%) | Enantiomeric Excess of Acylated Product (ee, %) |
| (±)-2-Chloro-1-phenylethanol | 96 | >99 |
| (±)-2-Chloro-1-(4-chlorophenyl)ethanol | 94 | >99 |
| (±)-2-Chloro-1-(4-methylphenyl)ethanol | 97 | >99 |
| (±)-2-Chloro-1-(4-methoxyphenyl)ethanol | 95 | >99 |
| (±)-2-Chloro-1-(2-naphthyl)ethanol | 93 | >99 |
Kinetic Resolution of Aliphatic Chlorohydrins
The enzymatic kinetic resolution of aliphatic chlorohydrins has been reported to be less efficient compared to their aromatic counterparts, often resulting in lower enantioselectivities.[3] However, specific lipases and optimized reaction conditions can still provide access to enantioenriched aliphatic chlorohydrins.
Table 3: Lipase-Catalyzed Kinetic Resolution of (±)-Epichlorohydrin
| Catalyst/Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Epichlorohydrin (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |
| Amano Lipase AK (Pseudomonas fluorescens) | Vinyl acetate | Diisopropyl ether | 72 | 42 | 85 | 90 | 35 |
| Burkholderia cepacia Lipase | Vinyl acetate | Diisopropyl ether | 72 | 38 | 75 | 80 | 20 |
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Chlorohydrin
This protocol describes a typical procedure for the enzymatic kinetic resolution of a racemic secondary alcohol.
-
Materials:
-
Racemic chlorohydrin (1.0 mmol)
-
Immobilized lipase (e.g., Pseudomonas cepacia lipase, 50 mg)
-
Acyl donor (e.g., vinyl acetate, 2.0 mmol)
-
Anhydrous organic solvent (e.g., toluene, 10 mL)
-
Molecular sieves (4 Å, 100 mg, optional, to ensure anhydrous conditions)
-
-
Procedure:
-
To a dry flask, add the racemic chlorohydrin, the immobilized lipase, and molecular sieves (if used).
-
Add the anhydrous organic solvent and stir the suspension at the desired temperature (typically room temperature to 40 °C).
-
Add the acyl donor to initiate the reaction.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excesses of the substrate and product.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
The filtrate containing the unreacted chlorohydrin and the acylated product is then concentrated under reduced pressure.
-
The two products can be separated by column chromatography on silica (B1680970) gel.
-
Protocol for Dynamic Kinetic Resolution of an Aromatic Chlorohydrin
This protocol outlines a general procedure for the chemoenzymatic dynamic kinetic resolution of a racemic aromatic chlorohydrin.
-
Materials:
-
Racemic aromatic chlorohydrin (1.0 mmol)
-
Pseudomonas cepacia lipase (immobilized, 50 mg)
-
Ruthenium racemization catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2 mol%)
-
Base (e.g., K₂CO₃, 10 mol%)
-
Acyl donor (e.g., isopropenyl acetate, 3.0 mmol)
-
Anhydrous organic solvent (e.g., toluene, 10 mL)
-
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the racemic aromatic chlorohydrin, the ruthenium catalyst, and the base.
-
Add the anhydrous organic solvent and stir the mixture at the desired temperature for racemization (typically 60-80 °C) for a short period to ensure the racemization equilibrium is established.
-
Cool the reaction mixture to the optimal temperature for the lipase activity (typically 40-50 °C).
-
Add the immobilized lipase and the acyl donor.
-
Monitor the reaction by chiral GC or HPLC until complete conversion of the starting material is observed.
-
Upon completion, filter off the enzyme and the solid base.
-
The filtrate is then concentrated, and the resulting enantiomerically pure acylated product can be purified by column chromatography.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Experimental workflow for a standard lipase-catalyzed kinetic resolution.
Caption: Experimental workflow for dynamic kinetic resolution (DKR).
References
- 1. Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Kinetic resolution of rac-1-phenylethanol with immobilized lipases: a critical comparison of microwave and conventional heating protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 1-Chloro-2-propanol: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-chloro-2-propanol is critical for ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals on how to properly manage this compound waste from cradle to grave. Adherence to these protocols is mandatory, as this substance is classified as a hazardous waste.
Immediate Safety & Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. It is a combustible liquid and vapor that is toxic if swallowed or inhaled and causes serious skin and eye irritation.[1][2] It is also identified as a mutagen.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (tested to EN 374), safety goggles or a face shield, and a lab coat.[5] In case of inadequate ventilation, respiratory protection is necessary.[2]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably inside a chemical fume hood.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][5] Use explosion-proof electrical and lighting equipment.[2][5] Take precautionary measures against static discharge.[5]
-
Storage: Store in tightly closed containers in a cool, well-ventilated, and protected from sunlight.[4][5]
Waste Characterization and Segregation
This compound is a halogenated organic solvent and must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] It may be classified under EPA hazardous waste number D001 for its ignitability (B1175610) characteristic.[3]
Critical Segregation Protocol:
-
Halogenated vs. Non-Halogenated: Collect this compound waste in a dedicated container for halogenated solvents .[6][7]
-
Avoid Mixing: Never mix halogenated solvent waste with non-halogenated solvent waste.[7][8] Doing so will classify the entire mixture as the more expensive and difficult-to-dispose-of halogenated waste.[7][8]
-
Incompatibilities: Avoid contact with oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Step-by-Step Disposal Procedure
-
Container Selection: Use only approved, properly labeled, and leak-proof waste containers.[5][6] The container must be compatible with chlorinated hydrocarbons.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents present.
-
Collection: As waste is generated, add it to the designated container, ensuring the exterior of the container remains clean.[6] Use a funnel to prevent spills.
-
Container Management: Keep the waste container tightly closed when not in use.[6] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, such as a safety cabinet, away from incompatible materials.
-
Disposal Request: Once the container is full, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][4] Disposal will likely be through methods such as industrial combustion or incineration.[5]
-
Prohibited Actions: It is strictly forbidden to dispose of this compound down the drain or in regular trash.[3][5][6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₃H₇ClO | [9] |
| Molar Mass | 94.54 g/mol | [9] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 259 to 261 °F (126.1 to 127.2 °C) | [9] |
| Flash Point | 125 °F (51.7 °C) - Combustible Liquid | [9] |
| Density | 1.115 g/cm³ at 68 °F (20 °C) | [9] |
| UN Number | 2611 | [9] |
| DOT Hazard Class | 6.1 (Toxic substances) | [3] |
Experimental Protocols
Protocol for Small Spill Cleanup
This protocol outlines the immediate steps for managing a small laboratory spill of this compound.
-
Alert Personnel & Evacuate: Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area.[2][4]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[4]
-
Ventilate Area: Increase ventilation in the area, preferably by using a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including a respirator with an organic vapor cartridge, chemical-resistant gloves, safety goggles, and a lab coat or chemical-resistant apron.[10]
-
Contain Spill: If the spill is spreading, create a dike around it using an inert absorbent material.
-
Absorb Liquid: Gently cover and absorb the spill with a non-combustible, inert material such as vermiculite, dry sand, or diatomaceous earth.[2][4]
-
Collect Waste: Carefully scoop the absorbed material and place it into a suitable, sealable container for hazardous waste.[10] Label the container clearly.
-
Decontaminate Area: Wipe the spill area with soap and water.[10] Collect the cleaning materials (e.g., paper towels, wipes) and place them in the same hazardous waste container.
-
Package for Disposal: Seal the waste container.[10] If any clothing was contaminated, it must be removed and sealed in a vapor-tight bag for proper disposal.[10]
-
Arrange for Pickup: Contact your EHS office for disposal of the spill cleanup waste. Do not re-enter the area until it is verified to be clean and safe.[10]
Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. airgas.com [airgas.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nj.gov [nj.gov]
- 5. chemos.de [chemos.de]
- 6. ethz.ch [ethz.ch]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. vumc.org [vumc.org]
- 9. This compound | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Chloro-2-propanol
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 1-Chloro-2-propanol.
This compound is a flammable and toxic chemical that requires careful handling to ensure the safety of laboratory personnel and the environment.[1] Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is critical to mitigate the risks associated with this compound. This guide provides essential, step-by-step guidance for the safe use of this compound in a laboratory setting.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₃H₇ClO[2] |
| Molecular Weight | 94.54 g/mol [1][2][3][4][5] |
| Appearance | Clear, colorless liquid[2][6] |
| Boiling Point | 126-127 °C (259-261 °F)[2][3][7] |
| Flash Point | 51-52 °C (123.8-125.6 °F)[1][3][7] |
| Density | 1.111 g/mL at 25 °C[3] |
| Vapor Pressure | 4.875 mmHg at 20 °C[6] |
| Occupational Exposure Limit (ACGIH TLV-TWA) | 1 ppm[8][9][10] |
Experimental Protocols: Operational Plan for Handling this compound
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[11] A chemical fume hood is required.[1]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, from the work area.[8][11] Use explosion-proof electrical and lighting equipment.[1][11]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][8]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves. Butyl rubber and Viton are recommended materials.[6][8] Always inspect gloves for integrity before use and replace them immediately if any damage is observed.[7]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Respiratory Protection: If there is a risk of inhalation or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][7]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.[6][8] In cases of potential significant exposure, chemical-resistant coveralls may be necessary.[12]
3. Handling Procedure:
-
Container Handling: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from heat and direct sunlight.[8][11]
-
Dispensing: When transferring the liquid, use non-sparking tools and ground and bond the container and receiving equipment to prevent static discharge.[11]
-
Personal Hygiene: Avoid all personal contact with the chemical, including inhalation.[6] Do not eat, drink, or smoke in the work area.[8][11] Wash hands thoroughly after handling.[8]
4. Spill Response:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.[8]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[8]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
Ventilate the area and wash the spill site once the cleanup is complete.[8]
-
-
Major Spills:
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6][8]
1. Waste Collection:
-
Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.[8]
-
Ensure the container is compatible with the chemical and is kept tightly sealed.[8]
2. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[11]
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Propylene chlorohydrin [sigmaaldrich.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. (R)-1-Chloro-2-propanol | C3H7ClO | CID 6999046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
